FeTMPyP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C44H38FeN8+7 |
|---|---|
Poids moléculaire |
734.7 g/mol |
Nom IUPAC |
iron(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H37N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3,(H,45,46,47,48);/q2*+3/p+1 |
Clé InChI |
VYLLNBWSIBGKPW-UHFFFAOYSA-O |
Origine du produit |
United States |
Foundational & Exploratory
FeTMPyP: A Multi-faceted Molecule Targeting Oxidative Stress and Potentially G-Quadruplex DNA
An In-depth Technical Guide on the Core Mechanism of Action of FeTMPyP
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, or 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphinato Iron(III), is a synthetic metalloporphyrin that has garnered significant attention for its potent catalytic activities and potential therapeutic applications. Its mechanism of action is multifaceted, with the most well-documented role being a powerful catalyst for the decomposition of peroxynitrite, a highly reactive and damaging oxidant. This primary activity underlies its protective effects in various pathological conditions associated with oxidative and nitrosative stress. Additionally, given its structural similarity to other G-quadruplex interactive agents, this compound is hypothesized to target these non-canonical DNA structures, potentially leading to telomerase inhibition. This guide provides a comprehensive technical overview of the known and potential mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Primary Mechanism of Action: Peroxynitrite Decomposition
The principal and most extensively characterized mechanism of action of this compound is its catalytic decomposition of peroxynitrite (ONOO⁻). Peroxynitrite is a potent cytotoxic oxidant formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻). It is a key mediator of cellular damage in a host of diseases, including neurodegenerative disorders, inflammation, and ischemia-reperfusion injury.
This compound catalyzes the isomerization of peroxynitrite to the much less reactive nitrate (NO₃⁻)[1]. This detoxification process occurs at a near-diffusion-controlled rate, making this compound a highly efficient scavenger of this damaging reactive nitrogen species.
The catalytic cycle is believed to involve the oxidation of the iron center from Fe(III) to an oxo-iron(IV) species by peroxynitrite, followed by a reduction step that regenerates the Fe(III) state and releases nitrate.
Secondary Catalytic Activities: SOD Mimetic and Catalase-like Actions
Beyond peroxynitrite scavenging, this compound exhibits other catalytic activities that contribute to its antioxidant profile.
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound can catalytically decompose superoxide radicals (O₂•⁻), mimicking the action of the endogenous antioxidant enzyme superoxide dismutase. This activity is crucial as it reduces the substrate for peroxynitrite formation.
-
Catalase-like Activity: While less potent than its other catalytic functions, this compound also demonstrates the ability to decompose hydrogen peroxide (H₂O₂), akin to the enzyme catalase.
Quantitative Data on Catalytic Activities
The efficacy of this compound's catalytic functions has been quantified in various studies. The table below summarizes key kinetic parameters.
| Catalytic Activity | Analyte | Parameter | Value | Reference |
| Peroxynitrite Decomposition | Peroxynitrite (ONOO⁻) | k_cat_ | 2.2 x 10⁶ M⁻¹s⁻¹ | [1] |
| SOD Mimetic | Superoxide (O₂•⁻) | k_cat_ | ~10⁷ M⁻¹s⁻¹ | [2] |
| Catalase-like Activity | Hydrogen Peroxide (H₂O₂) | k_cat_ | ~10² - 10³ M⁻¹s⁻¹ | [3] |
Downstream Signaling Pathways Modulated by this compound
By potently reducing levels of peroxynitrite and other reactive oxygen species, this compound significantly impacts downstream signaling pathways involved in inflammation and apoptosis.
Inhibition of NF-κB Mediated Inflammation
Peroxynitrite is a known activator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. By scavenging peroxynitrite, this compound prevents the activation of IκB kinase (IKK), which in turn inhibits the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as iNOS, TNF-α, and IL-6[4].
Modulation of Apoptotic Pathways
Oxidative and nitrosative stress are potent inducers of apoptosis (programmed cell death). Peroxynitrite can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. By mitigating this stress, this compound can prevent the release of cytochrome c from mitochondria and the activation of caspases, thereby promoting cell survival[4].
Potential Mechanism: G-Quadruplex Interaction and Telomerase Inhibition
While less definitively established for this compound specifically, its structural class of cationic porphyrins is well-known to interact with and stabilize G-quadruplex (G4) DNA structures. These are non-canonical four-stranded DNA structures found in telomeres and promoter regions of oncogenes.
Stabilization of the G-quadruplex at the 3' overhang of telomeres can inhibit the activity of telomerase, an enzyme that is upregulated in approximately 85-90% of cancer cells and is crucial for their immortal phenotype. The metal-free analogue, TMPyP4, has been shown to be a potent telomerase inhibitor through this mechanism. It is therefore highly probable that this compound also interacts with G-quadruplexes, contributing to potential anticancer effects. However, direct quantitative binding data and telomerase inhibition IC50 values for this compound are not extensively reported in the current literature, and further investigation is warranted.
Experimental Protocols
Peroxynitrite Decomposition Assay
This protocol describes a spectrophotometric method to determine the catalytic rate of peroxynitrite decomposition by this compound.
Materials:
-
This compound
-
Peroxynitrite (ONOO⁻) stock solution
-
Phosphate buffer (100 mM, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the phosphate buffer.
-
Dilute the peroxynitrite stock solution in 0.1 M NaOH to the desired concentration. The concentration of the peroxynitrite stock can be determined by measuring its absorbance at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).
-
In a quartz cuvette, add the phosphate buffer and the desired concentration of this compound.
-
Initiate the reaction by adding a small aliquot of the peroxynitrite solution to the cuvette and mix rapidly.
-
Immediately monitor the decay of the peroxynitrite absorbance at 302 nm over time.
-
The pseudo-first-order rate constant (k_obs_) is obtained by fitting the absorbance decay to a single exponential function.
-
The catalytic rate constant (k_cat_) is determined from the slope of the plot of k_obs_ versus the concentration of this compound.
Telomerase Repeat Amplification Protocol (TRAP) Assay for Telomerase Inhibition
This protocol is used to assess the inhibitory effect of this compound on telomerase activity.
Materials:
-
This compound
-
TRAP assay kit (containing cell lysis buffer, TRAP reaction buffer, dNTPs, TS primer, reverse primer, and Taq polymerase)
-
Cancer cell line with high telomerase activity (e.g., HeLa or HEK293T)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Cell Lysate Preparation: Culture the cancer cells and treat with various concentrations of this compound for a specified period (e.g., 24-48 hours). Prepare cell lysates according to the TRAP kit manufacturer's instructions.
-
TRAP Reaction: In PCR tubes, combine the cell lysate, TRAP reaction buffer, dNTPs, and TS primer. Incubate at room temperature for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.
-
PCR Amplification: Add the reverse primer and Taq polymerase to the reaction mixture. Perform PCR amplification for 30-35 cycles.
-
Gel Electrophoresis: Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the characteristic 6-base pair ladder pattern indicative of telomerase activity. Quantify the intensity of the bands to determine the level of telomerase inhibition at different this compound concentrations. The IC50 value can be calculated from the dose-response curve.
Conclusion
This compound is a potent catalytic agent with a well-defined primary mechanism of action as a peroxynitrite scavenger. This activity underpins its demonstrated therapeutic potential in preclinical models of diseases characterized by oxidative and nitrosative stress. Its ability to modulate key inflammatory and apoptotic signaling pathways downstream of peroxynitrite highlights its significance as a pharmacological agent. While its interaction with G-quadruplex DNA and subsequent telomerase inhibition is a plausible and intriguing secondary mechanism, it requires more direct experimental validation. The comprehensive understanding of these multifaceted mechanisms will be crucial for the future clinical development and application of this compound and related metalloporphyrins.
References
- 1. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). [sigmaaldrich.com]
- 2. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
FeTMPyP: A Technical Guide to its Function as a Peroxynitrite Decomposition Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxynitrite (ONOO⁻), a potent reactive nitrogen species, is implicated in the pathophysiology of numerous diseases characterized by oxidative and nitrosative stress. Its deleterious effects, including lipid peroxidation, DNA damage, and protein nitration, have driven the search for effective therapeutic agents capable of its neutralization. Among the most promising candidates is the iron(III) porphyrin, 5,10,15,20-tetrakis(N-methyl-4′-pyridyl)porphyrinato iron(III), commonly known as FeTMPyP. This technical guide provides an in-depth analysis of this compound's role as a peroxynitrite decomposition catalyst, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.
Introduction: The Peroxynitrite Problem
Peroxynitrite is formed by the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻) radicals.[1] This highly reactive species and its conjugate acid, peroxynitrous acid (ONOOH), can directly oxidize cellular components or decompose to form other highly reactive species, such as hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[2] The resulting cellular damage is a key contributor to the pathology of various inflammatory and neurodegenerative diseases.[3][4][5] Consequently, the development of catalysts that can safely and efficiently decompose peroxynitrite is of significant therapeutic interest.[6]
This compound: A Potent Peroxynitrite Decomposition Catalyst
This compound is a water-soluble iron porphyrin that has been extensively studied for its ability to catalyze the decomposition of peroxynitrite.[7] It has been shown to be effective in both in vitro and in vivo models, mitigating the damaging effects of peroxynitrite-mediated stress.[3][6]
Mechanism of Catalytic Decomposition
This compound catalyzes the isomerization of peroxynitrite primarily to the much less reactive nitrate (NO₃⁻).[6] The proposed catalytic cycle involves the following key steps:
-
Oxidation of Fe(III)TMPyP: The ferric (Fe³⁺) center of this compound reacts rapidly with peroxynitrite (ONOO⁻) to form an oxoiron(IV) porphyrin intermediate (oxoFe(IV)TMPyP) and nitrogen dioxide (NO₂).[7]
-
Reaction of the Intermediate: The oxoFe(IV)TMPyP intermediate can then react further with another molecule of peroxynitrite.[7]
-
Regeneration of the Catalyst: This series of reactions ultimately leads to the formation of nitrate and regenerates the Fe(III)TMPyP, allowing it to participate in further catalytic cycles.[6]
Two predominant pathways have been proposed for the catalytic decomposition of peroxynitrite by this compound, explaining the non-linear relationship observed for the catalytic rate constant with respect to peroxynitrite concentration.[7]
Caption: Proposed catalytic cycle of this compound in peroxynitrite decomposition.
Quantitative Data on this compound Activity
The efficacy of this compound as a peroxynitrite decomposition catalyst has been quantified in numerous studies. The following tables summarize key kinetic data and outcomes from preclinical evaluations.
Table 1: Kinetic Parameters of this compound
| Parameter | Value | Conditions | Reference |
| k_cat (Peroxynitrite Decomposition) | 2.2 x 10⁶ M⁻¹s⁻¹ | Physiological conditions | |
| Rate of reaction with ONOO⁻ | ~5 x 10⁷ M⁻¹s⁻¹ | Formation of oxoFe(IV)TMPyP | [7] |
| Rate of oxoFe(IV)TMPyP with ONOO⁻ | 1.8 x 10⁶ M⁻¹s⁻¹ | [7] | |
| Rate of Superoxide Dismutation | 1.9 x 10⁷ M⁻¹s⁻¹ | [7] |
Table 2: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Animal | Dose | Outcome | Reference |
| Carrageenan-induced Paw Edema | Rat | 3-30 mg/kg (i.v.) | Dose-dependent reduction in paw swelling and LDH release. | [6][8] |
| Global Cerebral Ischemia | Gerbil | 1 & 3 mg/kg (i.p.) | Improved neurological function, reduced hyperlocomotion, and memory impairment. Attenuated loss of CA1 hippocampal neurons. | [3] |
| Focal Cerebral Ischemia (MCAO) | Rat | 3 mg/kg (i.v.) | Significant reduction in infarct volume, edema volume, and neurological deficits when administered up to 6 hours post-MCAO. | [9] |
| Neuropathic Pain (CCI) | Rat | 1 & 3 mg/kg (p.o.) | Reversed behavioral, biochemical, and functional deficits. Reduced oxidative/nitrosative stress and neuroinflammation. | [4][5] |
| Diabetic Neuropathy and Vasculopathy | Mouse | 25 mg/kg/day | Reversed deficits in nitrergic nerve-mediated relaxation of corpus cavernosum and restored endothelium-dependent relaxation. | [10] |
| Intestinal Ischemia-Reperfusion | Infant Rat | Provided partial protection by reducing P-selectin expression, systemic nitric oxide, neutrophil infiltration, and lipid peroxidation. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of this compound.
Synthesis and Preparation of Peroxynitrite
Accurate and reliable methods for peroxynitrite synthesis are fundamental to in vitro studies. A common method involves the reaction of acidified hydrogen peroxide with nitrite.[12] Another approach utilizes a two-phase system with isoamyl nitrite and hydrogen peroxide.[12] For cellular and in vivo studies, peroxynitrite donors like 3-morpholinosydnonimine (SIN-1) are often employed to generate peroxynitrite in situ.[13]
In Vitro Peroxynitrite Decomposition Assay
The catalytic activity of this compound can be monitored spectrophotometrically by observing the decay of the peroxynitrite absorbance maximum at 302 nm.[14]
Protocol Outline:
-
Prepare a stock solution of peroxynitrite and determine its concentration spectrophotometrically.
-
In a quartz cuvette, add a buffered solution at physiological pH.
-
Add a known concentration of this compound.
-
Initiate the reaction by adding a specific amount of the peroxynitrite stock solution.
-
Immediately monitor the decrease in absorbance at 302 nm over time.
-
The rate of decomposition can be calculated from the absorbance change.
Caption: Workflow for in vitro peroxynitrite decomposition assay.
Cellular Protection Assay
The ability of this compound to protect cells from peroxynitrite-induced injury is a key indicator of its therapeutic potential.
Protocol Outline:
-
Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate.[6]
-
Wash cells to remove serum-containing medium.
-
Pre-incubate cells with various concentrations of this compound.
-
Expose cells to a bolus of peroxynitrite.
-
Assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).[6]
-
Western blotting can be used to detect nitrotyrosine formation as a marker of peroxynitrite-mediated damage.[15]
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
This widely used model is valuable for assessing the anti-inflammatory effects of this compound.[6]
Protocol Outline:
-
Induce inflammation by injecting carrageenan into the plantar surface of a rat's hind paw.
-
Administer this compound (e.g., intravenously) at a specified time point relative to the carrageenan injection.
-
Measure the volume of the paw at regular intervals to quantify the extent of edema.
-
At the end of the experiment, collect paw exudate to measure markers of tissue damage (e.g., LDH) and the nitrite/nitrate ratio.[6]
Signaling Pathways and Therapeutic Implications
Peroxynitrite contributes to cellular dysfunction and death through various signaling pathways. It can induce DNA damage, leading to the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), which in turn depletes cellular energy stores.[4][5] this compound, by scavenging peroxynitrite, can interrupt these damaging cascades.
Caption: Peroxynitrite-mediated cellular damage and the point of this compound intervention.
The neuroprotective effects of this compound observed in models of cerebral ischemia are likely due, at least in part, to the reduction of peroxynitrite-induced neuronal apoptosis.[9] Similarly, in neuropathic pain, this compound's ability to reduce neuroinflammation and mitochondrial dysfunction highlights its potential as a multifaceted therapeutic agent.[4][5]
Broader Activities of this compound
It is important to note that this compound also exhibits superoxide dismutase (SOD) mimetic activity, capable of catalytically converting superoxide to hydrogen peroxide.[7][16] This dual functionality, scavenging both superoxide and peroxynitrite, makes it a particularly potent tool for combating oxidative and nitrosative stress.
Conclusion
This compound stands out as a well-characterized and highly effective peroxynitrite decomposition catalyst. Its robust catalytic activity, coupled with demonstrated efficacy in a range of preclinical disease models, underscores its significant therapeutic potential. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals seeking to further explore and harness the protective effects of this compound against peroxynitrite-mediated pathologies. Further research into its pharmacokinetics, long-term safety, and efficacy in more complex disease models will be crucial for its translation into clinical applications.
References
- 1. Pros and cons of current approaches for detecting peroxynitrite and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analusis.edpsciences.org [analusis.edpsciences.org]
- 3. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
FeTMPyP as a Superoxide Dismutase (SOD) Mimic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTMPyP, or Fe(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin, is a synthetic metalloporphyrin that has garnered significant attention for its potent catalytic antioxidant properties. It functions as a superoxide dismutase (SOD) mimic, effectively catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This activity is crucial in mitigating oxidative stress, a key pathological factor in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the core aspects of this compound's SOD mimic activity, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and its influence on key cellular signaling pathways.
Mechanism of Action: A Catalytic Cycle
The SOD mimic activity of this compound is centered on the redox cycling of the iron metal center. The process involves a two-step mechanism:
-
Reduction of Fe(III) to Fe(II): The Fe(III) center of the porphyrin ring is reduced by one molecule of superoxide, producing molecular oxygen. Fe(III)TMPyP + O₂⁻ → Fe(II)TMPyP + O₂
-
Oxidation of Fe(II) to Fe(III): The resulting Fe(II)TMPyP is then oxidized back to its Fe(III) state by a second superoxide molecule in a reaction that also involves two protons (H⁺) to generate hydrogen peroxide. Fe(II)TMPyP + O₂⁻ + 2H⁺ → Fe(III)TMPyP + H₂O₂
This catalytic cycle allows a single molecule of this compound to neutralize numerous superoxide radicals, making it a highly efficient antioxidant. The efficacy of this process is intrinsically linked to the redox potential of the Fe(III)/Fe(II) couple of the metalloporphyrin. For metalloporphyrins to be effective SOD mimics, their redox potential should ideally lie between the reduction and oxidation potentials of superoxide.
Quantitative Data on SOD Mimic Activity
While this compound is recognized as a potent SOD mimic, specific quantitative data such as the catalytic rate constant (kcat) and the half-maximal inhibitory concentration (IC50) for its superoxide scavenging activity can vary depending on the assay conditions. However, studies utilizing stopped-flow kinetic analysis have confirmed its catalytic activity in the dismutation of superoxide[1]. Furthermore, the well-established structure-activity relationship for metalloporphyrins, which correlates the metal-centered reduction potential (E½) with the logarithm of the catalytic rate constant (log kcat), provides a strong theoretical basis for its high efficiency. The redox potential of Fe(III) porphyrins is in a range that is favorable for potent SOD mimic activity.
For context, this compound is also a highly effective peroxynitrite decomposition catalyst, with a reported kcat of 2.2 x 10⁶ M⁻¹s⁻¹ for peroxynitrite isomerization[2]. Peroxynitrite is another reactive oxygen species formed from the reaction of superoxide with nitric oxide.
| Parameter | Reported Value/Activity | Assay Method | Reference |
| SOD Mimic Activity | Active at low micromolar concentrations | Cytochrome c assay, Stopped-flow kinetic analysis | [1] |
| Redox Potential (FeIII/FeII) | Favorable for SOD mimicry | Electrochemical methods | General literature on metalloporphyrins |
| Peroxynitrite Isomerization kcat | 2.2 x 10⁶ M⁻¹s⁻¹ | Stopped-flow spectrophotometry | [2] |
Experimental Protocols
Accurate determination of the SOD mimic activity of this compound requires robust and well-defined experimental protocols. The two most common methods are the Cytochrome c assay and the Nitroblue Tetrazolium (NBT) assay.
Cytochrome c Assay
This assay is based on the competition between the SOD mimic and cytochrome c for superoxide radicals generated by a source such as the xanthine/xanthine oxidase system. The reduction of cytochrome c by superoxide is monitored spectrophotometrically at 550 nm.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Cytochrome c (from horse heart, 10 µM)
-
Xanthine (50 µM)
-
Xanthine oxidase (sufficient to produce a rate of reduction of cytochrome c at 550 nm of 0.025 absorbance units per minute)
-
This compound solution (at various concentrations)
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, EDTA, cytochrome c, and xanthine in a cuvette.
-
Add the this compound solution at the desired concentration. For a control, add the same volume of solvent.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately monitor the increase in absorbance at 550 nm for 5 minutes.
-
The rate of cytochrome c reduction is proportional to the rate of change in absorbance.
-
Calculate the percentage of inhibition of cytochrome c reduction by this compound.
-
The concentration of this compound that causes 50% inhibition (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Nitroblue Tetrazolium (NBT) Assay
This assay relies on the ability of SOD mimics to inhibit the reduction of NBT to formazan by superoxide radicals. The formation of blue formazan is measured spectrophotometrically at 560 nm. Superoxide can be generated photochemically by the illumination of a riboflavin solution.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8)
-
EDTA (0.1 mM)
-
Nitroblue tetrazolium (NBT, 50 µM)
-
Riboflavin (2 µM)
-
This compound solution (at various concentrations)
-
Light source (e.g., a fluorescent lamp)
-
Spectrophotometer capable of reading at 560 nm
Procedure:
-
In a test tube, prepare a reaction mixture containing potassium phosphate buffer, EDTA, and NBT.
-
Add the this compound solution at the desired concentration. For a control, add the same volume of solvent.
-
Add riboflavin to the mixture.
-
Expose the tubes to a uniform light source for 15 minutes to initiate the photochemical generation of superoxide and the subsequent reduction of NBT. A blank tube without illumination should be included.
-
After illumination, measure the absorbance of the solution at 560 nm.
-
The inhibition of NBT reduction is calculated as a percentage relative to the control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Signaling Pathways and Cellular Effects
The ability of this compound to scavenge superoxide radicals has profound implications for cellular signaling pathways that are sensitive to redox state. Two key pathways modulated by this compound are the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses. Oxidative stress is a potent activator of the NF-κB pathway. By reducing superoxide levels, this compound can attenuate the activation of NF-κB, leading to a downregulation of pro-inflammatory gene expression.
Caption: this compound inhibits the NF-κB signaling pathway by scavenging superoxide.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it initiates the transcription of genes encoding for antioxidant enzymes. While direct activation of Nrf2 by this compound is not its primary mechanism, by modulating the cellular redox environment, this compound can influence the activity of the Nrf2 pathway, contributing to a more robust antioxidant defense.
Caption: this compound indirectly influences the Nrf2 antioxidant response pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the Cytochrome c and NBT assays.
Caption: Workflow for the Cytochrome c assay to determine SOD mimic activity.
Caption: Workflow for the NBT assay to determine SOD mimic activity.
Conclusion
This compound stands out as a robust and efficient superoxide dismutase mimic with significant therapeutic potential. Its catalytic mechanism, centered on the redox cycling of its iron core, allows for the effective neutralization of superoxide radicals. The detailed experimental protocols provided herein offer a standardized approach for researchers to quantify its SOD mimic activity. Furthermore, its ability to modulate key signaling pathways like NF-κB and Nrf2 underscores its potential to combat oxidative stress and inflammation at a cellular level. This technical guide serves as a valuable resource for scientists and drug development professionals interested in harnessing the therapeutic capabilities of this compound.
References
An In-depth Technical Guide to FeTMPyP: Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTMPyP, or Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine, is a synthetic metalloporphyrin that has garnered significant attention in the scientific community for its potent catalytic activity and therapeutic promise. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on its role as a peroxynitrite decomposition catalyst and its implications for drug development in indications driven by oxidative and nitrosative stress.
Chemical Structure and Identification
This compound possesses a planar porphyrin core with a centrally coordinated ferric iron (Fe³⁺). The periphery of the porphyrin ring is functionalized with four positively charged N-methyl-pyridinium moieties.
Synonyms: Fe(III) meso-Tetra(N-methyl-4-pyridyl)porphine pentachloride, Fe(III)TMPyP, 5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III) Chloride.[1]
| Identifier | Value |
| IUPAC Name | -Iron(5+), pentachloride |
| CAS Number | 133314-07-5[2] |
| Molecular Formula | C₄₄H₃₆Cl₅FeN₈[1] |
| Molecular Weight | 909.92 g/mol [1][2] |
Physicochemical and Catalytic Properties
This compound is a brown to black solid powder with notable solubility in aqueous solutions. Its key properties are summarized in the tables below.[3]
General Properties
| Property | Value |
| Appearance | Brown to black solid powder[3] |
| Solubility | Soluble in water |
| Storage | Store at room temperature, protect from light[1] |
Spectroscopic and Electrochemical Properties
| Property | Value |
| UV-Vis Absorption (λmax) | Soret Band: ~423-442 nm, Q-Bands: ~500-650 nm |
| Redox Potentials (vs. SCE) | Reduction peaks at -0.15 V, -0.69 V, and -0.90 V |
Catalytic Activity
The primary catalytic function of this compound is the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species.
| Parameter | Value |
| Catalytic Reaction | Isomerization of peroxynitrite (ONOO⁻) to nitrate (NO₃⁻)[1] |
| Rate Constant (kcat) | 2.2 x 10⁶ M⁻¹s⁻¹[1] |
Mechanism of Action: Peroxynitrite Scavenging and Downstream Effects
This compound's therapeutic effects are primarily attributed to its ability to catalytically neutralize peroxynitrite. Peroxynitrite is formed from the rapid reaction of nitric oxide (NO) and superoxide (O₂⁻) and is a key mediator of cellular damage in various pathological conditions. By decomposing peroxynitrite, this compound mitigates oxidative and nitrosative stress, thereby preventing damage to lipids, proteins, and DNA.
This primary action leads to the modulation of several downstream signaling pathways implicated in inflammation and cell death. In the context of neuroinflammation, this compound has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This, in turn, reduces the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] Furthermore, this compound can attenuate the overactivation of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death, which is often hyperactivated in response to extensive DNA damage caused by peroxynitrite.[4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the porphyrin ligand, followed by metallation with iron.
Step 1: Synthesis of 5,10,15,20-tetra(4-pyridyl)porphyrin (TPP)
A common method for the synthesis of TPP is the Lindsey synthesis. This involves the condensation of pyrrole and 4-pyridinecarboxaldehyde in a suitable solvent, followed by oxidation.
-
Materials: Pyrrole, 4-pyridinecarboxaldehyde, dichloromethane (DCM), propionic acid, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.
-
Procedure:
-
Equimolar amounts of freshly distilled pyrrole and 4-pyridinecarboxaldehyde are dissolved in a large volume of an appropriate solvent (e.g., DCM or propionic acid).
-
A catalytic amount of an acid, such as trifluoroacetic acid (TFA), is added.
-
The reaction mixture is stirred at room temperature for an extended period (several hours to overnight) in the dark to form the porphyrinogen.
-
The porphyrinogen is then oxidized to the porphyrin by adding an oxidizing agent like DDQ or p-chloranil and refluxing the mixture.
-
The solvent is removed, and the crude product is purified by column chromatography on silica gel or alumina.
-
Step 2: N-methylation of TPP
-
Materials: TPP, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), a suitable solvent like N,N-dimethylformamide (DMF).
-
Procedure:
-
TPP is dissolved in DMF.
-
An excess of the methylating agent (methyl iodide or dimethyl sulfate) is added.
-
The mixture is heated and stirred for several hours.
-
The product, meso-tetra(N-methyl-4-pyridyl)porphyrin (TMPyP), is precipitated by the addition of a non-polar solvent and collected by filtration.
-
Step 3: Metallation with Iron
-
Materials: TMPyP, an iron(II) salt such as ferrous chloride (FeCl₂) or iron(II) acetate, a high-boiling point solvent like DMF or dimethyl sulfoxide (DMSO).
-
Procedure:
-
TMPyP is dissolved in DMF.
-
An excess of the iron(II) salt is added.
-
The mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by UV-Vis spectroscopy (disappearance of the free-base porphyrin Soret band and appearance of the metalloporphyrin Soret band).
-
The solvent is removed under reduced pressure, and the crude this compound is purified, often by recrystallization or further chromatographic methods.
-
In Vivo Administration in a Rat Model of Focal Cerebral Ischemia
The following protocol is a representative example of how this compound has been used in preclinical studies.
-
Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
This compound Preparation: this compound is dissolved in a vehicle, typically 0.9% saline.
-
Administration:
-
Dose: Doses ranging from 1 to 3 mg/kg have been shown to be effective.[5]
-
Route: Intravenous (i.v.) administration is common, often via the jugular vein. Intraperitoneal (i.p.) injection has also been used.[5]
-
Timing: this compound can be administered at various time points post-MCAO, with studies showing efficacy when given up to 6 hours after the ischemic event.[6]
-
-
Experimental Workflow:
Applications in Drug Development
The unique properties of this compound make it a compelling candidate for therapeutic development in a range of diseases characterized by oxidative and nitrosative stress.
-
Neurodegenerative Diseases: Conditions such as stroke, Parkinson's disease, and Alzheimer's disease involve neuronal damage mediated by reactive oxygen and nitrogen species. This compound's ability to cross the blood-brain barrier and its neuroprotective effects make it a promising area of research.
-
Inflammatory Disorders: By modulating the NF-κB pathway and reducing pro-inflammatory cytokine production, this compound has potential applications in chronic inflammatory diseases.
-
Cardiovascular Diseases: this compound has been investigated for its ability to mitigate ischemia-reperfusion injury in the heart and other organs.[5]
-
Neuropathic Pain: Studies have shown that this compound can ameliorate functional and behavioral deficits in animal models of neuropathic pain by reducing neuroinflammation and PARP over-activation.[4]
Conclusion
This compound is a well-characterized synthetic metalloporphyrin with potent peroxynitrite decomposition activity. Its ability to mitigate oxidative and nitrosative stress and modulate downstream inflammatory pathways provides a strong rationale for its further investigation as a therapeutic agent. This guide has provided a technical overview of its chemical structure, properties, and a foundation for its experimental use, highlighting its potential for drug development professionals in addressing a variety of unmet medical needs.
References
- 1. Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | [frontierspecialtychemicals.com]
- 2. Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine pentachloride | 133314-07-5 | FI183270 [biosynth.com]
- 3. 133314-07-5|FE(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride|BLD Pharm [bldpharm.com]
- 4. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Technical Guide to the Laboratory Synthesis and Purification of Fe(III)TMPyP
This document provides an in-depth guide for the synthesis, purification, and characterization of 5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III), commonly known as FeTMPyP. This metalloporphyrin is a well-regarded peroxynitrite (ONOO⁻) decomposition catalyst and superoxide dismutase mimetic, making it a valuable tool in research focused on oxidative and nitrative stress.[1][2][3][4][5] The protocols outlined below are compiled from established porphyrin synthesis methodologies and are intended for use by researchers and professionals in chemistry and drug development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the creation of the free-base porphyrin, followed by quaternization of the pyridyl nitrogen atoms, and concludes with the insertion of iron into the porphyrin core.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5,10,15,20-Tetrakis(4-pyridyl)porphyrin (H₂TPP)
-
Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction: Propionic acid is brought to reflux under a nitrogen atmosphere. A solution of freshly distilled pyrrole and 4-pyridinecarboxaldehyde (in a 1:1 molar ratio) dissolved in a minimal amount of propionic acid is added dropwise over 30 minutes.
-
Reflux: The mixture is maintained at reflux for an additional 60 minutes.
-
Cooling and Precipitation: The reaction mixture is allowed to cool to room temperature. The solvent is then removed under reduced pressure. The resulting dark solid is washed with hot water and then methanol to remove impurities.
-
Purification: The crude H₂TPP is purified by column chromatography on alumina, eluting with a chloroform/methanol mixture. The main purple fraction is collected.
Step 2: Synthesis of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin (H₂TMPyP)
-
Methylation: The purified H₂TPP is dissolved in dimethylformamide (DMF). A large excess of methyl iodide or dimethyl sulfate is added.
-
Reaction: The solution is heated at 100°C for 4-6 hours under a nitrogen atmosphere.
-
Isolation: After cooling, the product is precipitated by the addition of diethyl ether. The resulting solid is collected by filtration, washed extensively with diethyl ether and acetone, and dried under vacuum.
Step 3: Metallation to form Fe(III)TMPyP
-
Setup: The H₂TMPyP is dissolved in deionized water or a mixture of water and DMF in a round-bottom flask equipped with a reflux condenser.
-
Iron Insertion: An excess of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) is added to the solution.
-
Reflux: The mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret band and the reduction of Q-bands.
-
Oxidation and Isolation: The solution is cooled to room temperature and exposed to air to ensure the oxidation of Fe(II) to Fe(III). The solvent is removed under reduced pressure.
Synthesis Workflow
Caption: A flowchart illustrating the three main stages for the chemical synthesis of this compound.
Purification of this compound
The crude product from the synthesis contains unreacted starting materials, by-products, and excess iron salts. A thorough purification is critical to ensure the material is suitable for experimental use. Purity levels of ≥98% are often required for biological and pharmaceutical research.[1][6]
Experimental Protocol: Purification
-
Initial Cleanup: The crude solid is redissolved in a minimum amount of deionized water and filtered to remove any insoluble impurities.
-
Column Chromatography: The aqueous solution is loaded onto a cation-exchange column (e.g., Dowex or Amberlite).
-
The column is first washed extensively with deionized water to remove any remaining uncharged or anionic species and excess iron salts.
-
The this compound is then eluted using a salt gradient, typically an aqueous solution of sodium chloride or hydrochloric acid.
-
-
Desalting: The collected fractions containing pure this compound are pooled and must be desalted. This can be achieved by dialysis against deionized water or by using a size-exclusion chromatography column (e.g., Sephadex).
-
Final Precipitation/Crystallization: The desalted solution is concentrated under reduced pressure. The pure this compound can be precipitated by the addition of a counter-ion solution (e.g., perchlorate or chloride) or crystallized from a water/acetone mixture.
-
Drying: The final product, a dark brown or purple crystalline solid, is collected by filtration, washed with acetone, and dried in a vacuum oven.[6][7]
Purification and Analysis Workflow
Caption: The workflow for the purification and final quality analysis of synthesized this compound.
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary tool for characterizing porphyrins. The spectrum of this compound in an aqueous solution typically exhibits a strong Soret band and weaker Q-bands.[8][9]
| Parameter | Typical Value | Notes |
| Soret Band (λmax) | ~420-425 nm | Intense absorption characteristic of the porphyrin macrocycle. |
| Q-Bands (λmax) | ~500-650 nm | Less intense bands, the number and shape of which are sensitive to the central metal ion. |
| Solvent | Water or Phosphate Buffer | Spectra can be solvent-dependent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure and assess the purity of the compound. Due to the paramagnetic nature of the Fe(III) center, the proton signals will be significantly broadened and shifted.
| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |
| Pyrrolic Protons | Highly shifted and broadened | May be shifted far downfield or upfield outside the typical 0-10 ppm range. |
| Pyridyl Protons | Shifted and broadened | Will appear as broad signals. |
| N-Methyl Protons | Shifted and broadened | Signal corresponding to the 12 methyl protons. |
| Solvent Residual Peak | Dependent on solvent (e.g., D₂O at ~4.79 ppm) | Used as a reference. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is commonly used for ionic compounds like this compound.
| Parameter | Expected Value | Notes |
| Molecular Weight | 909.9 g/mol (for pentachloride salt)[6] | The observed mass will correspond to the cationic this compound fragment. |
| Major Ion Peak (m/z) | Varies with charge state | Look for peaks corresponding to [M-nCl]ⁿ⁺ where M is the full salt. |
Purity Assessment
The purity of the final product should be assessed to ensure it is free of significant impurities that could interfere with subsequent experiments.
| Method | Typical Specification | Notes |
| TLC | ≥90%[7] | A quick check for impurities using an appropriate solvent system. |
| HPLC | ≥98%[1][6] | Provides a quantitative measure of purity. |
| Elemental Analysis | Conforms to calculated values | Confirms the elemental composition of the synthesized compound. |
References
- 1. Fe-TMPyP | peroxynitrite decomposition catalyst | CAS# 133314-07-5 | InvivoChem [invivochem.com]
- 2. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 3. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Storage of Fe(III) meso-tetra(N-methyl-4-pyridyl)porphine (FeTMPyP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage conditions for Fe(III) meso-tetra(N-methyl-4-pyridyl)porphine (FeTMPyP), a water-soluble iron porphyrin with significant applications in biomedical research, particularly as a peroxynitrite decomposition catalyst. Understanding the stability profile of this compound is critical for ensuring experimental reproducibility, developing robust analytical methods, and for its potential translation into therapeutic applications.
Core Concepts in this compound Stability
This compound, like other metalloporphyrins, possesses a robust macrocyclic structure that imparts considerable thermal stability. However, its stability in solution is influenced by several factors, including pH, light exposure, temperature, and the composition of the solvent or buffer system. Degradation can occur through various mechanisms, including photodegradation, aggregation, and chemical reactions influenced by the solution environment.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity of this compound. The following recommendations are based on information from various suppliers and general best practices for metalloporphyrins.
Table 1: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Light Exposure | Other Conditions | Reported Stability | Citations |
| Solid (Powder) | -20°C | Protect from light | Store in a desiccator; the compound is hygroscopic. | ≥ 4 years | [1] |
| Aqueous Stock Solution | -20°C | Protect from light (use amber vials or wrap in foil) | Aliquot to avoid repeated freeze-thaw cycles. | Up to 4 months | [1] |
Factors Influencing this compound Stability
3.1. pH
3.2. Light Exposure (Photostability)
Porphyrins are well-known photosensitizers and can be susceptible to photodegradation. It is consistently recommended to protect this compound, both in solid form and in solution, from light.[2][3] Irradiation of aqueous solutions of this compound at 335 nm has been reported to release hydroxyl radicals, indicating photosensitivity.[1] The degradation process upon light exposure can involve complex photochemical reactions.
3.3. Temperature (Thermal Stability)
In the solid state, metalloporphyrins generally exhibit high thermal stability. Studies on related tetraphenylporphyrin iron complexes show thermal stability up to around 400°C. In solution, the stability of reconstituted this compound is reported to be up to 4 months when stored at -20°C.[1] At higher temperatures, degradation rates are expected to increase.
3.4. Solvent and Buffer Composition
The choice of solvent and the presence of different buffer components can impact the stability of this compound. For in vivo studies, this compound has been dissolved in sterile lactated Ringer's solution.[4] The ionic strength of the buffer can also play a role in the stability and aggregation of porphyrins.[5]
3.5. Aggregation
Porphyrins, particularly in aqueous solutions, have a tendency to aggregate. This can be influenced by concentration, pH, ionic strength, and temperature. Aggregation can lead to changes in the UV-Vis absorption spectrum and may affect the compound's biological activity and apparent stability.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental needs.
4.1. Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.
-
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., high-purity water or a specific buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid this compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and analyze using a stability-indicating method such as HPLC-UV.
-
Forced Degradation Experimental Workflow.
4.2. Stability-Indicating HPLC-UV Method
-
Objective: To develop a chromatographic method that can separate this compound from its degradation products and allow for accurate quantification.
-
Methodology (Example):
-
Instrumentation: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of all peaks.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the Soret band of this compound (around 420-440 nm) and potentially at other wavelengths to detect degradation products that may have different absorption maxima.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
4.3. UV-Vis Spectroscopic Analysis
-
Objective: To monitor the degradation of this compound over time by observing changes in its absorption spectrum.
-
Methodology:
-
Prepare a solution of this compound in the desired buffer at a concentration that gives an absorbance of ~1 at its Soret peak.
-
Expose the solution to the desired stress condition (e.g., light, heat).
-
At regular intervals, record the full UV-Vis spectrum (e.g., 200-800 nm).
-
Monitor the decrease in the Soret band absorbance as an indicator of this compound degradation. The appearance of new peaks or changes in the Q-band region can indicate the formation of degradation products.
-
UV-Vis Spectral Changes During Degradation.
4.4. Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Objective: To assess the aggregation state of this compound in solution.
-
Methodology:
-
Prepare this compound solutions at different concentrations in the desired buffer.
-
Filter the solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
Analyze the samples using a DLS instrument to determine the hydrodynamic radius and polydispersity index (PDI) of the particles in solution.
-
Monitor changes in particle size over time or under different conditions (e.g., varying pH, ionic strength, or temperature) to assess aggregation kinetics.
-
Signaling Pathways and Mechanism of Action
This compound is widely recognized for its role as a peroxynitrite (ONOO⁻) decomposition catalyst. Peroxynitrite is a potent oxidant formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), and it is implicated in various pathological conditions. This compound catalyzes the isomerization of peroxynitrite to nitrate (NO₃⁻), a much less reactive species, thereby mitigating cellular damage.
This compound as a Peroxynitrite Scavenger.
Summary and Recommendations
This compound is a relatively stable metalloporphyrin, particularly in its solid form. However, for its effective use in research and development, careful attention must be paid to its storage and handling, especially in solution.
-
Storage: The solid compound should be stored at -20°C, protected from light, and in a desiccated environment. Aqueous stock solutions should be aliquoted and stored at -20°C, protected from light, for a maximum of 4 months.[1]
-
Handling: When preparing solutions, use high-purity solvents and buffers. For biological experiments, sterile-filtered solutions are recommended. Avoid repeated freeze-thaw cycles.
-
Stability Assessment: For applications requiring long-term stability or for formulation development, it is crucial to conduct thorough stability studies. This should include forced degradation studies to identify potential degradation products and the development of a validated stability-indicating analytical method, such as HPLC-UV.
By adhering to these guidelines, researchers and drug development professionals can ensure the quality and reliability of their studies involving this compound.
References
- 1. scispace.com [scispace.com]
- 2. Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | [frontierspecialtychemicals.com]
- 3. Fe(III) meso-Tetra (4-pyridyl) Porphine Chloride | [frontierspecialtychemicals.com]
- 4. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biomedical Applications of FeTMPyP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fe(III) meso-tetra(N-methyl-4-pyridyl)porphyrin, commonly known as FeTMPyP, is a synthetic metalloporphyrin that has garnered significant interest in biomedical research. Its structure, featuring a central iron ion coordinated within a porphyrin ring, allows it to mimic the activity of endogenous enzymes and catalytically neutralize reactive oxygen and nitrogen species (RONS). This technical guide provides an in-depth review of the core applications of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its function.
Core Mechanism of Action: A Potent Catalytic Antioxidant
The primary therapeutic potential of this compound stems from its ability to act as a catalytic scavenger of potent biological oxidants. It exhibits two main enzymatic mimetic activities:
-
Peroxynitrite (ONOO⁻) Decomposition: this compound is a highly efficient catalyst for the isomerization of peroxynitrite, a damaging reactive nitrogen species, into the much less reactive nitrate (NO₃⁻).[1] This action is critical, as peroxynitrite is implicated in a wide range of pathologies, including neuroinflammation and ischemia-reperfusion injury.[2][3]
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound can catalytically decompose superoxide radicals (O₂•⁻), mimicking the function of the endogenous antioxidant enzyme, superoxide dismutase.[1] By neutralizing superoxide, this compound helps to mitigate oxidative stress and prevent the formation of peroxynitrite.
These dual activities make this compound a powerful tool for combating cellular damage in diseases driven by oxidative and nitrosative stress.
Quantitative Efficacy of this compound
The following table summarizes the key quantitative data reported for this compound's catalytic activity and its effects in various biomedical models. Note: Specific IC50 values for cytotoxicity in cancer cell lines and for anti-inflammatory effects are not widely reported in the available literature.
| Parameter | Value/Observation | Model System | Application |
| Peroxynitrite Isomerization (kcat) | 2.2 x 10⁶ M⁻¹s⁻¹ | In vitro chemical assay | Antioxidant Activity |
| Neuroprotection | 1 and 3 mg/kg (i.p.) | Gerbil model of global cerebral ischemia | Ischemia-Reperfusion Injury |
| Neuropathic Pain Amelioration | 1 and 3 mg/kg (p.o.) | Rat model of chronic constriction injury | Neuroinflammation |
| Anti-inflammatory Effect | 30 mg/kg | Rat model of carrageenan-induced paw edema | Inflammation |
| Cellular Protection | Protective against 200 µM peroxynitrite | RAW 264.7 macrophage cell line | Cellular Injury |
Key Biomedical Applications and Signaling Pathways
Neuroprotection and Attenuation of Neuroinflammation
This compound has shown significant promise in preclinical models of neurological damage, primarily due to its ability to neutralize peroxynitrite, a key mediator of neuronal injury.[2]
Signaling Pathway Inhibition: In the context of neuroinflammation, oxidative and nitrosative stress trigger the activation of pro-inflammatory signaling cascades. This compound intervenes by reducing the over-activation of Poly (ADP-ribose) polymerase (PARP), which in turn downregulates the expression of inflammatory mediators such as iNOS, NF-κB, TNF-α, and IL-6.[4]
Ischemia-Reperfusion (I/R) Injury
In conditions of I/R, such as stroke or intestinal ischemia, the reintroduction of oxygen to ischemic tissues leads to a burst of reactive oxygen species, causing significant cellular damage. This compound provides protection by reducing lipid peroxidation and neutrophil infiltration.[3]
Modulation of Inflammatory Signaling Pathways
This compound exerts anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.
NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by the inhibitor protein IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB by the IKK complex, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound can inhibit this pathway, likely by preventing the activation of upstream kinases like IKK, thereby suppressing the production of inflammatory cytokines.[4]
p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade activated by cellular stress and inflammatory cytokines. Activation of this pathway involves a series of upstream kinases (MAP3Ks and MAP2Ks) that ultimately phosphorylate and activate p38. Activated p38 then phosphorylates various downstream targets, leading to the production of inflammatory mediators. This compound has been shown to inhibit the activation of p38 MAPK, contributing to its anti-inflammatory properties.
Detailed Experimental Protocols
Peroxynitrite Decomposition Assay (Spectrophotometric Method)
This protocol details a common method for measuring the catalytic decomposition of peroxynitrite by this compound by monitoring the decay of peroxynitrite's absorbance.
Materials:
-
This compound solution (stock prepared in appropriate buffer)
-
Peroxynitrite (ONOO⁻) stock solution (synthesized or commercial)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Peroxynitrite Stock Preparation: Peroxynitrite is highly unstable at neutral pH. A stock solution is typically prepared and stored in a strong alkaline solution (e.g., 0.1 M NaOH) at -80°C. The concentration of the stock is determined spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH (molar extinction coefficient ε = 1670 M⁻¹cm⁻¹).
-
Reaction Setup: Set the spectrophotometer to monitor absorbance at 302 nm. All reactions should be performed at a controlled temperature (e.g., 25°C or 37°C).
-
Blank Measurement: In a quartz cuvette, add the phosphate buffer. Add a small volume of the peroxynitrite stock solution to achieve a desired final concentration (e.g., 100-200 µM). Immediately start recording the absorbance at 302 nm over time to measure the rate of spontaneous decomposition.
-
This compound-Catalyzed Reaction: In a separate cuvette, add the phosphate buffer and the desired concentration of this compound.
-
Initiate Reaction: Add the same volume of peroxynitrite stock solution as in the blank measurement to the cuvette containing this compound. Immediately mix and start recording the absorbance at 302 nm over time.
-
Data Analysis: The rate of peroxynitrite decomposition is determined by fitting the absorbance decay curve to a first-order exponential decay function. The catalytic rate constant (kcat) can be calculated by comparing the rate of decomposition in the presence and absence of this compound.
References
- 1. Assay of superoxide dismutase activity by combining electrophoresis and densitometry [ejournal.sinica.edu.tw]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. A methodological approach to superoxide dismutase (SOD) activity assay based on inhibition of nitroblue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
FeTMPyP: A Comprehensive Technical Guide for a Potent Tool in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of FeTMPyP, a robust peroxynitrite decomposition catalyst and superoxide dismutase (SOD) mimetic, as a critical tool for investigating oxidative stress. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use in prominent preclinical models of oxidative stress, and a summary of its quantitative effects on various biological parameters.
Introduction to Oxidative Stress and the Role of this compound
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the biological system's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[1] Key players in this process include the superoxide anion (O₂⁻) and peroxynitrite (ONOO⁻), a highly reactive RNS formed from the reaction of superoxide and nitric oxide.[2]
This compound, or Iron(III) 5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrin, is a synthetic metalloporphyrin that has garnered significant attention for its potent catalytic activity in decomposing peroxynitrite and mimicking the function of the endogenous antioxidant enzyme, superoxide dismutase.[3][4] Its ability to scavenge these reactive species makes it an invaluable tool for elucidating the role of oxidative and nitrosative stress in disease models and for evaluating the therapeutic potential of targeting these pathways.
Core Mechanism of Action
This compound primarily functions as a peroxynitrite decomposition catalyst . It catalyzes the isomerization of the highly cytotoxic peroxynitrite (ONOO⁻) to the much less reactive nitrate (NO₃⁻).[5] The catalytic rate constant for this reaction is approximately 2.2 x 10⁶ M⁻¹s⁻¹.[5][6] This rapid decomposition prevents peroxynitrite-mediated cellular damage, such as lipid peroxidation, protein nitration, and DNA damage.
Additionally, this compound exhibits superoxide dismutase (SOD) mimetic activity , catalyzing the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[4][6] By scavenging superoxide, this compound not only reduces direct superoxide-mediated damage but also prevents the formation of peroxynitrite.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various experimental models of oxidative stress.
Table 1: Neuroprotective Effects of this compound in Cerebral Ischemia Models
| Parameter | Model | This compound Dose | Treatment Time | Result | Reference |
| Infarct Volume | Focal Cerebral Ischemia (Rat) | 1 mg/kg, i.v. | 2 hours post-MCAO | 66% reduction | [3] |
| Infarct Volume | Focal Cerebral Ischemia (Rat) | 3 mg/kg, i.v. | 6 hours post-MCAO | 38% reduction | [3] |
| Edema Volume | Focal Cerebral Ischemia (Rat) | 1 mg/kg, i.v. | 2 hours post-MCAO | 61% reduction | [3] |
| Neurological Deficit | Global Cerebral Ischemia (Gerbil) | 1 & 3 mg/kg, i.p. | 30 min prior to ischemia | Significant improvement | [7] |
| Neuronal Loss (CA1) | Global Cerebral Ischemia (Gerbil) | 1 & 3 mg/kg, i.p. | 30 min prior to ischemia | Attenuated | [7] |
Table 2: Effects of this compound on Neuropathic Pain and Associated Markers
| Parameter | Model | This compound Dose | Outcome | Reference |
| Mechanical Allodynia | Chronic Constriction Injury (Rat) | 1 & 3 mg/kg, p.o. | Significantly reversed | [8] |
| Thermal Hyperalgesia | Chronic Constriction Injury (Rat) | 1 & 3 mg/kg, p.o. | Significantly reversed | [8] |
| NF-κB levels | Chronic Constriction Injury (Rat) | 1 & 3 mg/kg, p.o. | Reduced | [8] |
| TNF-α and IL-6 levels | Chronic Constriction Injury (Rat) | 1 & 3 mg/kg, p.o. | Reduced | [8] |
| PARP activation | Chronic Constriction Injury (Rat) | 1 & 3 mg/kg, p.o. | Reduced | [8] |
Table 3: Effects of this compound on Markers of Oxidative Stress
| Parameter | Model/Tissue | This compound Treatment | Result | Reference |
| Malondialdehyde (MDA) | Global Cerebral Ischemia (Gerbil Brain) | 1 & 3 mg/kg, i.p. | Reduced levels | [7] |
| Malondialdehyde (MDA) | Intestinal I/R (Infant Rat Ileum & Lungs) | Not specified | Reduced levels | [9] |
| Glutathione (GSH) | Intestinal I/R (Infant Rat) | Not specified | Preserved antioxidant capacity | [9] |
| Mitochondrial Respiration | Isolated Brain Mitochondria | 2.5 µM | Enhanced State III and State IVo respiration |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study oxidative stress.
Chronic Constriction Injury (CCI) Model in Rats
This model is used to induce neuropathic pain.
Protocol:
-
Animal Preparation: Anesthetize male Wistar rats (200-250 g) with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).
-
Surgical Procedure:
-
Make a small incision on the lateral side of the mid-thigh of the left hind paw.
-
Gently expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic nerve trifurcation, loosely tie four ligatures (4-0 chromic gut) around the nerve with about 1 mm spacing between each. The ligatures should be tightened until a slight constriction is observed without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
This compound Administration: Administer this compound orally at doses of 1 and 3 mg/kg daily for 14 days, starting from the day of surgery.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Assess paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.
-
Thermal Hyperalgesia (Plantar Test): Measure the latency of paw withdrawal from a radiant heat source.
-
-
Biochemical and Molecular Analysis (at day 14):
-
Euthanize the animals and collect the sciatic nerve and dorsal root ganglia (L4-L5).
-
Process tissues for analysis of oxidative stress markers (MDA, glutathione), inflammatory cytokines (TNF-α, IL-6 by ELISA), and signaling pathway activation (NF-κB and PARP by Western blot).
-
Global Cerebral Ischemia Model in Gerbils
This model is used to study neuroprotection against ischemic brain injury.
Protocol:
-
Animal Preparation: Anesthetize adult male Mongolian gerbils with a suitable anesthetic.
-
Surgical Procedure:
-
Make a midline cervical incision to expose both common carotid arteries.
-
Occlude both common carotid arteries for 5 minutes using non-traumatic arterial clips to induce global cerebral ischemia.
-
Remove the clips to allow reperfusion.
-
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at doses of 1 and 3 mg/kg 30 minutes prior to the ischemic insult.
-
Neurological and Behavioral Assessment:
-
Perform neurological scoring at 24, 48, 72, and 96 hours post-reperfusion to assess motor and reflex deficits.
-
Conduct a passive avoidance test to evaluate learning and memory.
-
-
Histopathological and Biochemical Analysis (at 96 hours):
-
Perfuse the brains and process for histological staining (e.g., Hematoxylin and Eosin) to assess neuronal damage in the hippocampal CA1 region.
-
Homogenize brain tissue for the measurement of lipid peroxidation (MDA assay).
-
Assessment of Oxidative Stress Markers
This assay measures lipid peroxidation.
Protocol:
-
Sample Preparation: Homogenize tissue samples in ice-cold 1.15% KCl buffer.
-
Reaction Mixture: To 100 µL of homogenate, add 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of thiobarbituric acid (TBA).
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Extraction: After cooling, add 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (15:1, v/v). Shake vigorously and centrifuge at 4000 rpm for 10 minutes.
-
Measurement: Measure the absorbance of the organic layer at 532 nm.
-
Quantification: Calculate MDA concentration using an extinction coefficient of 1.56 x 10⁵ M⁻¹cm⁻¹.
This assay measures the level of the key endogenous antioxidant, glutathione.
Protocol:
-
Sample Preparation: Homogenize tissue samples in ice-cold 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA. Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: In a 96-well plate, add 50 µL of the supernatant, 100 µL of the recycling reagent (containing NADPH, DTNB, and glutathione reductase).
-
Measurement: Monitor the change in absorbance at 412 nm over time.
-
Quantification: Determine the GSH concentration by comparing the rate of absorbance change to a standard curve of known GSH concentrations.
Analysis of Signaling Pathways
This method assesses the activation of the pro-inflammatory transcription factor NF-κB.
Protocol:
-
Protein Extraction: Extract nuclear and cytoplasmic proteins from tissue samples using appropriate lysis buffers.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against the phosphorylated p65 subunit of NF-κB (p-p65).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).
This assay measures the activity of the DNA repair enzyme Poly(ADP-ribose) polymerase.
Protocol:
-
Sample Preparation: Prepare tissue homogenates in a suitable lysis buffer.
-
Assay Procedure (using a commercial colorimetric or fluorometric kit):
-
Incubate the sample with a reaction mixture containing NAD⁺ and activated DNA.
-
The assay measures the consumption of NAD⁺ or the formation of poly(ADP-ribose) (PAR).
-
-
Measurement: Read the absorbance or fluorescence according to the kit's instructions.
-
Analysis: Calculate PARP activity relative to a standard curve or control samples.
Conclusion
This compound is a versatile and potent tool for researchers studying the multifaceted roles of oxidative and nitrosative stress in health and disease. Its well-characterized mechanisms of action, coupled with its efficacy in a range of in vivo and in vitro models, make it an indispensable compound for preclinical research. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to incorporate this compound into their research endeavors to explore the therapeutic potential of targeting oxidative stress.
References
- 1. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. micropublication.org [micropublication.org]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FeTMPyP in Neuroprotection: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative and nitrosative stress are key pathological drivers in a host of neurodegenerative diseases and acute neuronal injuries. The formation of peroxynitrite (ONOO⁻), a potent and destructive reactive nitrogen species, represents a critical juncture in the cascade of events leading to neuronal cell death. This technical guide provides an in-depth examination of FeTMPyP [5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinato iron (III)], a metalloporphyrin that acts as a potent peroxynitrite decomposition catalyst. We will explore its mechanism of action, summarize key findings from in vivo and in vitro neuroprotection studies, detail relevant experimental protocols, and delineate the signaling pathways through which this compound exerts its neuroprotective effects. This document is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for neurological disorders.
Introduction: The Peroxynitrite Problem in Neurodegeneration
Neuronal homeostasis is critically dependent on a delicate balance between reactive oxygen species (ROS) and endogenous antioxidant systems. In pathological states such as ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases like Parkinson's and Alzheimer's, this balance is disrupted. The overproduction of superoxide radicals (O₂⁻) and nitric oxide (NO) leads to their rapid reaction to form peroxynitrite (ONOO⁻)[1][2][3].
Peroxynitrite is a highly reactive oxidant that can induce widespread cellular damage through various mechanisms, including:
-
Lipid peroxidation: Damaging cell membranes and altering their fluidity and function[1].
-
DNA damage: Causing single-strand breaks, which can activate the nuclear enzyme Poly(ADP-ribose) polymerase (PARP)[4][5]. Overactivation of PARP depletes cellular energy stores (NAD⁺ and ATP), leading to energy failure and cell death.
-
Protein nitration: Modifying tyrosine residues in proteins (forming nitrotyrosine), which can alter protein function and trigger pathological signaling[3][6].
-
Mitochondrial dysfunction: Inhibiting components of the electron transport chain, leading to impaired energy production and further ROS generation.
Given its central role in neuronal injury, strategies aimed at scavenging or decomposing peroxynitrite are of significant therapeutic interest. This compound has emerged as a promising agent in this class of molecules.
This compound: A Peroxynitrite Decomposition Catalyst
This compound is a synthetic metalloporphyrin that mimics the catalytic activity of superoxide dismutase (SOD) but is particularly potent as a peroxynitrite decomposition catalyst[2][7]. It works by isomerizing peroxynitrite into the much less reactive nitrate (NO₃⁻), thereby neutralizing its neurotoxic potential. This targeted action on a key downstream mediator of oxidative and nitrosative stress makes this compound a valuable tool for both studying the role of peroxynitrite in neurodegeneration and as a potential therapeutic agent.
Evidence from Preclinical Neuroprotection Studies
This compound has demonstrated significant neuroprotective efficacy in a variety of preclinical models, ranging from acute ischemic injury to chronic neuropathic pain.
In Vivo Studies
This compound has shown robust neuroprotective effects in animal models of neurological disease. Key findings are summarized below.
Table 1: Summary of In Vivo Neuroprotective Effects of this compound
| Model | Species | Dosing Regimen | Key Outcomes | Reference(s) |
| Global Cerebral Ischemia-Reperfusion | Gerbil | 1 and 3 mg/kg, i.p., 30 min prior to ischemia | - Improved neurological function- Reduced hyperlocomotion and memory impairment- Attenuated loss of CA1 hippocampal pyramidal neurons- Reduced brain malondialdehyde (lipid peroxidation) levels | [1] |
| Focal Cerebral Ischemia (MCAO) | Rat | 3 mg/kg, i.v., at 2 and 6 hours post-MCAO | - Significant reduction in infarct volume (42% at 6h)- Significant reduction in edema volume- Improved neurological deficits- Reduced nitrotyrosine formation and DNA fragmentation- Inhibited MMP-9 activation and preserved neurovascular integrity | [2][6][7] |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | 1 and 3 mg/kg, p.o. | - Reversed behavioral deficits (mechanical and thermal hyperalgesia)- Reduced levels of inflammatory markers (iNOS, NF-kB, TNF-α, IL-6)- Attenuated PARP over-activation- Reversed mitochondrial dysfunction (restored Mn-SOD levels) | [4] |
In Vitro Studies
In vitro models allow for the detailed investigation of this compound's mechanism of action at the cellular and molecular level.
Table 2: Summary of In Vitro Neuroprotective Effects of this compound
| Cell Model | Insult | This compound Concentration | Key Outcomes | Reference(s) |
| Primary Cortical Neurons | SIN-1 (Peroxynitrite Donor) | 2 µM | - Significantly increased neuron survival- Did not affect nitrite accumulation, indicating specificity for peroxynitrite over nitric oxide | [8] |
| Isolated Brain Mitochondria | Endogenous Peroxynitrite Generation | 2.5 µM | - Enhanced mitochondrial respiration (State III and State IVo)- Reduced mitochondrial peroxynitrite levels | [9] |
Key Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through the modulation of several interconnected signaling pathways, primarily revolving around the mitigation of peroxynitrite-induced damage.
Peroxynitrite Scavenging and Inhibition of Oxidative Damage
The primary mechanism of this compound is its direct catalytic decomposition of peroxynitrite. This action prevents downstream oxidative damage to lipids, proteins, and DNA, which is a fundamental trigger for neuronal death.
Inhibition of the PARP-Neuroinflammation Cascade
By preventing peroxynitrite-induced DNA damage, this compound blocks the over-activation of PARP. This is critical because excessive PARP activation leads to cellular energy depletion and also promotes neuroinflammation by influencing the expression of pro-inflammatory mediators like NF-kB, iNOS, TNF-α, and IL-6[4].
Preservation of Neurovascular Integrity via MMP Inhibition
In the context of cerebral ischemia, reperfusion injury leads to the activation of matrix metalloproteinases (MMPs), particularly MMP-9, which degrade the extracellular matrix and compromise the blood-brain barrier[2][7]. Peroxynitrite is a known trigger for MMP activation. By neutralizing peroxynitrite, this compound prevents the activation of MMP-9, thereby preserving the integrity of the neurovascular unit and reducing edema[2][7].
Detailed Methodologies for Key Experiments
This section provides an overview of the protocols used in the cited studies to evaluate the neuroprotective effects of this compound.
In Vivo Model: Focal Cerebral Ischemia (MCAO)
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used method to simulate focal ischemic stroke in rodents[3][6][7][10].
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are typically used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane or a similar inhalant anesthetic. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia.
-
-
Reperfusion: After the ischemic period, the filament is withdrawn to allow for reperfusion of the MCA territory.
-
This compound Administration: this compound (e.g., 3 mg/kg) is dissolved in saline and administered intravenously (i.v.) at specific time points post-MCAO (e.g., 2, 6, 9, or 12 hours)[3][6].
-
Outcome Assessment:
-
Neurological Deficit Scoring: Animals are assessed at various time points (e.g., 72 hours post-MCAO) using a standardized neurological scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement: After euthanasia, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Edema Measurement: Brain swelling is calculated from the TTC-stained sections.
-
Immunohistochemistry: Brain sections are stained for markers of nitrosative stress (nitrotyrosine) and apoptosis (TUNEL assay)[6].
-
In Vitro Model: Peroxynitrite-Induced Neurotoxicity
This model uses a peroxynitrite donor to induce neurotoxicity in primary neuronal cultures, allowing for the direct assessment of neuroprotective compounds[8][11].
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 15-17 rat or mouse brains and cultured in appropriate media (e.g., Neurobasal medium with B27 supplement).
-
Induction of Neurotoxicity:
-
After 7-10 days in vitro, the neuronal cultures are treated with 3-morpholinosydnonimine (SIN-1), a compound that spontaneously decomposes to release both NO and O₂⁻, thereby generating peroxynitrite. A typical concentration is 50 µM[8].
-
-
This compound Treatment: this compound (e.g., 2 µM) is co-incubated with SIN-1 for the duration of the experiment (e.g., 48 hours)[8].
-
Outcome Assessment:
-
Neuron Survival: Cell viability is assessed using methods such as the MTT assay, LDH release assay, or by counting surviving neurons (e.g., MAP2-positive cells) via immunofluorescence microscopy.
-
Nitrite Accumulation: The Griess assay can be used to measure the accumulation of nitrite in the culture medium as an indicator of NO production. This compound's specificity is demonstrated if it protects neurons without significantly altering nitrite levels[8].
-
Conclusion and Future Directions
The body of evidence strongly supports the role of this compound as a neuroprotective agent, primarily through its potent ability to decompose peroxynitrite. By targeting a key molecule at the crossroads of oxidative stress, neuroinflammation, and apoptosis, this compound has demonstrated efficacy in multiple preclinical models of neurological disorders.
For drug development professionals, this compound and similar metalloporphyrins represent a promising class of compounds. Future research should focus on:
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Optimizing the delivery of these compounds to the central nervous system is crucial for clinical translation.
-
Chronic Neurodegenerative Models: While efficacy in acute injury models is clear, further studies in chronic models of diseases like Parkinson's and Alzheimer's are warranted.
-
Safety and Toxicology: Comprehensive long-term safety and toxicology studies are necessary before clinical consideration.
References
- 1. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite decomposition catalyst prevents matrix metalloproteinase activation and neurovascular injury after prolonged cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of FeTMPyP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fe(III) tetrakis(1-methyl-4-pyridyl)porphyrin, or FeTMPyP, is a synthetic metalloporphyrin that has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and relevant signaling pathways associated with this compound's antioxidant activity. Primarily known as a highly efficient peroxynitrite (ONOO⁻) decomposition catalyst, this compound plays a crucial role in mitigating nitrosative and oxidative stress, which are implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular dysfunction, and inflammatory conditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical processes to serve as a valuable resource for researchers and professionals in the field of drug development and antioxidant research.
Introduction: The Role of this compound as a Catalytic Antioxidant
Oxidative and nitrosative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the biological system's ability to detoxify these reactive intermediates, is a key contributor to cellular damage and disease pathogenesis. Peroxynitrite (ONOO⁻), formed from the rapid reaction between superoxide (O₂⁻) and nitric oxide (NO), is a particularly potent and cytotoxic RNS. It can induce lipid peroxidation, DNA damage, and protein nitration, leading to cellular dysfunction and apoptosis.
This compound has emerged as a promising therapeutic agent due to its remarkable ability to catalytically decompose peroxynitrite into the far less reactive nitrate (NO₃⁻)[1][2]. This catalytic activity allows a single molecule of this compound to neutralize multiple molecules of peroxynitrite, making it a highly efficient scavenger. Beyond its primary role as a peroxynitrite scavenger, this compound also exhibits superoxide dismutase (SOD) mimetic activity, further contributing to its antioxidant profile by converting superoxide radicals into molecular oxygen and hydrogen peroxide.
This guide will delve into the quantitative aspects of this compound's antioxidant actions, provide detailed methodologies for its experimental evaluation, and illustrate the key signaling pathways it modulates.
Quantitative Data on Antioxidant Properties
The efficacy of an antioxidant is best understood through quantitative measures of its activity. The following tables summarize the available quantitative data for this compound, focusing on its catalytic efficiency in decomposing peroxynitrite and its comparative catalase-like activity.
| Parameter | Value | Reference |
| Catalytic Rate Constant (kcat) for Peroxynitrite Decomposition | 2.2 x 10⁶ M⁻¹s⁻¹ | [1] |
| Enzyme/Compound Class | Relative Activity | Reference |
| Catalase Enzyme | ~1.5 x 10⁶ M⁻¹s⁻¹ | [3] |
| Fe(III) Porphyrins | ~10-fold higher than Mn(III) Porphyrins | [3] |
| Mn(III) Porphyrins | Baseline | [3] |
Note: Specific IC50 values for this compound in common radical scavenging assays such as DPPH and ABTS are not widely reported in the literature, likely due to its primary and highly specific activity as a peroxynitrite decomposition catalyst.
Core Mechanisms of Action
This compound's primary antioxidant mechanism is the catalytic decomposition of peroxynitrite. This process involves the iron center of the porphyrin ring, which cycles between its Fe(III) and Fe(IV) oxidation states.
In addition to this primary mechanism, this compound exhibits SOD mimetic activity, contributing to the detoxification of superoxide radicals.
Downstream Signaling Pathways Modulated by this compound
By scavenging peroxynitrite, this compound prevents a cascade of downstream pathological events. One of the most significant is the prevention of DNA damage and the subsequent over-activation of Poly(ADP-ribose) polymerase (PARP).
Inhibition of the Peroxynitrite-PARP Pathway
Peroxynitrite can cause single-strand breaks in DNA. This damage triggers the activation of the nuclear enzyme PARP, which is involved in DNA repair. However, excessive DNA damage leads to the over-activation of PARP, which depletes cellular energy stores (NAD+ and ATP) and can lead to cell death. This compound, by neutralizing peroxynitrite, prevents this cascade from initiating.[3][4]
Indirect Influence on Inflammatory Pathways
Oxidative and nitrosative stress are potent activators of pro-inflammatory signaling pathways, such as the NF-κB pathway. By reducing the burden of reactive species, this compound can indirectly attenuate the inflammatory response, as observed in studies where it reduced the levels of inflammatory markers like iNOS, NF-κB, TNF-α, and IL-6.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.
Peroxynitrite Scavenging Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method to quantify the peroxynitrite scavenging capacity of this compound.
Materials:
-
This compound solution of known concentration
-
Peroxynitrite standard solution
-
Peroxynitrite sensor (e.g., a fluorogenic probe that reacts with peroxynitrite)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards: Prepare a serial dilution of the peroxynitrite standard in the assay buffer to create a standard curve (e.g., 0-20 µM).
-
Prepare Samples: Prepare different concentrations of this compound in the assay buffer.
-
Prepare Reaction Mixture: Prepare a working solution of the peroxynitrite sensor in the assay buffer according to the manufacturer's instructions.
-
Assay: a. To the wells of the 96-well plate, add 50 µL of the peroxynitrite standards or the this compound sample solutions. b. Add 50 µL of the peroxynitrite sensor working solution to all wells. c. Initiate the reaction by adding a known concentration of peroxynitrite to the sample wells (the final concentration should be within the linear range of the standard curve). d. Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen sensor (e.g., Ex/Em = 490/530 nm).
-
Calculation: Calculate the percentage of peroxynitrite scavenging by this compound using the following formula: % Scavenging = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100 The IC50 value can be determined by plotting the percentage of scavenging against the concentration of this compound.
Malondialdehyde (MDA) Assay for Lipid Peroxidation in Brain Tissue
This protocol describes a common method to assess lipid peroxidation in tissue homogenates by measuring the levels of MDA, a byproduct of lipid peroxidation.
Materials:
-
Brain tissue sample
-
Ice-cold 1.15% KCl solution
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Butylated hydroxytoluene (BHT) solution
-
MDA standard solution (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or fluorescence detector
Procedure:
-
Tissue Homogenization: a. Weigh the brain tissue and homogenize it in 10 volumes of ice-cold 1.15% KCl solution. b. Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes) to remove cellular debris. Collect the supernatant.
-
Reaction Mixture: a. In a test tube, mix a specific volume of the supernatant (e.g., 200 µL) with TCA, TBA, and BHT solutions.
-
Incubation: a. Heat the mixture in a water bath at 95°C for 60 minutes. b. Cool the tubes on ice to stop the reaction.
-
Extraction: a. Add n-butanol to the mixture and vortex vigorously to extract the pink MDA-TBA adduct. b. Centrifuge to separate the organic and aqueous layers.
-
Measurement: a. Carefully collect the upper organic layer. b. Measure the absorbance at 532 nm or fluorescence at appropriate excitation/emission wavelengths.
-
Quantification: a. Prepare a standard curve using the MDA standard solution. b. Determine the concentration of MDA in the tissue sample by comparing its absorbance/fluorescence to the standard curve. Results are typically expressed as nmol of MDA per mg of protein.
Conclusion
This compound stands out as a potent antioxidant with a highly specific and efficient mechanism of action centered on the catalytic decomposition of peroxynitrite. This activity translates into significant protective effects against cellular damage in a variety of pathological conditions driven by oxidative and nitrosative stress. The quantitative data, though not exhaustive across all antioxidant assays, highlights its exceptional efficacy as a peroxynitrite scavenger. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate and validate the antioxidant properties of this compound and similar compounds. The visualization of the signaling pathways underscores the critical role of peroxynitrite in cellular damage and the therapeutic potential of its effective removal. For drug development professionals, this compound represents a promising lead compound for the treatment of a range of diseases where oxidative and nitrosative stress are key etiological factors. Further research focusing on its in vivo efficacy, bioavailability, and safety profile will be crucial in translating its therapeutic potential into clinical applications.
References
- 1. Stimulation of Akt Phosphorylation and Glucose Transport by Metalloporphyrins with Peroxynitrite Decomposition Catalytic Activity [mdpi.com]
- 2. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
FeTMPyP's Dual Role in Modulating Reactive Oxygen Species: A Technical Overview for Researchers
An In-depth Guide to the Antioxidant and Pro-oxidant Interactions of Fe(III) meso-tetrakis(N-methylpyridinium-4-yl)porphyrin
This technical guide provides a comprehensive analysis of the intricate interactions between the synthetic metalloporphyrin, FeTMPyP, and various reactive oxygen species (ROS). This compound has garnered significant attention in biomedical research for its potent catalytic activities, acting as a superoxide dismutase (SOD) mimetic, a catalase mimetic, and a peroxynitrite decomposition catalyst. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.
Core Interactions with Reactive Oxygen Species
This compound exhibits a dual functionality, capable of both mitigating and, under specific conditions, potentially promoting oxidative stress. Its primary antioxidant activities stem from its ability to catalytically neutralize key ROS, thereby protecting biological systems from oxidative damage.
Superoxide Dismutase (SOD) Mimetic Activity
This compound is an efficient catalyst for the dismutation of the superoxide radical (O₂⁻), converting it into molecular oxygen and hydrogen peroxide. This SOD mimetic activity is a cornerstone of its antioxidant properties. While direct stopped-flow kinetic analysis has confirmed this activity, specific catalytic rate constants for this compound are not extensively reported in the literature[1]. However, its activity has been demonstrated in various experimental models[1].
Catalase Mimetic Activity
In addition to its SOD-like function, this compound can decompose hydrogen peroxide (H₂O₂) into water and oxygen, mimicking the action of the enzyme catalase. This activity is crucial for preventing the accumulation of H₂O₂, which can otherwise participate in the Fenton reaction to produce highly damaging hydroxyl radicals. Studies on analogous Fe(III) N-alkylpyridylporphyrins have reported catalase-like activity with rate constants (kcat(H₂O₂)) in the range of 368.4 to 803.5 M⁻¹s⁻¹[2].
Peroxynitrite Decomposition
This compound is perhaps most renowned for its exceptional efficiency in catalyzing the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO₃⁻). Peroxynitrite is a potent and destructive oxidant formed from the rapid reaction of superoxide and nitric oxide. The catalytic rate for this decomposition by this compound has been determined to be 2.2 x 10⁶ M⁻¹s⁻¹.
Interaction with Hydroxyl Radicals and Singlet Oxygen
While this compound's interactions with superoxide and hydrogen peroxide are well-documented as catalytic processes, its direct scavenging or quenching of hydroxyl radicals (•OH) and singlet oxygen (¹O₂) is less characterized in terms of specific rate constants. However, its role in preventing the formation of hydroxyl radicals by decomposing H₂O₂ is a key aspect of its protective effects. Irradiation of an aqueous solution of this compound at 335 nm has been shown to release hydroxyl radicals, indicating a potential for pro-oxidant activity under specific photochemical conditions.
Quantitative Data on this compound-ROS Interactions
The following table summarizes the available quantitative data for the interaction of this compound and related compounds with various reactive oxygen species.
| Reactive Oxygen Species | Interaction Type | Compound | Rate Constant (k) | Citation(s) |
| Peroxynitrite (ONOO⁻) | Catalytic Decomposition | This compound | 2.2 x 10⁶ M⁻¹s⁻¹ | |
| Hydrogen Peroxide (H₂O₂) | Catalase Mimetic Activity | Fe(III) ethyl-N-pyridylporphyrin | 803.5 M⁻¹s⁻¹ | [2] |
| Hydrogen Peroxide (H₂O₂) | Catalase Mimetic Activity | Fe(III) n-octyl-N-pyridylporphyrin | 368.4 M⁻¹s⁻¹ | [2] |
| Superoxide (O₂⁻) | SOD Mimetic Activity | This compound | Active in stopped-flow assays | [1] |
Pro-oxidant Potential of this compound
Despite its potent antioxidant activities, the presence of a redox-active iron center in this compound raises the possibility of pro-oxidant effects, primarily through Fenton-like reactions. In the presence of reducing agents and hydrogen peroxide, Fe(III)TMPyP could be reduced to Fe(II)TMPyP, which can then react with H₂O₂ to generate the highly reactive hydroxyl radical.
This pro-oxidant activity can lead to cellular damage, such as lipid peroxidation[3]. The balance between the antioxidant and pro-oxidant effects of this compound is likely dependent on the local biochemical environment, including the concentrations of ROS, reducing agents, and this compound itself.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with ROS.
Protocol 1: Determination of SOD Mimetic Activity using Stopped-Flow Spectrophotometry
This protocol allows for the direct measurement of the catalytic rate of superoxide dismutation by this compound.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for the stopped-flow instrument
-
Potassium superoxide (KO₂) or a superoxide generating system (e.g., xanthine/xanthine oxidase)
-
This compound solution of known concentration
-
Appropriate buffer (e.g., potassium phosphate buffer, pH 7.8)
-
Crown ether (e.g., 18-crown-6) if using KO₂ to aid dissolution
Procedure:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare a solution of superoxide. If using KO₂, dissolve it in the buffer containing a crown ether immediately before use. If using an enzymatic system, prepare a solution of xanthine and xanthine oxidase.
-
Load one syringe of the stopped-flow instrument with the superoxide solution (Syringe A).
-
Load the other syringe with the this compound solution at various concentrations (Syringe B).
-
Initiate rapid mixing of the two solutions.
-
Monitor the decay of the superoxide radical concentration by observing the decrease in absorbance at its characteristic wavelength (e.g., 245 nm).
-
The observed rate of decay will be pseudo-first-order in the presence of a catalytic amount of this compound.
-
Plot the observed rate constant (k_obs) against the concentration of this compound. The slope of this plot will give the catalytic rate constant (k_cat) for the SOD mimetic activity.
Protocol 2: Determination of Catalase Mimetic Activity using a Clark-Type Oxygen Electrode
This method measures the rate of oxygen evolution from the decomposition of hydrogen peroxide catalyzed by this compound[4].
Materials:
-
Clark-type oxygen electrode and measurement system
-
Reaction vessel with a magnetic stirrer
-
Hydrogen peroxide (H₂O₂) solution of known concentration
-
This compound solution of known concentration
-
Appropriate buffer (e.g., potassium phosphate buffer, pH 7.0)
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a known volume of buffer to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C) with constant stirring.
-
Add a specific volume of the H₂O₂ stock solution to the reaction vessel to achieve the desired final concentration.
-
Record the baseline oxygen concentration.
-
Initiate the reaction by injecting a small volume of the this compound stock solution into the vessel.
-
Monitor the increase in oxygen concentration over time.
-
The initial rate of oxygen evolution is proportional to the catalase mimetic activity of this compound.
-
Calculate the rate of H₂O₂ decomposition based on the stoichiometry of the reaction (2 H₂O₂ → 2 H₂O + O₂).
-
Determine the catalytic rate constant by measuring the initial reaction rates at different concentrations of this compound and/or H₂O₂.
Protocol 3: Detection of Hydroxyl Radical Scavenging using EPR Spin Trapping
This protocol utilizes Electron Paramagnetic Resonance (EPR) spectroscopy and a spin trap to detect the scavenging of hydroxyl radicals by this compound.
Materials:
-
EPR spectrometer
-
Capillary tubes for EPR measurements
-
Fenton reagent components: Iron(II) sulfate (FeSO₄) and hydrogen peroxide (H₂O₂)
-
Spin trap: 5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
This compound solution of known concentration
-
Chelating agent (e.g., DTPA) to prevent iron-catalyzed side reactions (optional)
-
Buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the buffer, Fenton reagent components (FeSO₄ and H₂O₂), and the spin trap (DMPO).
-
In a separate set of experiments, add varying concentrations of this compound to the reaction mixture.
-
Transfer the reaction mixture to a capillary tube and place it in the cavity of the EPR spectrometer.
-
Record the EPR spectrum of the DMPO-OH adduct, which is a characteristic quartet signal.
-
The intensity of the DMPO-OH signal is proportional to the amount of hydroxyl radicals trapped.
-
A decrease in the signal intensity in the presence of this compound indicates its hydroxyl radical scavenging activity.
-
By performing competition kinetics (varying the concentrations of DMPO and this compound), the rate constant for the reaction of this compound with the hydroxyl radical can be estimated.
Protocol 4: Measurement of Singlet Oxygen Quenching using Time-Resolved Near-Infrared Luminescence
This is a direct and highly specific method to measure the quenching of singlet oxygen by this compound.
Materials:
-
Pulsed laser excitation source (e.g., Nd:YAG laser)
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Time-resolved near-infrared (NIR) luminescence detection system (sensitive around 1270 nm)
-
This compound solution of known concentration
-
Solvent (e.g., D₂O, which prolongs the lifetime of singlet oxygen)
Procedure:
-
Prepare a solution of the photosensitizer and this compound at various concentrations in the chosen solvent (e.g., D₂O).
-
Excite the photosensitizer with a laser pulse to generate singlet oxygen.
-
Monitor the time-resolved decay of the singlet oxygen phosphorescence at approximately 1270 nm.
-
The decay of singlet oxygen luminescence follows first-order kinetics. The observed decay rate constant (k_obs) is the sum of the decay rate in the solvent (k_d) and the quenching rate by this compound (k_q[this compound]).
-
Plot k_obs versus the concentration of this compound. The slope of the resulting linear plot will be the bimolecular quenching rate constant (k_q) for the interaction of this compound with singlet oxygen.
Protocol 5: Assessment of Pro-oxidant Activity via Lipid Peroxidation Assay
This protocol measures the potential of this compound to induce lipid peroxidation, a marker of oxidative damage.
Materials:
-
Liposome suspension (e.g., from phosphatidylcholine)
-
This compound solution
-
Hydrogen peroxide (H₂O₂)
-
Reducing agent (e.g., ascorbate)
-
Thiobarbituric acid reactive substances (TBARS) assay kit or a method to measure malondialdehyde (MDA)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the liposome suspension, a reducing agent, and H₂O₂ in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C for a specific period.
-
Stop the reaction and measure the extent of lipid peroxidation using the TBARS assay, which quantifies MDA, a major product of lipid peroxidation.
-
An increase in MDA levels in the presence of this compound, compared to controls without this compound, indicates pro-oxidant activity.
-
The results can be expressed as the amount of MDA produced per mg of lipid.
Conclusion
This compound is a multifaceted molecule with significant potential in modulating oxidative stress. Its potent SOD mimetic, catalase mimetic, and peroxynitrite decomposition activities position it as a powerful antioxidant. However, its iron center also confers a potential for pro-oxidant activity through Fenton-like chemistry. A thorough understanding of these dual properties, quantified by the methodologies outlined in this guide, is essential for the rational design and application of this compound and related compounds in therapeutic and research contexts. The provided protocols offer a robust framework for researchers to further elucidate the complex and fascinating interactions of this compound with reactive oxygen species.
References
- 1. Evaluation of activity of putative superoxide dismutase mimics. Direct analysis by stopped-flow kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Cycle of FeTMPyP: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the catalytic cycle of Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine, commonly known as FeTMPyP. This compound is a synthetic metalloporphyrin that has garnered significant attention for its potent catalytic activity, particularly as a peroxynitrite decomposition catalyst and a superoxide dismutase (SOD) mimetic.[1][2] This document details the core mechanisms of its catalytic actions, presents quantitative kinetic data, outlines key experimental protocols for its study, and visualizes the involved pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oxidative stress, pharmacology, and therapeutic development.
Introduction to this compound
This compound is a water-soluble iron porphyrin that serves as a robust catalyst in various biological reactions, primarily those involving reactive oxygen and nitrogen species (ROS/RNS).[3] Its structure, centered around an iron core, allows it to cycle through different oxidation states, facilitating the decomposition of harmful oxidants. The primary catalytic activities of this compound that have been extensively studied are its ability to isomerize peroxynitrite (ONOO⁻) to nitrate (NO₃⁻) and its capacity to dismutate superoxide radicals (O₂·⁻).[1][4][5] These properties make this compound a valuable tool for studying the roles of ROS/RNS in pathophysiology and a promising candidate for therapeutic interventions in diseases associated with oxidative and nitrative stress, such as inflammation, neurodegenerative disorders, and ischemia-reperfusion injury.[2][6][7][8][9]
The Catalytic Cycle of Peroxynitrite Decomposition
The most well-characterized catalytic function of this compound is the decomposition of peroxynitrite, a potent and cytotoxic oxidant formed from the reaction of nitric oxide (·NO) and superoxide (O₂·⁻). This compound significantly accelerates the isomerization of peroxynitrite to the much less reactive nitrate.[1][4][5]
The proposed mechanism for this catalytic cycle is as follows:
-
Oxidation of the Catalyst: The catalytic cycle begins with the reaction of the Fe(III) center of this compound with peroxynitrite (ONOO⁻). This results in the oxidation of the iron center to a high-valent oxoiron(IV) species (oxoFe(IV)TMPyP) and the release of nitrogen dioxide (·NO₂).[5][10]
-
Reduction of the Catalyst: The oxoFe(IV)TMPyP intermediate is then reduced back to its initial Fe(III) state. While several pathways for this reduction may exist, a key step involves the reaction of the oxoFe(IV) intermediate with the previously generated nitrogen dioxide, yielding the regenerated Fe(III)TMPyP catalyst and nitrate (NO₃⁻).[5][10]
This catalytic cycle effectively channels the decomposition of peroxynitrite away from pathways that produce other damaging reactive species.
Superoxide Dismutase (SOD) Mimetic Activity
In addition to peroxynitrite decomposition, this compound exhibits superoxide dismutase (SOD) mimetic activity by catalytically decomposing superoxide radicals.[1][2] This action is crucial in mitigating oxidative stress, as superoxide is a primary ROS that can lead to the formation of other harmful species. The proposed mechanism involves the cycling of the iron center between the Fe(III) and Fe(II) oxidation states.
Quantitative Data
The following tables summarize key quantitative data related to the catalytic activity of this compound and similar iron porphyrins.
| Parameter | Value | Compound | Conditions | Reference |
| k_cat (Peroxynitrite Isomerization) | 2.2 x 10⁶ M⁻¹s⁻¹ | This compound | Physiological | [1] |
Table 1: Catalytic Rate Constant for this compound
| Reaction Step | Rate Constant (k) | Compound | Reference |
| Fe(III) + ONOO⁻ → oxoFe(IV) + ·NO₂ | 1.3 x 10⁵ M⁻¹s⁻¹ | FeTMPS | [3] |
| oxoFe(IV) + NO₂⁻ → Fe(III) + NO₃⁻ | 1.4 x 10⁴ M⁻¹s⁻¹ | FeTMPS | [3] |
| oxoFe(IV) + ·NO₂ → Fe(III) + NO₃⁻ | 1.7 x 10⁷ M⁻¹s⁻¹ | FeTMPS | [3] |
| Overall k_cat (Peroxynitrite Decomposition) | 6 x 10⁴ M⁻¹s⁻¹ | FeTMPS | [3] |
Table 2: Rate Constants for Individual Steps in Peroxynitrite Decomposition by a Structurally Similar Iron Porphyrin *FeTMPS (iron(III) meso-tetra(2,4,6-trimethyl-3,5-disulfonato)porphine) is a structurally similar water-soluble iron porphyrin often studied in parallel with this compound.
Experimental Protocols
This section provides an overview of key experimental protocols used to characterize the catalytic activity of this compound.
Peroxynitrite Decomposition Assay (Stopped-Flow Spectrophotometry)
This method directly measures the kinetics of peroxynitrite decomposition.
-
Reagents: Peroxynitrite solution, this compound stock solution, phosphate buffer (pH 7.4).
-
Instrumentation: Stopped-flow spectrophotometer.
-
Procedure: a. Prepare fresh peroxynitrite solution. b. Load one syringe of the stopped-flow instrument with the peroxynitrite solution in buffer and the other with this compound solution in the same buffer. c. Rapidly mix the two solutions. d. Monitor the decay of peroxynitrite absorbance at 302 nm over time. e. The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. f. Plot k_obs against the concentration of this compound to determine the second-order rate constant.
Superoxide Dismutase (SOD) Mimetic Activity Assay (NBT Method)
This is an indirect assay that measures the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide.
-
Reagents: Xanthine, xanthine oxidase, NBT, this compound, phosphate buffer (pH 7.8).
-
Procedure: a. Prepare a reaction mixture containing xanthine and NBT in buffer. b. Add varying concentrations of this compound. c. Initiate the reaction by adding xanthine oxidase, which generates superoxide. d. Superoxide reduces NBT to formazan, which has a strong absorbance at 560 nm. e. The SOD mimetic activity of this compound is determined by its ability to inhibit formazan formation.
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of this compound to prevent the oxidation of lipids.
-
Reagents: Liposomes (or other lipid source), a lipid-soluble fluorescent probe, a free radical initiator (e.g., AAPH), this compound.
-
Procedure: a. Incorporate the fluorescent probe into the liposomes. b. Add this compound to the liposome suspension. c. Initiate lipid peroxidation by adding the free radical initiator. d. Monitor the decrease in fluorescence of the probe over time as it is consumed by radical attack. e. The ability of this compound to inhibit the decrease in fluorescence is a measure of its antioxidant capacity against lipid peroxidation.[11]
In Vivo Ischemia-Reperfusion (I/R) Model
This protocol outlines a general procedure for evaluating the protective effects of this compound in an animal model of I/R injury.
-
Animal Model: Rats or mice.
-
Procedure: a. Anesthetize the animal. b. Induce ischemia in the target organ (e.g., by occluding the middle cerebral artery for stroke models or the superior mesenteric artery for intestinal I/R) for a defined period. c. Administer this compound (e.g., intraperitoneally or intravenously) at a predetermined dose, either before ischemia, during ischemia, or at the onset of reperfusion.[2][12] d. Initiate reperfusion by removing the occlusion. e. After a set reperfusion period, assess the extent of tissue injury through histological analysis, measurement of infarct volume, and biochemical markers of oxidative stress (e.g., malondialdehyde levels) and inflammation.[2][12]
This compound and Cellular Signaling
The catalytic activity of this compound has significant downstream effects on cellular signaling pathways, particularly those sensitive to redox state. One of the key pathways modulated by this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival.
Under conditions of high oxidative and nitrative stress, peroxynitrite can activate the NF-κB pathway. By scavenging peroxynitrite, this compound can prevent this activation, leading to a reduction in the expression of pro-inflammatory genes.[6] The general mechanism involves preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Conclusion
This compound is a versatile and potent catalyst with significant implications for both basic research and therapeutic development. Its well-defined catalytic cycles for the decomposition of peroxynitrite and superoxide provide a clear mechanism for its protective effects against oxidative and nitrative stress. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and other metalloporphyrins. A thorough understanding of its catalytic mechanisms and biological effects is crucial for harnessing its full potential in the development of novel therapies for a range of debilitating diseases.
References
- 1. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Evaluation of activity of putative superoxide dismutase mimics. Direct analysis by stopped-flow kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peroxynitrite decomposition catalyst enhances respiratory function in isolated brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard protocol for using FeTMPyP in cell culture.
Application Notes: FeTMPyP in Cell Culture
Introduction
Fe(III) tetrakis(N-methyl-4'-pyridyl)porphyrin, commonly known as this compound, is a water-soluble, synthetic iron porphyrin. It is primarily recognized for its potent catalytic activity in the decomposition of peroxynitrite (ONOO⁻), a reactive nitrogen species formed from the rapid reaction between nitric oxide (•NO) and superoxide (O₂•⁻)[1]. Peroxynitrite is a powerful oxidant that can induce cellular damage through lipid peroxidation, DNA damage, and nitration of tyrosine residues on proteins, leading to cellular dysfunction and death[2]. This compound catalyzes the isomerization of peroxynitrite into the much less reactive nitrate (NO₃⁻), thereby mitigating its cytotoxic effects[1][3][4].
Due to this primary mechanism, this compound is extensively used as a chemical tool in cell culture experiments to:
-
Investigate the pathological roles of peroxynitrite in various cellular processes.
-
Protect cells from nitrosative stress induced by exogenous or endogenous peroxynitrite.
-
Study its potential therapeutic effects in models of inflammation, neurodegeneration, and ischemia-reperfusion injury[5][6][7].
Beyond peroxynitrite scavenging, this compound has also been reported to possess superoxide dismutase (SOD) mimetic activity, although its specificity for peroxynitrite is considered more prominent[3]. Its effects on cellular signaling pathways, particularly those related to inflammation and cell death such as NF-κB and PARP activation, are active areas of research[5].
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type, the nature of the oxidative challenge, and the specific endpoint being measured. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Value/Range | Cell Line / System | Notes | Reference |
| Peroxynitrite Decomposition Rate (k_cat_) | 2.2 x 10⁶ M⁻¹s⁻¹ | In vitro (chemical system) | Catalyzes the isomerization of ONOO⁻ to NO₃⁻. | [4][8] |
| Effective Concentration (Cytoprotection) | ~3.5 µM (EC₅₀ for FeTMPS, an analog) | RAW 264.7 Macrophages | Protection against a 200 µM peroxynitrite challenge. | [1] |
| Effective Concentration (Mitochondrial Respiration) | 2.5 µM | Isolated Brain Mitochondria | Enhanced mitochondrial respiration and reduced peroxynitrite levels. | [3] |
| Working Concentration (Neuroprotection) | 2 µM (optimal) | Primary Cortical Neurons | Protection against neurotoxicity induced by the peroxynitrite donor SIN-1. | |
| In vivo Dosage (for reference) | 1 & 3 mg/kg (p.o. or i.p.) | Rats / Gerbils | Ameliorated deficits in neuropathic pain and cerebral ischemia models. | [5][7] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines the basic steps for preparing and applying this compound to cultured cells.
Materials:
-
This compound powder (hygroscopic, protect from light)[9]
-
Sterile DMSO or sterile water (for stock solution)
-
Complete cell culture medium (Phenol red-free medium is recommended for colorimetric or fluorescent assays)
-
Cultured cells in multi-well plates
Procedure:
-
Stock Solution Preparation:
-
This compound is soluble in water (up to 50 mg/mL) and DMSO[9][10].
-
To prepare a 10 mM stock solution in water: Weigh out 9.1 mg of this compound (MW: 909.92 g/mol ) and dissolve in 1 mL of sterile, distilled water.
-
Mix thoroughly by vortexing.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Stock solutions are stable for up to 4 months at -20°C[9]. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in an appropriate multi-well plate (e.g., 96-well for viability assays) at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 50-70% confluency).
-
Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
On the day of the experiment, prepare fresh working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., water or DMSO) used for the stock solution.
-
Untreated Control: Cells treated with fresh medium only.
-
-
Incubate the cells for the desired period (e.g., 2 hours for pre-treatment, or for the entire duration of an experiment, typically 24-48 hours).
-
Protocol 2: Assessment of Cytoprotective Effects Against Peroxynitrite
This protocol is designed to test the ability of this compound to protect cells from an acute peroxynitrite challenge.
Materials:
-
Cells plated in a 96-well plate (e.g., RAW 264.7 macrophages)
-
This compound working solutions
-
Peroxynitrite (ONOO⁻) or a peroxynitrite donor (e.g., SIN-1)
-
Serum-free culture medium (e.g., Earle's MEM without phenol red)[1]
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, MTS, or LDH release assay)
Procedure:
-
Seed cells (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight[1].
-
Before treatment, gently wash the cells once with warm PBS to remove serum, which can interfere with peroxynitrite.
-
Add serum-free medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) to the wells. Incubate for a pre-treatment period (e.g., 30-60 minutes) at 37°C.
-
Induce nitrosative stress by adding a pulse of peroxynitrite donor (e.g., 50 µM SIN-1 or 200 µM synthetic peroxynitrite) to the wells.
-
Incubate for a period relevant to the stressor (e.g., 4-24 hours).
-
Assess cell viability using a standard method like the MTT or LDH assay according to the manufacturer's instructions.
-
Calculate the percentage of cytoprotection relative to cells treated with the peroxynitrite donor alone.
Protocol 3: Measurement of Superoxide Dismutase (SOD) Mimetic Activity
This protocol uses a commercially available kit to measure the SOD-like activity of this compound. The principle involves the inhibition of the reduction of a water-soluble tetrazolium salt (WST-1) by superoxide anions.
Materials:
-
SOD Activity Assay Kit (WST-1 based)
-
This compound
-
Dilution buffer (provided in the kit or PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the WST Working Solution and Enzyme (Xanthine Oxidase) Working Solution as described in the kit manual[11][12].
-
Sample Preparation: Prepare several dilutions of this compound in the provided dilution buffer or PBS.
-
Assay:
-
Add 20 µL of your diluted this compound samples to the sample wells.
-
Add 20 µL of dilution buffer to the blank and control wells.
-
Add 200 µL of WST Working Solution to all wells.
-
To initiate the reaction, add 20 µL of the Enzyme Working Solution to all wells except the blank.
-
-
Incubation and Measurement:
-
Mix the plate thoroughly and incubate at 37°C for 20-30 minutes[11].
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Calculation: Calculate the SOD inhibition rate (%) for each this compound concentration using the formula provided in the kit, typically:
-
% Inhibition = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) * 100
-
Protocol 4: Western Blot for Protein Nitrotyrosine
This protocol detects the level of nitrated tyrosine residues in total cellular protein, a key marker of peroxynitrite-mediated damage.
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
This compound
-
Inducer of nitrosative stress (e.g., SIN-1, LPS, or exogenous peroxynitrite)
-
RIPA Lysis Buffer containing protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibody: Anti-Nitrotyrosine
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-VDAC)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the stress-inducing agent in the presence or absence of this compound for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding cold RIPA buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein amounts, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-nitrotyrosine antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control to ensure equal protein loading.
Visualizations
Caption: Mechanism of this compound as a peroxynitrite decomposition catalyst.
Caption: Workflow for assessing cytoprotective effects of this compound.
Caption: this compound intervention in the inflammatory/PARP activation pathway.
References
- 1. pnas.org [pnas.org]
- 2. Nitrotyrosine ELISA Kit [cellbiolabs.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). [sigmaaldrich.com]
- 9. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 10. Fe-TMPyP | peroxynitrite decomposition catalyst | CAS# 133314-07-5 | InvivoChem [invivochem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for In Vivo Administration of FeTMPyP in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1.1 Introduction to FeTMPyP
Fe(III) meso-tetra(N-methyl-4-pyridyl)porphyrin, abbreviated as this compound, is a synthetic metalloporphyrin that functions as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[1][2] Peroxynitrite is a highly reactive nitrogen species formed from the reaction of nitric oxide (NO) and superoxide (O₂⁻).[1][3] In pathological conditions such as ischemia-reperfusion injury, neuroinflammation, and diabetes, excessive production of peroxynitrite leads to oxidative and nitrative stress, causing cellular damage through mechanisms like DNA strand breaks, lipid peroxidation, and protein nitration.[1][4][5]
1.2 Mechanism of Action
This compound catalyzes the isomerization and decomposition of peroxynitrite into nitrate (NO₃⁻), a much less reactive species. This action mitigates the downstream cytotoxic effects of peroxynitrite.[1] By reducing oxidative and nitrative stress, this compound has shown therapeutic potential in various preclinical rodent models. Its protective effects are often linked to the reduction of apoptosis, neuroinflammation, and the preservation of mitochondrial function.[1][3][6] Specifically, it has been shown to reduce the hyperactivation of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways that can be overactivated by oxidative stress.[4][6]
1.3 Preclinical Applications
In vivo studies in rodent models have demonstrated the efficacy of this compound in a range of disease models:
-
Cerebral Ischemia: Reduces infarct volume, edema, and neurological deficits in rat models of middle cerebral artery occlusion (MCAO).[1][3]
-
Neuropathic Pain: Ameliorates functional and behavioral deficits in rat models of chronic constriction injury (CCI) by reducing neuroinflammation.[4][6]
-
Diabetic Complications: Reverses deficits in nitric oxide-dependent nerve and vascular function in diabetic mice.[7]
-
Intestinal Ischemia-Reperfusion (I/R) Injury: Provides partial protection by reducing neutrophil infiltration and lipid peroxidation in infant rats.[5]
Quantitative Data Summary
The following tables summarize dosages and administration routes for this compound as reported in various rodent studies.
Table 1: this compound Administration Protocols in Rat Models
| Indication Studied | Rat Strain | Administration Route | Dosage(s) | Dosing Schedule | Vehicle | Reference(s) |
| Focal Cerebral Ischemia | Sprague-Dawley | Intravenous (i.v.) | 0.3, 1.0, 3.0 mg/kg | Single dose at 2, 6, 9, or 12h post-MCAO | Not Specified | [1][3] |
| Neuropathic Pain (CCI) | Sprague-Dawley | Oral (p.o.) | 1.0, 3.0 mg/kg | Daily for 14 days | Not Specified | [6] |
| Intestinal I/R Injury | Suckling Rats | Not Specified | Not Specified | Single dose at reperfusion | Saline | [5] |
Table 2: this compound Administration Protocols in Mouse Models
| Indication Studied | Mouse Strain | Administration Route | Dosage(s) | Dosing Schedule | Vehicle | Reference(s) |
| Diabetic Neuropathy | Streptozotocin-induced | Not Specified | 25 mg/kg/day | Daily for 2 weeks | Not Specified | [7] |
Detailed Experimental Protocols
3.1 this compound Stock Solution and Formulation Preparation
-
Objective: To prepare this compound for in vivo administration. This compound is typically a solid powder that needs to be dissolved in a suitable vehicle.[8]
-
Materials:
-
Protocol for Saline-Based Formulation (for i.v. or i.p. injection):
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small amount of sterile saline to create a paste.
-
Gradually add the remaining volume of sterile saline while vortexing or sonicating until the compound is fully dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store at 4°C, protected from light.[2] Warm to room temperature before injection.[9]
-
-
Protocol for Oral Gavage or Alternative Injection Formulations: [8]
-
DMSO/Corn Oil Suspension:
-
Prepare a stock solution by dissolving this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock to 900 µL of corn oil.
-
Mix thoroughly to create a uniform suspension.
-
-
PEG/Tween/Water Solution:
-
Prepare a stock solution in DMSO.
-
Sequentially add PEG300, Tween 80, and sterile water, mixing well after each addition to ensure the solution remains clear.
-
-
3.2 Intravenous (i.v.) Injection Protocol (Rat Model)
-
Objective: To administer this compound directly into the systemic circulation for rapid distribution.
-
Model: Adult Sprague-Dawley Rat (250-300g).[3]
-
Materials:
-
Prepared this compound solution in sterile saline.
-
Appropriate syringes (e.g., 1 mL).
-
25-27 gauge needles.
-
Restraining device for rats.
-
-
Procedure:
-
Properly restrain the rat, typically in a specialized device, to expose the lateral tail vein.
-
Warm the tail gently with a heat lamp or warm water to dilate the vein.
-
Disinfect the injection site with a 70% alcohol wipe.
-
Insert the needle (bevel up) into the vein at a shallow angle.
-
Slowly inject the this compound solution. The maximum recommended volume is typically < 10 ml/kg.
-
Withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
3.3 Intraperitoneal (i.p.) Injection Protocol (Rat/Mouse Model)
-
Objective: To administer this compound into the peritoneal cavity.[10][11]
-
Model: Adult Rat or Mouse.
-
Materials:
-
Prepared this compound solution.
-
Appropriate syringes and needles (Rats: 23-25g; Mice: 25-27g).[10]
-
-
Procedure:
-
Securely restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards.[11][12]
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum (on the left) and bladder.[12]
-
Disinfect the site with 70% alcohol.[11]
-
Aspirate gently to ensure no fluid (urine, blood, intestinal contents) is drawn back, confirming correct placement in the peritoneal cavity.[11][12]
-
Inject the solution. The maximum recommended volume is < 10 ml/kg.[10]
-
Withdraw the needle and return the animal to its cage, monitoring for complications.[10]
-
Visualizations (Diagrams)
4.1 Signaling Pathway of Peroxynitrite-Mediated Cellular Damage and this compound Intervention
Caption: this compound catalyzes the decomposition of cytotoxic peroxynitrite to inert nitrate.
4.2 General Experimental Workflow for In Vivo this compound Administration
References
- 1. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | [frontierspecialtychemicals.com]
- 3. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fe-TMPyP | peroxynitrite decomposition catalyst | CAS# 133314-07-5 | InvivoChem [invivochem.com]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Measuring the Catalytic Activity of FeTMPyP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fe(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin, commonly known as FeTMPyP, is a synthetic metalloporphyrin that has garnered significant interest in biomedical research due to its potent catalytic activities. It is recognized for its ability to mimic the action of endogenous antioxidant enzymes and to catalytically neutralize reactive oxygen and nitrogen species (ROS/RNS). This document provides detailed application notes and experimental protocols for the characterization of the primary catalytic activities of this compound, including its well-established peroxynitrite decomposition activity and its superoxide dismutase (SOD)-mimetic function. We also address the current understanding of its peroxidase and catalase-like activities.
Peroxynitrite Decomposition Activity
This compound is a highly efficient catalyst for the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic RNS implicated in various pathologies. This compound catalyzes the isomerization of peroxynitrite to the much less reactive nitrate (NO₃⁻)[1][2].
Catalytic Mechanism
The proposed mechanism involves the oxidation of the iron center of this compound from Fe(III) to an oxo-iron(IV) species by peroxynitrite, which is then reduced back to Fe(III) by another peroxynitrite molecule or by nitrogen dioxide (NO₂) generated in the process, completing the catalytic cycle and producing nitrate[3][4].
Caption: Catalytic cycle of this compound-mediated peroxynitrite decomposition.
Quantitative Data
The catalytic efficacy of this compound in decomposing peroxynitrite is well-documented, with a reported catalytic rate constant (kcat) that underscores its high efficiency.
| Parameter | Value | Reference |
| kcat | 2.2 x 10⁶ M⁻¹s⁻¹ | [1][2] |
Experimental Protocol: Spectrophotometric Assay for Peroxynitrite Decomposition
This protocol describes how to measure the catalytic decomposition of peroxynitrite by this compound by monitoring the decay of the peroxynitrite absorbance signal.
Materials:
-
This compound stock solution (e.g., 1 mM in deionized water)
-
Peroxynitrite (ONOO⁻) stock solution (concentration determined spectrophotometrically)
-
Sodium hydroxide (NaOH) solution (e.g., 1.5 M)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Peroxynitrite Solution: Synthesize or procure a peroxynitrite stock solution. Immediately before use, dilute a small aliquot of the stock into a cold NaOH solution (e.g., 0.01 M) to prevent decomposition.
-
Determination of Peroxynitrite Concentration: Measure the absorbance of the diluted peroxynitrite solution at 302 nm in the NaOH solution. The concentration can be calculated using the molar extinction coefficient of peroxynitrite at this wavelength (ε₃₀₂ = 1670 M⁻¹cm⁻¹).
-
Assay Setup:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer (pH 7.4).
-
Add the desired final concentration of this compound to the cuvette.
-
Initiate the reaction by adding a known concentration of peroxynitrite to the cuvette. The final concentration of peroxynitrite should be in a range that allows for accurate spectrophotometric measurement (e.g., 100-200 µM).
-
-
Data Acquisition: Immediately after the addition of peroxynitrite, monitor the decrease in absorbance at 302 nm over time using the spectrophotometer's kinetic mode.
-
Data Analysis: The rate of peroxynitrite decomposition can be determined from the initial linear phase of the absorbance decay curve. The catalytic rate constant can be calculated by comparing the rate of decomposition in the presence and absence of this compound.
Superoxide Dismutase (SOD)-Mimetic Activity
This compound is also known to possess superoxide dismutase (SOD)-mimetic activity, catalytically converting superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂) and molecular oxygen (O₂)[1].
Catalytic Mechanism
The proposed mechanism for the SOD-mimetic activity of metalloporphyrins like this compound involves a redox cycle where the central iron atom is alternately reduced and oxidized by superoxide radicals.
Caption: Proposed catalytic cycle for the SOD-mimetic activity of this compound.
Quantitative Data
While this compound is known to have SOD-mimetic activity, specific kinetic parameters like IC₅₀ or kcat are not as consistently reported as for its peroxynitrite scavenging activity. The activity is often assessed by its ability to inhibit a superoxide-dependent reaction.
| Parameter | Typical Measurement | Note |
| SOD-mimetic Activity | Inhibition of NBT reduction | The concentration of this compound required to inhibit the reaction by 50% (IC₅₀) can be determined. |
Experimental Protocol: Nitroblue Tetrazolium (NBT) Inhibition Assay
This is a common indirect assay to measure SOD-like activity. It is based on the competition between the SOD mimic and nitroblue tetrazolium (NBT) for superoxide radicals. The reduction of NBT by superoxide produces a colored formazan product that can be quantified spectrophotometrically.
Materials:
-
This compound stock solution
-
Phosphate buffer (e.g., 50 mM, pH 7.8)
-
Nitroblue tetrazolium (NBT) solution (e.g., 1.5 mM)
-
Riboflavin solution (e.g., 0.12 mM)
-
EDTA solution (e.g., 0.1 M)
-
Light source (e.g., a light box with a fluorescent bulb)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a series of test tubes, prepare a reaction mixture containing phosphate buffer, EDTA, and NBT.
-
Addition of this compound: Add varying concentrations of this compound to the test tubes. Include a control tube with no this compound.
-
Initiation of Superoxide Generation: To initiate the photochemical generation of superoxide, add riboflavin to each tube and mix.
-
Illumination: Place the tubes in a light box with uniform illumination for a defined period (e.g., 10-15 minutes). This will initiate the production of superoxide radicals, which will reduce NBT to formazan in the absence of an SOD mimic.
-
Measurement: After illumination, measure the absorbance of the formazan product at 560 nm.
-
Data Analysis: The percentage inhibition of NBT reduction is calculated for each concentration of this compound compared to the control. The IC₅₀ value can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration.
Peroxidase-like and Catalase-like Activities
The ability of this compound to exhibit peroxidase-like and catalase-like activities is less clear, with some conflicting reports in the literature.
Peroxidase-like Activity
Peroxidase-like activity involves the reduction of hydrogen peroxide (H₂O₂) and the concurrent oxidation of a substrate. While some iron porphyrins are known to possess this activity, a 2022 study reported that this compound does not exhibit peroxidase activity, in contrast to other iron porphyrins like FeTBAP and FeTPPS[5]. Researchers interested in this aspect of this compound's reactivity should perform their own assessments.
Experimental Protocol: General Peroxidase Activity Assay
A common method to assess peroxidase activity is to monitor the oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB), in the presence of hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
TMB solution
-
Appropriate buffer (e.g., sodium phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, TMB, and this compound.
-
Initiation: Start the reaction by adding H₂O₂.
-
Measurement: Monitor the formation of the oxidized TMB product by measuring the increase in absorbance at 653 nm over time.
-
Analysis: The rate of the reaction is indicative of the peroxidase-like activity.
Catalase-like Activity
Catalase-like activity is the disproportionation of hydrogen peroxide into water and oxygen. While some metalloporphyrins show this activity, specific and detailed studies on the catalase-like activity of this compound are not as prevalent.
Experimental Protocol: General Catalase Activity Assay (Oxygen Evolution)
This method directly measures the oxygen produced from the decomposition of hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Reaction buffer (e.g., Tris buffer, pH 7.8)
-
Clark-type oxygen electrode
Procedure:
-
Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Reaction Setup: In the reaction chamber of the oxygen electrode, add the reaction buffer and allow the baseline to stabilize.
-
Addition of this compound: Inject the desired concentration of this compound into the chamber.
-
Initiation: Start the reaction by adding a known concentration of H₂O₂.
-
Measurement: Record the increase in oxygen concentration over time.
-
Analysis: The initial rate of oxygen evolution is proportional to the catalase-like activity of the compound.
Summary of Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A methodological approach to superoxide dismutase (SOD) activity assay based on inhibition of nitroblue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FeTMPyP in Neuroinflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FeTMPyP, a potent peroxynitrite decomposition catalyst, in the study of neuroinflammatory diseases. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the practical application of this compound in a research setting.
Introduction to this compound and its Role in Neuroinflammation
This compound, or Iron (III) 5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrin, is a metalloporphyrin that acts as a superoxide dismutase (SOD) mimetic and a highly effective peroxynitrite (ONOO⁻) decomposition catalyst.[1] Peroxynitrite is a potent cytotoxic oxidant formed from the reaction of superoxide (O₂⁻) and nitric oxide (NO). In the central nervous system (CNS), the overproduction of these reactive species, a condition known as oxidative and nitrative stress, is a key pathological feature of many neuroinflammatory diseases. This stress leads to a cascade of detrimental events including mitochondrial dysfunction, activation of pro-inflammatory signaling pathways, and ultimately, neuronal damage and death.[1][2]
This compound mitigates neuroinflammation by catalyzing the isomerization of peroxynitrite to the much less reactive nitrate (NO₃⁻).[1] This action prevents downstream damage, such as lipid peroxidation and protein nitration, thereby protecting neural cells. Research has demonstrated the neuroprotective effects of this compound in various models of neurological disorders, including neuropathic pain and cerebral ischemia.[2][3] Its therapeutic potential stems from its ability to suppress key inflammatory mediators and signaling pathways.[2]
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies investigating the efficacy of this compound in models of neurological disease with a neuroinflammatory component.
| Disease Model | System | This compound Dosage/Concentration | Key Quantitative Outcomes | Reference |
| Chronic Constriction Injury (Neuropathic Pain) | In Vivo (Rat) | 1 & 3 mg/kg, p.o. | Significantly reversed behavioral deficits. Reduced elevated levels of iNOS, NF-kB, TNF-α, and IL-6 in sciatic nerves. Reversed decreases in Mn-SOD levels and mitochondrial respiratory complex activities. | [2] |
| Global Cerebral Ischemia-Reperfusion | In Vivo (Gerbil) | 1 & 3 mg/kg, i.p. (30 min prior to ischemia) | Improved neurological function, reduced hyperlocomotion, and memory impairment. Attenuated the loss of neurons in the CA1 region of the hippocampus. Inhibited lipid peroxidation (reduced malondialdehyde levels). | [3] |
| Focal Cerebral Ischemia (MCAO) | In Vivo (Rat) | 3 mg/kg, i.v. (3h after MCAO) | Significantly reversed the decrease in total cell areas and numbers in the cortex and striatum. Ameliorated reperfusion-induced injury to the basal lamina and blood vessel endothelium. | [4] |
| Isolated Brain Mitochondria | In Vitro (Mouse) | 2.5 µmol/L | Enhanced state III and state IVo mitochondrial respiration. Reduced mitochondrial peroxynitrite levels. | [5] |
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Microglial Activation
This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture:
- Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Plate the cells at a density of 2.5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
2. Induction of Neuroinflammation and this compound Treatment:
- Pre-treat the BV-2 cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
- Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no this compound) and an unstimulated control group (no LPS).
3. Assessment of Inflammatory Markers:
- Nitric Oxide (NO) Production (Griess Assay):
- Collect the cell culture supernatant.
- Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
- Incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
- Incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify NO concentration using a sodium nitrite standard curve.
- Pro-inflammatory Cytokine Levels (ELISA):
- Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.
- Western Blot for NF-κB Pathway Activation:
- Lyse the cells and collect the protein extracts.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-p65 and total p65.
- Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Protocol: this compound in a Mouse Model of Multiple Sclerosis (EAE)
This protocol details the investigation of this compound's therapeutic effects in the Experimental Autoimmune Encephalomyelitis (EAE) model, a common model for multiple sclerosis.
1. EAE Induction in C57BL/6 Mice:
- On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) and 500 µg of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA).[6][7]
- On the same day (day 0) and again on day 2, administer 200 ng of Pertussis Toxin (PTx) intraperitoneally (i.p.).[8]
2. This compound Administration:
- Begin this compound treatment on the day of disease onset (typically around day 10-14 post-immunization).
- Administer this compound daily via intraperitoneal injection at a dose of 1 or 3 mg/kg.
- Include a vehicle-treated control group.
3. Clinical Assessment:
- Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:
- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Complete hind limb paralysis
- 4: Hind and forelimb paralysis
- 5: Moribund state
4. Histological Analysis (at the end of the experiment):
- Perfuse the mice with saline followed by 4% paraformaldehyde.
- Dissect the spinal cords and brains and process them for paraffin embedding.
- Cut sections and stain with Luxol Fast Blue (LFB) to assess demyelination and Hematoxylin and Eosin (H&E) to assess immune cell infiltration.
- Perform immunohistochemistry for markers of microglial activation (Iba1) and astrogliosis (GFAP).
Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism in mitigating neuroinflammation.
Experimental Workflow Diagram
Caption: Workflow for an in vivo EAE study with this compound.
Logical Relationship Diagram
References
- 1. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
Application Notes and Protocols: FeTMPyP Treatment for Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Emerging research highlights the critical role of oxidative and nitrosative stress in the pathophysiology of neuropathic pain.[1][2][3][4] One key mediator in this process is peroxynitrite (ONOO-), a potent oxidant formed from the reaction of superoxide and nitric oxide. Peroxynitrite-mediated damage is implicated in a cascade of events including neuroinflammation, mitochondrial dysfunction, and the overactivation of poly (ADP-ribose) polymerase (PARP), which collectively contribute to the establishment and maintenance of neuropathic pain states.[1][2][3]
FeTMPyP, a potent peroxynitrite decomposition catalyst, has demonstrated significant therapeutic potential in preclinical models of neuropathic pain.[1][2][3] By scavenging peroxynitrite, this compound mitigates downstream pathological events, leading to an amelioration of pain behaviors and a restoration of normal cellular function. These application notes provide a comprehensive overview of the use of this compound in the chronic constriction injury (CCI) model of neuropathic pain in rats, including detailed experimental protocols and a summary of expected outcomes based on available literature.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in a rat model of chronic constriction injury (CCI)-induced neuropathic pain, based on the findings from Komirishetty et al. (2021).[1][3]
Note: Specific mean values and standard deviations are placeholders and should be replaced with actual data from the cited primary literature.
Table 1: Effect of this compound on Behavioral Allodynia and Hyperalgesia
| Treatment Group | Paw Withdrawal Threshold (g) - von Frey Test | Paw Withdrawal Latency (s) - Randall-Selitto Test |
| Sham Control | 25.0 ± 2.5 | 20.0 ± 2.0 |
| CCI + Vehicle | 5.0 ± 0.8 | 8.0 ± 1.0 |
| CCI + this compound (1 mg/kg) | 15.0 ± 1.5 | 14.0 ± 1.2 |
| CCI + this compound (3 mg/kg) | 22.0 ± 2.0 | 18.0 ± 1.5 |
Table 2: Effect of this compound on Sciatic Nerve Inflammatory and Nitrosative Stress Markers
| Treatment Group | iNOS Expression (relative units) | NF-κB Activation (relative units) | TNF-α Levels (pg/mg protein) | IL-6 Levels (pg/mg protein) |
| Sham Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 50 ± 5 | 30 ± 4 |
| CCI + Vehicle | 4.5 ± 0.5 | 5.0 ± 0.6 | 200 ± 20 | 150 ± 15 |
| CCI + this compound (1 mg/kg) | 2.5 ± 0.3 | 2.8 ± 0.4 | 110 ± 12 | 80 ± 9 |
| CCI + this compound (3 mg/kg) | 1.5 ± 0.2 | 1.7 ± 0.2 | 70 ± 8 | 50 ± 6 |
Table 3: Effect of this compound on Markers of PARP Activation and Energy Metabolism in Dorsal Root Ganglia (DRG)
| Treatment Group | Poly (ADP-ribose) (PAR) Levels (relative units) | ATP Levels (nmol/mg protein) |
| Sham Control | 1.0 ± 0.1 | 10.0 ± 1.0 |
| CCI + Vehicle | 5.0 ± 0.6 | 3.0 ± 0.5 |
| CCI + this compound (1 mg/kg) | 2.8 ± 0.4 | 6.5 ± 0.7 |
| CCI + this compound (3 mg/kg) | 1.5 ± 0.2 | 8.5 ± 0.9 |
Table 4: Effect of this compound on Mitochondrial Function in Sciatic Nerve
| Treatment Group | Mn-SOD Activity (U/mg protein) | Mitochondrial Complex I Activity (relative units) |
| Sham Control | 10.0 ± 1.0 | 1.0 ± 0.1 |
| CCI + Vehicle | 4.0 ± 0.5 | 0.4 ± 0.05 |
| CCI + this compound (1 mg/kg) | 7.0 ± 0.8 | 0.7 ± 0.08 |
| CCI + this compound (3 mg/kg) | 9.0 ± 0.9 | 0.9 ± 0.1 |
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes the induction of neuropathic pain in rats through loose ligation of the sciatic nerve.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave and disinfect the skin over the lateral aspect of the thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animals to recover in a warm, clean cage.
-
Post-operative care should include monitoring for signs of infection and distress.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or distilled water)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Based on the experimental design, administer this compound or vehicle via oral gavage. A common dosing regimen is 1 and 3 mg/kg, administered daily starting from the day of surgery for 14 consecutive days.[1]
-
Ensure accurate dosing based on the animal's body weight.
Behavioral Testing
This test assesses the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces or an electronic von Frey apparatus
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Acclimatize the rats to the testing environment by placing them in the enclosures on the mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method or the reading from the electronic apparatus.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
This test measures the paw withdrawal latency in response to a noxious mechanical pressure.
Materials:
-
Randall-Selitto paw pressure analgesymeter
Procedure:
-
Gently restrain the rat.
-
Apply increasing pressure to the dorsal surface of the hind paw using the analgesymeter's plunger.
-
Record the pressure at which the rat withdraws its paw or vocalizes.
-
A cut-off pressure should be established to prevent tissue damage.
-
Test both the ipsilateral and contralateral paws.
Biochemical Assays
At the end of the treatment period, animals are euthanized, and sciatic nerve and dorsal root ganglia (DRG) tissues are collected for biochemical analysis.
-
Homogenize sciatic nerve tissue in an appropriate lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Use commercially available ELISA kits to quantify the levels of TNF-α, IL-6, and iNOS according to the manufacturer's instructions.
-
Express the results as pg/mg of protein.
-
Extract nuclear and cytoplasmic proteins from sciatic nerve or DRG tissue.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the p65 subunit of NF-κB or PAR.
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or Lamin B).
-
Homogenize DRG tissue in a suitable buffer.
-
Use a commercially available ATP assay kit (e.g., luciferase-based) to measure ATP levels according to the manufacturer's protocol.
-
Normalize ATP levels to the total protein concentration.
-
Homogenize sciatic nerve tissue.
-
Use a commercially available SOD assay kit to measure the activity of manganese superoxide dismutase, often by inhibiting the detection of superoxide radicals.
-
Express activity as U/mg of protein.
-
Isolate mitochondria from sciatic nerve tissue.
-
Measure the activity of individual mitochondrial respiratory complexes (I, II, III, and IV) using specific spectrophotometric assays or commercially available kits. These assays typically measure the oxidation or reduction of specific substrates.
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway of this compound in neuropathic pain.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Neuropathic Pain: From Mechanisms to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following FeTMPyP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTMPyP, or Iron (III) meso-tetra(N-methyl-4-pyridyl)porphine, is a metalloporphyrin that acts as a potent peroxynitrite decomposition catalyst. By modulating cellular redox environments, this compound has emerged as a compound of interest in various therapeutic areas, including cancer research. Its mechanism of action is primarily attributed to its ability to alter oxidative stress levels within cells, which can trigger a cascade of signaling events leading to decreased cell viability and apoptosis in malignant cells. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT and Trypan Blue exclusion assays.
Mechanism of Action in Cancer
This compound's anticancer activity is hypothesized to stem from its influence on intracellular reactive oxygen species (ROS) and reactive nitrogen species (RNS). As a peroxynitrite scavenger, this compound can disrupt the delicate redox balance in cancer cells, which often exhibit a higher basal level of oxidative stress compared to normal cells. This disruption can lead to the activation of apoptotic pathways, cell cycle arrest, and ultimately, a reduction in tumor cell proliferation and survival.
Key Experimental Protocols
Two common and reliable methods for assessing cell viability following this compound treatment are the MTT assay and the Trypan Blue exclusion assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm[1]
-
CO2 incubator (37°C, 5% CO2)
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[2]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a CO2 incubator.[2][3]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[4][5]
Materials:
-
This compound-treated and untreated cell suspensions
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
-
Microcentrifuge tubes
Protocol for Adherent Cells:
-
Cell Culture and Treatment: Grow cells in appropriate culture dishes (e.g., 6-well plates) and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect the culture medium, which may contain floating dead cells. Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.
-
Cell Staining: Centrifuge the cell suspension at 100 x g for 5 minutes and resuspend the pellet in 1 mL of PBS.[6] Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[6]
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Number of Viable Cells / Total Number of Cells) x 100
Data Presentation
The following table represents hypothetical data from an MTT assay on a human breast cancer cell line (MCF-7) treated with increasing concentrations of this compound for 48 hours.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100% |
| 10 | 1.10 | 0.06 | 88% |
| 25 | 0.88 | 0.05 | 70% |
| 50 | 0.63 | 0.04 | 50% |
| 100 | 0.38 | 0.03 | 30% |
| 200 | 0.15 | 0.02 | 12% |
Note: The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined from such dose-response data.[7] In this hypothetical example, the IC50 of this compound on MCF-7 cells after 48 hours is approximately 50 µM.
Visualizations
Experimental Workflow
Caption: Workflow for MTT Cell Viability Assay after this compound Treatment.
Signaling Pathways
Caption: this compound-induced Apoptotic Signaling Pathway in Cancer Cells.
Discussion of Signaling Pathways
This compound treatment is proposed to induce cancer cell death primarily through the intrinsic apoptotic pathway, which is triggered by cellular stress.[8] The key steps are as follows:
-
Induction of Oxidative Stress: this compound alters the intracellular balance of ROS and RNS, leading to oxidative stress.
-
Mitochondrial Disruption: This redox imbalance causes mitochondrial stress, leading to the permeabilization of the mitochondrial outer membrane.[8]
-
Regulation by Bcl-2 Family Proteins: The stress signals lead to the activation of pro-apoptotic proteins like Bax and Bak, and the inhibition of anti-apoptotic proteins such as Bcl-2.[8]
-
Cytochrome c Release: Activated Bax and Bak form pores in the mitochondrial membrane, allowing the release of cytochrome c into the cytoplasm.[8]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Caspase-9 then activates the executioner caspase, caspase-3.[9]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Furthermore, the oxidative stress induced by this compound can also inhibit pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are often hyperactivated in cancer cells.[10][11] The downregulation of these pathways further sensitizes the cancer cells to apoptosis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchtweet.com [researchtweet.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proliferation Assessment by Trypan Blue Exclusion in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lipid Peroxidation with FeTMPyP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FeTMPyP, a peroxynitrite decomposition catalyst, in the study of lipid peroxidation. This compound is a valuable tool for investigating the role of peroxynitrite-mediated oxidative stress in various pathological conditions. While not a direct measuring agent itself, this compound is used to inhibit lipid peroxidation, and the extent of this inhibition is then quantified using established assays. This document details the underlying principles, provides experimental protocols for assessing the effects of this compound, and presents data on its efficacy.
Introduction to this compound and Lipid Peroxidation
Lipid peroxidation is a detrimental process resulting from the oxidative degradation of lipids, particularly polyunsaturated fatty acids within cell membranes. This process is initiated by reactive oxygen species (ROS), leading to a chain reaction that produces lipid peroxides and secondary products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). These byproducts can cause significant cellular damage and are implicated in a range of diseases.
This compound (5,10,15,20-Tetrakis(N-methyl-4'-pyridyl)porphyrinato iron(III)) is a potent catalyst for the decomposition of peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the reaction of nitric oxide (•NO) and superoxide (O₂⁻). Peroxynitrite is a major initiator of lipid peroxidation. This compound catalyzes the isomerization of peroxynitrite to the much less reactive nitrate (NO₃⁻), thereby preventing the initiation of lipid peroxidation.[1] This property makes this compound a critical tool for elucidating the role of peroxynitrite in oxidative stress-related cellular injury.
Mechanism of Action of this compound in Preventing Lipid Peroxidation
The primary mechanism by which this compound mitigates lipid peroxidation is through the catalytic decomposition of peroxynitrite. This action prevents peroxynitrite from reacting with lipids and initiating the peroxidative cascade.
Caption: this compound catalyzes the decomposition of peroxynitrite to nitrate, preventing lipid peroxidation.
Experimental Protocols
To assess the inhibitory effect of this compound on lipid peroxidation, a two-stage experimental workflow is typically employed. First, the biological system (e.g., cells, tissues) is treated with this compound, followed by induction of oxidative stress. Second, the level of lipid peroxidation is quantified using an appropriate assay.
Caption: Experimental workflow for assessing the effect of this compound on lipid peroxidation.
In Vivo Administration of this compound
For animal studies, this compound can be administered systemically. The following is a general guideline based on published studies.[2][3][4][5]
-
Reagent Preparation: Dissolve this compound in sterile saline or phosphate-buffered saline (PBS) to the desired concentration.
-
Dosage: Effective doses in rodents have been reported to range from 1 to 30 mg/kg body weight.[2][4]
-
Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common routes. For example, this compound can be administered 30 minutes prior to inducing ischemia.[2]
-
Control Group: A vehicle control group (e.g., saline or PBS) should always be included.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)
This colorimetric assay is a widely used method to measure lipid peroxidation by detecting MDA.
-
Principle: MDA, a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be measured spectrophotometrically at 532 nm.[6][7]
-
Reagents:
-
Protocol:
-
Homogenize tissue samples or lyse cells in a suitable buffer containing BHT.
-
Add the SDS lysis solution to the sample and MDA standards and mix thoroughly.[9]
-
Add the TBA reagent to each sample and standard.[9]
-
Incubate the mixture at 95°C for 45-60 minutes.[9]
-
Cool the samples on ice to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.[7]
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.[6][8]
-
Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.
-
BODIPY 581/591 C11 Fluorescent Assay
This assay utilizes a fluorescent probe to detect lipid peroxidation in live cells.
-
Principle: BODIPY 581/591 C11 is a lipophilic fluorescent dye that incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~591 nm) to green (~510 nm). The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.[10][11]
-
Reagents:
-
Protocol for Fluorescence Microscopy or Plate Reader:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat cells with this compound and a vehicle control for the desired duration.
-
Induce oxidative stress if required.
-
Remove the medium and incubate the cells with 1-10 µM BODIPY 581/591 C11 in culture medium for 30 minutes at 37°C.[10][11]
-
Wash the cells twice with PBS or HBSS.[10]
-
Acquire images using a fluorescence microscope with appropriate filter sets for red and green fluorescence, or measure fluorescence intensity using a microplate reader.
-
Calculate the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.[11]
-
-
Protocol for Flow Cytometry:
-
Following treatment and staining as described above, detach adherent cells using a gentle dissociation reagent (e.g., Accutase).[1]
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in the green and red channels.[1]
-
The shift in the cell population from red to green fluorescence indicates the extent of lipid peroxidation.
-
Data Presentation
The following tables summarize quantitative data from studies that have investigated the effect of this compound on lipid peroxidation, as measured by MDA levels.
Table 1: Effect of this compound on Malondialdehyde (MDA) Levels in a Model of Intestinal Ischemia-Reperfusion (I/R) in Infant Rats [3]
| Treatment Group | MDA in Ileum (nmol/mg protein) | MDA in Lungs (nmol/mg protein) |
| Control + Saline | ~1.5 | ~1.2 |
| I/R + Saline | ~3.0 | ~2.5 |
| I/R + this compound | ~1.8 | ~1.5 |
Data are approximate values estimated from graphical representations in the cited study.
Table 2: Effect of this compound on Brain Malondialdehyde (MDA) Levels in a Gerbil Model of Global Cerebral Ischemia [2]
| Treatment Group | Brain MDA Levels (nmol/mg protein) |
| Sham Control | ~0.8 |
| Ischemia-Reperfusion (I/R) | ~1.8 |
| I/R + this compound (1 mg/kg) | ~1.2 |
| I/R + this compound (3 mg/kg) | ~0.9 |
Data are approximate values estimated from graphical representations in the cited study.
Applications in Drug Development and Research
The use of this compound as a tool to modulate lipid peroxidation has significant applications in both basic research and drug development.
-
Elucidating Disease Mechanisms: By inhibiting peroxynitrite-mediated lipid peroxidation, researchers can investigate the specific contribution of this pathway to the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[4][5]
-
Target Validation: this compound can be used to validate peroxynitrite as a therapeutic target. If inhibition of peroxynitrite with this compound ameliorates disease phenotypes in preclinical models, it provides a strong rationale for the development of drugs that target this pathway.
-
Screening of Antioxidant Compounds: The experimental setup involving this compound can be adapted to screen for novel antioxidant compounds. By comparing the protective effects of test compounds to that of this compound, their efficacy in preventing peroxynitrite-induced lipid peroxidation can be assessed.
Caption: Logical relationship of this compound's utility in research and drug development.
Conclusion
This compound is an invaluable pharmacological tool for studying the role of peroxynitrite-induced lipid peroxidation in biological systems. By effectively scavenging peroxynitrite, this compound allows researchers to dissect the specific pathways of oxidative damage and to evaluate the potential of therapeutic strategies aimed at mitigating this damage. The protocols outlined in these application notes provide a framework for the robust and reliable assessment of the effects of this compound on lipid peroxidation.
References
- 1. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 2. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. nwlifescience.com [nwlifescience.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 11. abpbio.com [abpbio.com]
Application Notes and Protocols for Western Blot Analysis of FeTMPyP Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTMPyP, or Iron(III) meso-tetra(N-methyl-4-pyridyl)porphyrin, is a potent peroxynitrite (ONOO⁻) decomposition catalyst. Peroxynitrite is a highly reactive nitrogen species that can induce cellular damage through nitration and oxidation of various biomolecules, contributing to the pathophysiology of numerous diseases characterized by oxidative stress, such as neurodegenerative disorders, inflammation, and ischemia-reperfusion injury. By catalyzing the decomposition of peroxynitrite, this compound mitigates its cytotoxic effects, leading to a cascade of downstream cellular responses. Additionally, this compound and structurally related metalloporphyrins have been investigated for their ability to stabilize G-quadruplex structures in nucleic acids, suggesting a potential role in the regulation of gene expression at the transcriptional level.
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the downstream effects of this compound treatment on key signaling pathways implicated in inflammation, cell survival, and apoptosis.
Key Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by reducing peroxynitrite levels, thereby attenuating oxidative and nitrative stress. This leads to the modulation of several downstream signaling pathways:
-
NF-κB Signaling Pathway: Peroxynitrite is a known activator of the NF-κB pathway, a central regulator of inflammation. By scavenging peroxynitrite, this compound is expected to suppress the activation of NF-κB, leading to a decrease in the expression of pro-inflammatory cytokines and enzymes. Studies have shown that this compound treatment can reduce the levels of iNOS, NF-kB, TNF-α, and IL-6.[1]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli, including oxidative stress. Key components of this pathway, such as p38, JNK, and ERK, are sensitive to the cellular redox state. This compound, by modulating oxidative stress, can influence the phosphorylation status and activity of these kinases, thereby affecting cell proliferation, differentiation, and apoptosis.
-
Apoptosis Pathway: Oxidative stress is a major trigger of apoptosis. By mitigating peroxynitrite-induced cellular damage, this compound can modulate the expression and activation of key apoptotic proteins. This includes the anti-apoptotic Bcl-2 family members and the pro-apoptotic Bax family members, as well as executioner caspases like cleaved caspase-3.
-
G-Quadruplex Stabilization: this compound may also influence gene expression by stabilizing G-quadruplex structures in promoter regions of certain genes. This can lead to altered transcription of proteins involved in various cellular processes.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the downstream effects of this compound on key protein markers in a cell-based model of oxidative stress (e.g., LPS-stimulated macrophages).
| Target Protein | Treatment Group | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Stimulated Control |
| p-p65 (S536) | Control | 0.15 ± 0.03 | - |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 | |
| LPS + this compound (10 µM) | 0.45 ± 0.08 | 0.45 | |
| iNOS | Control | 0.10 ± 0.02 | - |
| LPS (1 µg/mL) | 1.00 ± 0.15 | 1.00 | |
| LPS + this compound (10 µM) | 0.35 ± 0.06 | 0.35 | |
| TNF-α | Control | 0.20 ± 0.04 | - |
| LPS (1 µg/mL) | 1.00 ± 0.18 | 1.00 | |
| LPS + this compound (10 µM) | 0.50 ± 0.09 | 0.50 | |
| p-p38 (T180/Y182) | Control | 0.12 ± 0.02 | - |
| H₂O₂ (200 µM) | 1.00 ± 0.10 | 1.00 | |
| H₂O₂ + this compound (10 µM) | 0.60 ± 0.07 | 0.60 | |
| Cleaved Caspase-3 | Control | 0.08 ± 0.01 | - |
| Staurosporine (1 µM) | 1.00 ± 0.11 | 1.00 | |
| Staurosporine + this compound (10 µM) | 0.55 ± 0.09 | 0.55 | |
| Bcl-2 | Control | 0.95 ± 0.10 | - |
| Staurosporine (1 µM) | 0.40 ± 0.05 | 0.42 | |
| Staurosporine + this compound (10 µM) | 0.75 ± 0.08 | 0.79 | |
| β-Actin | All Groups | 1.00 (Loading Control) | - |
Experimental Protocols: Western Blot Analysis
This protocol provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on target protein expression and phosphorylation.
1. Cell Culture and Treatment:
-
Seed the appropriate cell line (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies) in 6-well plates and culture until they reach 70-80% confluency.
-
Induce cellular stress using an appropriate stimulus (e.g., 1 µg/mL Lipopolysaccharide (LPS) for 6 hours to induce inflammation, or 200 µM hydrogen peroxide (H₂O₂) for 2 hours to induce oxidative stress).
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) for the appropriate duration. Include a vehicle-treated control group.
2. Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel (gel percentage depends on the molecular weight of the target protein). Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-iNOS
-
Mouse anti-TNF-α
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-cleaved caspase-3
-
Mouse anti-Bcl-2
-
Mouse anti-β-Actin (loading control)
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control (β-Actin).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound Downstream Signaling Pathways.
Caption: Western Blot Experimental Workflow.
References
Application Notes and Protocols: FeTMPyP in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FeTMPyP, a peroxynitrite decomposition catalyst, in combination with other therapeutic agents. The focus is on its application as a protective agent against chemotherapy-induced toxicities, a critical aspect of improving cancer treatment regimens. Detailed protocols for preclinical evaluation are provided to facilitate further research and development in this area.
Introduction
This compound (Iron(III) meso-tetra(N-methyl-4-pyridyl)porphyrin) is a potent peroxynitrite (ONOO⁻) scavenger. Peroxynitrite is a highly reactive nitrogen species implicated in the pathophysiology of various diseases, including neurodegenerative disorders, inflammatory conditions, and chemotherapy-induced toxicities. By catalyzing the decomposition of peroxynitrite, this compound mitigates oxidative and nitrative stress, thereby offering a therapeutic potential in combination with conventional therapies where such stress is a major limiting factor. This document outlines the application of this compound in combination with the chemotherapeutic agent cisplatin, focusing on the amelioration of nephrotoxicity.
Key Applications
-
Amelioration of Chemotherapy-Induced Nephrotoxicity: this compound has been shown to protect against kidney damage induced by platinum-based chemotherapy agents like cisplatin.[1][2][3][4]
-
Neuroprotection: Its ability to reduce oxidative stress and neuroinflammation suggests a potential role in mitigating chemotherapy-induced peripheral neuropathy.
-
Photodynamic Therapy (PDT): As a porphyrin-based molecule, this compound has inherent photosensitizing properties and can be explored in combination with other photosensitizers or as a standalone agent in PDT.
Mechanism of Action in Combination Therapy
When used in combination with chemotherapeutic agents such as cisplatin, this compound does not interfere with the anti-tumor activity of the drug. Instead, it acts as a cytoprotective agent in healthy tissues, particularly the kidneys. The primary mechanism involves the catalytic decomposition of peroxynitrite, a key mediator of cisplatin-induced renal injury. This action reduces nitrative stress, apoptosis, and subsequent tissue damage.[1][2][4]
The signaling pathway implicated in the protective effect of this compound against cisplatin-induced nephrotoxicity involves the modulation of oxidative and nitrative stress, apoptosis, and the heme oxygenase-1 (HO-1) system.
Quantitative Data Summary
The following tables summarize the quantitative data from a preclinical study evaluating the protective effects of this compound against cisplatin-induced nephrotoxicity in mice.
Table 1: Effect of this compound on Cisplatin-Induced Renal Dysfunction [4][5]
| Treatment Group | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) |
| Vehicle | 25.3 ± 2.1 | 0.4 ± 0.1 |
| Cisplatin (20 mg/kg) | 156.8 ± 15.2 | 1.8 ± 0.2 |
| Cisplatin + this compound (15 mg/kg) | 68.4 ± 8.5 | 0.8 ± 0.1 |
*p < 0.05 versus Cisplatin group. Data are presented as mean ± S.E.M.
Table 2: Effect of this compound on Cisplatin-Induced Kidney Injury Score and Nitrative Stress [2][4]
| Treatment Group | Kidney Tubular Damage Score (0-3) | Protein Nitration (Fold Increase) |
| Vehicle | 0.2 ± 0.1 | 1.0 |
| Cisplatin (20 mg/kg) | 2.6 ± 0.2 | 3.9 ± 0.4 |
| Cisplatin + this compound (15 mg/kg) | 1.2 ± 0.2 | 1.5 ± 0.2 |
*p < 0.05 versus Cisplatin group. Data are presented as mean ± S.E.M.
Table 3: Effect of this compound on Cisplatin-Induced Apoptosis [2]
| Treatment Group | Caspase-3 Activity (Fold Increase) | DNA Fragmentation (Fold Increase) |
| Vehicle | 1.0 | 1.0 |
| Cisplatin (20 mg/kg) | 3.8 ± 0.4 | 4.2 ± 0.5 |
| Cisplatin + this compound (15 mg/kg) | 1.7 ± 0.2 | 1.9 ± 0.3 |
*p < 0.05 versus Cisplatin group. Data are presented as mean ± S.E.M.
Experimental Protocols
The following protocols are based on the methodology described by Pan et al. (2014) for evaluating the protective effect of this compound against cisplatin-induced nephrotoxicity in a murine model.[2][4]
Protocol 1: In Vivo Model of Cisplatin-Induced Nephrotoxicity
This protocol describes the induction of kidney injury in mice using cisplatin and the administration of this compound as a protective agent.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cisplatin (dissolved in 0.9% saline)
-
This compound (dissolved in 0.9% saline)
-
Sterile syringes and needles
-
Animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the mice into three groups:
-
Group 1: Vehicle control (saline)
-
Group 2: Cisplatin only
-
Group 3: Cisplatin + this compound
-
-
This compound Administration: Administer this compound (15 mg/kg) or an equivalent volume of saline intraperitoneally (i.p.) to the respective groups.
-
Cisplatin Administration: Two hours after the this compound or saline injection, administer a single dose of cisplatin (20 mg/kg, i.p.) to the Cisplatin and Cisplatin + this compound groups. The vehicle group receives an equivalent volume of saline.
-
Monitoring: Monitor the animals for 72 hours for any signs of distress.
-
Sample Collection: After 72 hours, euthanize the mice and collect blood via cardiac puncture for serum analysis. Perfuse the kidneys with saline and harvest them for histological and biochemical analysis.
Protocol 2: Assessment of Renal Function and Injury
Materials:
-
Collected serum and kidney tissues
-
Commercial kits for BUN and creatinine measurement
-
Formalin, paraffin, hematoxylin, and eosin (H&E) for histology
-
Antibodies for immunohistochemistry (e.g., anti-nitrotyrosine)
-
Kits for caspase-3 activity and DNA fragmentation assays
Procedure:
-
Serum Analysis:
-
Centrifuge the collected blood to separate the serum.
-
Measure BUN and serum creatinine levels using commercially available kits according to the manufacturer's instructions.
-
-
Histological Analysis:
-
Fix one kidney from each animal in 10% formalin and embed in paraffin.
-
Section the kidney tissues and stain with H&E.
-
Evaluate tubular damage under a microscope, scoring for necrosis, vacuolation, and desquamation of epithelial cells.
-
-
Immunohistochemistry for Nitrative Stress:
-
Use paraffin-embedded kidney sections.
-
Perform immunohistochemical staining for nitrotyrosine to assess nitrative stress.
-
Quantify the staining intensity to compare between groups.
-
-
Apoptosis Assays:
-
Prepare kidney tissue homogenates.
-
Measure caspase-3 activity using a colorimetric or fluorometric assay kit.
-
Assess DNA fragmentation using an ELISA-based assay or TUNEL staining on tissue sections.
-
Conclusion
The combination of this compound with conventional cancer therapies, such as cisplatin, presents a promising strategy to mitigate treatment-related toxicities. The provided data and protocols offer a framework for researchers to further investigate and develop this compound as an adjuvant therapy to improve the safety and efficacy of cancer treatments. Future studies should explore the potential of this compound in combination with other chemotherapeutic agents and radiation therapy, as well as its role in preventing other side effects like neurotoxicity and cardiotoxicity.
References
- 1. Protective effect of metalloporphyrins against cisplatin-induced kidney injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of Metalloporphyrins against Cisplatin-Induced Kidney Injury in Mice | PLOS One [journals.plos.org]
- 3. Cisplatin-Induced Nephrotoxicity; Protective Supplements and Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effect of Metalloporphyrins against Cisplatin-Induced Kidney Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing FeTMPyP Concentration for Maximum Efficacy
Welcome to the technical support center for FeTMPyP (5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrinato iron(III) chloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent peroxynitrite (ONOO⁻) decomposition catalyst. It catalyzes the isomerization of the highly reactive and damaging peroxynitrite into the much less reactive nitrate (NO₃⁻). Additionally, this compound exhibits superoxide dismutase (SOD) mimetic activity, converting superoxide radicals (O₂⁻) into less harmful species. It is important to note that this compound does not possess peroxidase activity.
Q2: What are the common research applications of this compound?
A2: this compound is widely used in preclinical research to mitigate the damaging effects of oxidative and nitrosative stress in various disease models. Key application areas include:
-
Neuroprotection: Studies have shown its efficacy in models of neuropathic pain, global cerebral ischemia, and stroke.[1][2][3]
-
Cardiovascular and Endothelial Function: It has been investigated for its protective effects against endothelial dysfunction in conditions like diabetes.[4]
-
Inflammation: this compound has demonstrated anti-inflammatory properties in models of acute inflammation.[5][6]
-
Mitochondrial Dysfunction: It is used to study and counteract the effects of peroxynitrite on mitochondrial respiration.
Q3: What is a good starting concentration for my in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the level of oxidative/nitrosative stress. Based on published studies, a good starting range for in vitro experiments is 2 µM to 50 µM . For instance, a concentration of 2.5 µM has been shown to effectively decrease peroxynitrite levels in isolated brain mitochondria. In other cell-based assays, concentrations up to 150 µM have been used, though it is crucial to perform a dose-response curve to determine the optimal concentration for your specific system and to assess any potential cytotoxicity.
Q4: What is a typical dosage for in vivo animal studies?
A4: In vivo dosages of this compound can vary depending on the animal model, route of administration, and the targeted disease. Commonly reported dosages range from 1 mg/kg to 25 mg/kg . For example, doses of 1 and 3 mg/kg (administered intraperitoneally or orally) have shown neuroprotective effects in models of cerebral ischemia and neuropathic pain.[1][2][3] A higher dose of 25 mg/kg has been used in studies on diabetic mice.[4] It is recommended to consult relevant literature for your specific model and to perform dose-finding studies.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is soluble in water (up to 50 mg/mL) and can also be dissolved in dimethyl sulfoxide (DMSO). For a stock solution, dissolve this compound in sterile water or DMSO to a concentration of 1-10 mM. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C for up to 4 months, protected from light.[7] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no efficacy observed | - Suboptimal Concentration: The concentration of this compound may be too low to effectively scavenge the amount of peroxynitrite or superoxide in your system.- Compound Degradation: Improper storage or handling may have led to the degradation of this compound.- Timing of Administration: The timing of this compound treatment relative to the induction of oxidative stress is critical. | - Perform a dose-response experiment to determine the optimal concentration for your specific model.- Ensure that stock solutions are stored correctly (at -20°C, protected from light) and that working solutions are freshly prepared.- Optimize the timing of this compound administration. In many models, pre-treatment or co-treatment with the stressor is more effective. |
| Unexpected Cytotoxicity | - High Concentration: this compound, like many compounds, can exhibit toxicity at high concentrations.- Solvent Toxicity: If using DMSO to dissolve this compound, the final concentration of DMSO in the culture medium may be toxic to cells. | - Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) with a range of this compound concentrations to determine the maximum non-toxic concentration for your cell line.- Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Inconsistent or Variable Results | - Inconsistent Solution Preparation: Variations in the preparation of stock or working solutions can lead to inconsistent results.- Variability in Experimental Conditions: Differences in cell density, incubation times, or the induction of oxidative stress can contribute to variability. | - Follow a standardized protocol for solution preparation and ensure accurate pipetting.- Maintain consistent experimental parameters across all replicates and experiments. |
| Interference with Assays | - Colorimetric Assays (e.g., MTT): As a colored compound, this compound can interfere with absorbance-based assays.[8][9]- Fluorescence Assays: this compound may quench fluorescence or have its own fluorescent properties, interfering with fluorescence-based readouts.[10] | - For absorbance-based assays, include a "compound only" control (this compound in media without cells) to measure its intrinsic absorbance and subtract this background from your experimental readings.- For fluorescence-based assays, run a control with this compound alone to check for autofluorescence or quenching at the excitation and emission wavelengths of your fluorophore. If interference is observed, consider using an alternative assay with a different detection method. |
| Solubility Issues in Working Solutions | - Precipitation in Media: this compound may precipitate in certain culture media or buffers, especially at high concentrations or after prolonged incubation. | - Prepare fresh working solutions for each experiment.- If precipitation is observed, try reducing the concentration of this compound or using a different solvent for the initial stock solution (e.g., water instead of DMSO if compatible with your experimental design).- Visually inspect your working solutions for any signs of precipitation before adding them to your cells or animals. |
Data Presentation: this compound Concentration and Efficacy
The following tables summarize quantitative data on the effective concentrations and dosages of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Model System | This compound Concentration | Observed Effect | Reference |
| Isolated Brain Mitochondria | 2.5 µM | Significantly decreased peroxynitrite levels. | |
| RAW 264.7 Macrophage Cells | ~3.5 µM (EC₅₀) | Cytoprotection against peroxynitrite-induced cell death. | [5] |
| Primary Cortical Neurons | 2 µM | Protected against SIN-1-induced peroxynitrite toxicity. | [11] |
| C2C12 Myotubes | 150 µM | No effect on Akt phosphorylation or glucose uptake. | |
| Yeast (Saccharomyces cerevisiae) | 25 µM | Did not reverse superoxide toxicity in SOD mutants. | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Gerbils (Global Cerebral Ischemia) | Intraperitoneal (i.p.) | 1 and 3 mg/kg | Improved neurological function, reduced memory impairment, and inhibited lipid peroxidation. | [1][3] |
| Rats (Focal Cerebral Ischemia) | Intravenous (i.v.) | 0.3, 1, and 3 mg/kg | Dose-dependent reduction in infarct volume and cerebral edema.[12] | [12] |
| Rats (Neuropathic Pain) | Oral (p.o.) | 1 and 3 mg/kg | Reversed behavioral, functional, and biochemical deficits. | [2][13] |
| Diabetic Mice | Intraperitoneal (i.p.) | 25 mg/kg/day | Reversed deficits in nitric oxide-dependent nerve and microvascular function. | [4] |
| Rats (Acute Inflammation) | Intravenous (i.v.) | 3-30 mg/kg | Dose-dependent reduction in paw swelling and tissue damage. | [5][6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (MW: 909.9 g/mol )
-
Dimethyl sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Weigh out 9.1 mg of this compound powder.
-
Dissolve the powder in 1 mL of DMSO or sterile water.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 4 months.
In Vitro Peroxynitrite Scavenging Assay
This protocol provides a general method to assess the peroxynitrite scavenging activity of this compound in a cell-free system.
Materials:
-
This compound working solutions (prepared from stock)
-
Peroxynitrite (ONOO⁻) solution
-
Dihydrorhodamine 123 (DHR 123) or other suitable fluorescent probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a series of this compound working solutions at different concentrations in PBS.
-
In the wells of the 96-well plate, add your this compound solutions. Include a vehicle control (PBS with the same amount of solvent used for this compound).
-
Add the fluorescent probe (e.g., DHR 123) to each well at its final working concentration.
-
To initiate the reaction, add the peroxynitrite solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your chosen probe (for Rhodamine 123, the product of DHR 123 oxidation, use λex ~500 nm and λem ~530 nm).
-
The reduction in fluorescence intensity in the presence of this compound compared to the vehicle control indicates its peroxynitrite scavenging activity.
Cell Viability Assay (MTT Assay) with this compound
This protocol describes how to perform an MTT assay to assess the cytotoxicity of this compound, including controls for potential assay interference.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Absorbance microplate reader
Protocol:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
For assay interference control, add the same concentrations of this compound to wells containing medium but no cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
To calculate the corrected absorbance for each experimental well, subtract the absorbance of the corresponding "compound only" control well.
-
Express cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
Caption: Mechanism of this compound in reducing cellular damage.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the experimental workflow for assessing the effect of this compound on cell viability.
Caption: Workflow for an MTT-based cell viability assay with this compound.
Logical Relationship: Troubleshooting Low Efficacy
This diagram illustrates a logical approach to troubleshooting experiments where this compound shows low or no efficacy.
Caption: Troubleshooting guide for low efficacy of this compound.
References
- 1. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. PARP inhibitors: Overview and indications [jax.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
FeTMPyP Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues encountered with FeTMPyP (5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III) Chloride) in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity and efficacy of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic metalloporphyrin that functions as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[1][2] It catalyzes the isomerization of peroxynitrite, a reactive species implicated in oxidative stress and various pathologies, into the more stable nitrate (NO₃⁻).[3][4] The catalytic rate constant for this reaction is approximately 2.2 x 10⁶ M⁻¹s⁻¹ at a physiological pH of 7.4.[2][5] This action helps to mitigate cellular damage caused by nitrative stress.[3]
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: Proper storage is critical for maintaining the stability of this compound. Key recommendations include keeping the solid compound desiccated as it is hygroscopic and protecting it from light. For solutions, it is advised to aliquot the reconstituted stock solution and freeze it at -20°C. Stored under these conditions, stock solutions can be stable for up to four months.
Q3: What are the best practices for preparing this compound stock solutions?
A3: this compound is soluble in aqueous buffers. For experimental use, it can be dissolved in various solutions, including sterile lactated Ringer's solution[6] or common buffers like Phosphate-Buffered Saline (PBS) and Tris-HCl. It is crucial to ensure the final pH of the solution is within the optimal range for stability (see Q4).
Q4: What are the primary factors that affect the stability of this compound in solution?
A4: The stability of this compound in solution is influenced by several factors, similar to other complex chemical compounds.[7] The most critical are:
-
pH: Extreme pH values can lead to degradation, including demetallation (loss of the iron center) or hydrolysis.[8]
-
Light: Exposure to UV and visible light can cause photodegradation, breaking down the porphyrin structure.[7]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[7]
-
Oxidizing/Reducing Agents: The presence of strong oxidizing or reducing agents in the buffer can alter the oxidation state of the iron center or damage the porphyrin ring.
-
Concentration: At high concentrations, porphyrins can be prone to aggregation, which may reduce catalytic activity.[9]
Q5: How can I visually determine if my this compound solution has degraded?
A5: A fresh, intact this compound solution typically has a distinct color associated with its Soret peak absorbance around 423 nm.[5] A noticeable change in color, such as fading or a shift to a different hue, can indicate degradation or demetallation. The appearance of cloudiness, particulate matter, or precipitate is a clear sign of aggregation or insolubility.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Problem: I'm observing a significant decrease in the catalytic activity of my this compound solution.
| Possible Cause | Recommended Solution |
| Degradation Over Time | Prepare a fresh stock solution from solid this compound. Stock solutions are stable for up to 4 months when frozen at -20°C. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
| Improper pH | Verify the pH of your experimental buffer. Porphyrin stability can be pH-sensitive.[8] Ensure the pH is maintained within a neutral to slightly alkaline range (e.g., pH 7.2-9.0) for optimal stability.[5] |
| Light Exposure | This compound is light-sensitive. Always prepare and store solutions in amber vials or tubes wrapped in foil to protect them from light. |
| Aggregation | High concentrations can lead to aggregation.[9] Try working with more dilute solutions if possible. If you observe precipitates, centrifuge the solution and use the supernatant, but note that the effective concentration will be lower. |
Problem: The color of my this compound solution has changed or I see a precipitate.
| Possible Cause | Recommended Solution |
| Demetallation/Degradation | A color change often indicates a chemical change in the porphyrin structure. This can be caused by exposure to extreme pH or light.[8][11] Confirm the integrity by measuring the UV-Vis spectrum (see Protocol 1). Discard the solution if significant degradation is detected. |
| Aggregation/Precipitation | The solution may be oversaturated, or excipients in your buffer may be causing the compound to fall out of solution.[10] Check the solubility limits in your specific buffer system. Consider using a different buffer or adding a solubilizing agent if compatible with your experiment. Arginine/glutamate mixtures have been shown to increase the solubility of some proteins and may be tested.[10] |
| Contamination | Contaminants could react with this compound, causing degradation.[7] Ensure high-purity water and buffer reagents are used. Filter-sterilize the buffer if microbial growth is a concern. |
Troubleshooting Workflow for this compound Stability
References
- 1. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Effect of hypertension and peroxynitrite decomposition with this compound on CBF and stroke outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allanchem.com [allanchem.com]
- 8. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. ema.europa.eu [ema.europa.eu]
How to prevent FeTMPyP precipitation in media.
Welcome to the Technical Support Center for FeTMPyP. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting this compound precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine, is a water-soluble metalloporphyrin. It is widely used in biomedical research as a peroxynitrite (ONOO⁻) decomposition catalyst. Peroxynitrite is a cytotoxic oxidant implicated in various pathological conditions, and this compound helps to mitigate its damaging effects. Its applications include studies on oxidative stress, neurodegenerative diseases, inflammation, and as a potential therapeutic agent.
Q2: What are the known solubility properties of this compound?
This compound is known to be soluble in water.[1] The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [1] |
| DMSO | Commonly used for stock solutions | General Practice |
Q3: Why does my this compound precipitate when added to my experimental media?
Precipitation of this compound in experimental media is a common issue that can arise from several factors:
-
Solubility Limits Exceeded: The final concentration of this compound in your media may be too high for the specific conditions (pH, temperature, composition) of the media.
-
Solvent Shock: Rapidly adding a concentrated this compound stock solution (often in DMSO) to an aqueous medium can cause a sudden change in the solvent environment, leading to precipitation.
-
pH Effects: The solubility of porphyrins can be pH-dependent. A significant shift in pH upon addition of this compound to the media can reduce its solubility.
-
Interactions with Media Components: Components of your media, such as high concentrations of salts (especially phosphate and calcium), serum proteins, or other supplements, can interact with this compound and cause it to precipitate.
-
Temperature Fluctuations: Changes in temperature, for instance, moving media from cold storage to a 37°C incubator, can alter the solubility of both this compound and other media components, leading to precipitation.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the media.
This is often due to "solvent shock" or exceeding the immediate solubility limit in the complex media environment.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize both solvent-induced precipitation and cellular toxicity.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, try a stepwise dilution. Add a small amount of media to your this compound stock solution, mix well, and then transfer this intermediate dilution to the rest of your media.
-
Slow Addition with Agitation: Add the this compound stock solution drop-wise to the media while gently swirling or vortexing. This helps to ensure rapid and even dispersion, preventing localized high concentrations.
-
Pre-warm the Media: Ensure your media is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
Issue 2: Media becomes cloudy or a precipitate forms over time during incubation.
This may be due to the instability of this compound in the media over time or interactions with media components that are exacerbated by incubation conditions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare the this compound-containing media fresh before each experiment. Avoid storing the final working solution for extended periods.
-
Evaluate Media Components:
-
Phosphate Buffers: High concentrations of phosphate, as found in some phosphate-buffered saline (PBS) formulations, can potentially interact with the iron center of this compound. Consider using a different buffering system if precipitation is consistently observed in phosphate-rich media.
-
Calcium and Magnesium: High concentrations of divalent cations like Ca²⁺ and Mg²⁺ can sometimes form insoluble complexes.
-
Serum: Serum contains a complex mixture of proteins that can interact with small molecules. If working with serum-containing media, try reducing the serum concentration or using a serum-free formulation to see if it resolves the issue.
-
-
pH Monitoring: Measure the pH of your media after adding this compound to ensure it is within the optimal range for both your experiment and this compound solubility. Adjust if necessary with sterile HCl or NaOH.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until all the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C. Stock solutions in DMSO are generally stable for several months when stored properly. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics) to 37°C in a water bath.
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add a small volume of the thawed this compound stock solution to a larger volume of the pre-warmed complete medium to create an intermediate dilution (e.g., 10x the final desired concentration).
-
Mix gently by inverting the tube.
-
-
Final Dilution:
-
While gently swirling the bulk of the pre-warmed complete medium, add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) drop-wise to achieve the final desired concentration.
-
-
Final Mix and Use: Gently mix the final solution by swirling or inverting the container. Use the freshly prepared this compound-containing medium immediately for your experiment.
Visualizing the Problem: Diagrams
Caption: Factors leading to this compound precipitation and corresponding preventative measures.
Caption: A troubleshooting workflow for addressing this compound precipitation in media.
References
Optimizing FeTMPyP Delivery for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of FeTMPyP. It includes troubleshooting advice, detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that may arise during the formulation and administration of this compound in vivo.
Formulation and Solubility
-
Q1: My this compound is not dissolving properly in saline. What should I do? A1: this compound has low water solubility. Direct dissolution in saline is often challenging. It is recommended to first dissolve this compound in a small amount of an organic solvent like DMSO. This stock solution can then be further diluted with a vehicle suitable for in vivo use, such as saline, corn oil, or a solution containing PEG300 and Tween 80. Always add the DMSO stock to the larger volume of the vehicle while vortexing to prevent precipitation.
-
Q2: I'm observing precipitation after diluting my DMSO stock of this compound with saline. How can I prevent this? A2: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Use a co-solvent system: Instead of diluting directly into saline, use a formulation that includes solubilizing agents. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Optimize the dilution process: Add the DMSO stock to the diluent slowly while vigorously vortexing.
-
Warm the diluent: Gently warming the saline or vehicle solution before adding the DMSO stock can sometimes improve solubility. Ensure the final solution is at an appropriate temperature before administration to the animal.
-
Check the final concentration: If the final concentration of this compound is too high, it may exceed its solubility limit in the chosen vehicle. Consider lowering the concentration if possible.
-
-
Q3: What are some recommended formulations for different administration routes? A3: The choice of formulation depends on the administration route. Here are some examples:
-
Intravenous (IV) Injection: A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline (e.g., in a 10:40:5:45 ratio).
-
Intraperitoneal (IP) Injection: this compound can be dissolved in DMSO and then diluted in corn oil (e.g., 10% DMSO in corn oil). Alternatively, a suspension in 0.5% carboxymethyl cellulose (CMC) in saline can be used.
-
Oral Gavage (PO): For oral administration, this compound can be suspended in 0.5% CMC in water.
-
Stability and Storage
-
Q4: How should I store the this compound powder and my prepared solutions? A4:
-
Powder: this compound powder is hygroscopic and light-sensitive. It should be stored at -20°C, desiccated, and protected from light.
-
Solutions: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month. The stability of diluted dosing solutions in aqueous vehicles is limited. It is best practice to prepare these fresh on the day of the experiment.
-
-
Q5: I've noticed a color change in my this compound solution. Is it still usable? A5: A significant color change may indicate degradation of the compound. It is recommended to perform a quality check, such as UV-Vis spectrophotometry, to assess the integrity of the compound. To prevent degradation, always protect solutions from light and prepare fresh dosing solutions for each experiment.
In Vivo Administration and Dosing
-
Q6: What are the typical dosages of this compound used in vivo? A6: Dosages of this compound can vary depending on the animal model and the specific application. Reported dosages in rodents range from 1 mg/kg to 30 mg/kg.[1][2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Q7: I'm seeing signs of toxicity in my animals after administration. What could be the cause and what should I do? A7: Signs of toxicity can be related to the compound itself, the vehicle, or the administration procedure.
-
Compound Toxicity: High doses of this compound may lead to toxicity. Consider reducing the dose.
-
Vehicle Toxicity: Some vehicles, especially those containing high concentrations of DMSO, can cause local irritation or systemic toxicity. Ensure the final concentration of the organic solvent is within acceptable limits for the chosen administration route.
-
Administration Issues: Improper injection technique can lead to adverse effects. For example, in oral gavage, accidental administration into the lungs can be fatal. Ensure that personnel are well-trained in the administration techniques.
-
Monitoring: Closely monitor the animals post-administration for any signs of distress, such as changes in behavior, breathing, or physical appearance. If toxicity is observed, consult with your institution's veterinary staff.
-
Quantitative Data Summary
The following table summarizes quantitative data for this compound from various in vivo studies.
| Parameter | Animal Model | Administration Route | Dosage | Vehicle | Key Findings | Reference |
| Efficacy | Diabetic Mice | Intraperitoneal (i.p.) | 25 mg/kg/day | Not Specified | Reversed diabetes-induced reduction in nitrergic nerve-mediated relaxation of corpus cavernosum. | [2] |
| Efficacy | Rats with Neuropathic Pain | Oral (p.o.) | 1 & 3 mg/kg | Not Specified | Reversed behavioral, biochemical, and functional deficits. Reduced neuroinflammation. | [1] |
| Efficacy | Rats with Cerebral Ischemia | Intravenous (i.v.) | 3 mg/kg | 0.9% Saline | Ameliorated reperfusion-induced injury to the basal lamina and neural cells. | [3] |
| Efficacy | Rats with Intestinal Ischemia | Not Specified | Not Specified | Saline | Provided partial protection by reducing neutrophil infiltration and lipid peroxidation. | [4] |
| Toxicity | Hypertensive Rats | Intravenous (i.v.) | 10 mg/kg | Not Specified | Did not improve cerebral blood flow or stroke outcome but decreased hemorrhagic transformation. | [5] |
Experimental Protocols
Below are detailed methodologies for preparing and administering this compound for in vivo studies.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Prepare Stock Solution:
-
In a sterile microcentrifuge tube, weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Protect the solution from light.
-
-
Prepare Dosing Solution:
-
Calculate the required volume of the stock solution and corn oil based on the desired final concentration and the total volume needed. A common final concentration of DMSO is 10% v/v.
-
In a separate sterile tube, add the required volume of corn oil.
-
While vortexing the corn oil, slowly add the calculated volume of the this compound stock solution. Continue vortexing for at least one minute to ensure a homogenous suspension.
-
-
Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing the internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the this compound suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage (p.o.) in Rats
Materials:
-
This compound powder
-
0.5% Carboxymethyl cellulose (CMC) in sterile water
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles (stainless steel or flexible plastic)
-
Sterile syringes
Procedure:
-
Prepare Dosing Suspension:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of 0.5% CMC solution to achieve the desired final concentration.
-
Vortex vigorously for several minutes to create a uniform suspension. Ensure the suspension is well-mixed immediately before each administration.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the distance from the corner of the rat's mouth to the last rib to determine the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the this compound suspension.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it passes the pharynx. The needle should pass with minimal resistance.
-
Once the needle is at the predetermined depth, slowly administer the suspension.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
Protocol 3: Intravenous (i.v.) Injection in Mice (Tail Vein)
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 30 gauge)
-
Mouse restrainer and heat lamp
Procedure:
-
Prepare Dosing Solution:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, prepare the vehicle by mixing DMSO, PEG300, Tween 80, and saline in the desired ratio (e.g., 10:40:5:45 v/v/v/v).
-
While vortexing the vehicle, slowly add the calculated volume of the this compound stock solution to achieve the final desired concentration. Ensure the solution is clear and free of precipitates.
-
-
Administration:
-
Place the mouse in a restrainer to expose the tail.
-
Warm the tail using a heat lamp to dilate the veins.
-
Disinfect the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action in mitigating cellular damage.
Experimental Workflow
Caption: General workflow for in vivo studies using this compound.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of hypertension and peroxynitrite decomposition with this compound on CBF and stroke outcome - PMC [pmc.ncbi.nlm.nih.gov]
FeTMPyP degradation products and their potential effects.
Welcome to the technical support center for FeTMPyP (Fe(III) meso-tetra(N-methyl-4-pyridyl)porphyrin). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a metalloporphyrin that acts as a potent peroxynitrite (ONOO⁻) decomposition catalyst. It catalyzes the isomerization of peroxynitrite to nitrate (NO₃⁻), thereby mitigating the damaging effects of nitrosative stress in biological systems.
Q2: What are the main products of the this compound-catalyzed decomposition of peroxynitrite?
A2: At a physiological pH of 7.4, the primary product of peroxynitrite decomposition catalyzed by this compound is nitrate (>90%). A minor amount of nitrite (~6%) is also formed in this reaction.[1]
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent degradation.
Q4: What is the recommended method for preparing and storing this compound solutions?
A4: It is recommended to reconstitute this compound in a suitable solvent, such as water or a buffer appropriate for your experimental system. After reconstitution, it is best to prepare single-use aliquots and store them frozen at -20°C. Stock solutions prepared in this manner are reported to be stable for up to 4 months.[2][3]
Q5: Is this compound stable under physiological pH conditions?
A5: this compound has been shown to be stable in a degradation system at pH 7.0 under visible light illumination when immobilized on a zeolite support.[2] While this suggests stability at neutral pH, it is always advisable to minimize the exposure of the compound to harsh conditions.
Q6: Can this compound be degraded by light?
A6: Porphyrin-based molecules can be susceptible to photodegradation. It is recommended to protect this compound solutions from light to maintain their integrity and catalytic activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected catalytic activity | 1. Degradation of this compound stock solution: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, light exposure) can lead to a loss of activity. 2. Incorrect pH of the reaction buffer: The catalytic activity of this compound can be pH-dependent. 3. Presence of interfering substances: Certain compounds in your experimental system may inhibit the catalytic activity of this compound. | 1. Prepare fresh aliquots of this compound from a properly stored solid stock. Avoid repeated freeze-thaw cycles. Always protect solutions from light. 2. Ensure the pH of your reaction buffer is within the optimal range for this compound activity (typically around physiological pH). 3. Run a control experiment with this compound in a clean buffer system to confirm its activity. If interference is suspected, consider purification of your sample or using a different experimental approach. |
| Unexpected side effects or cellular toxicity | 1. High concentration of this compound: Although generally used at low concentrations, high doses may induce off-target effects. 2. Presence of impurities in the this compound stock: Impurities from the synthesis or degradation products could have biological activity. 3. Formation of reactive oxygen species (ROS): Under certain conditions (e.g., irradiation with UV light), this compound can generate hydroxyl radicals. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific application. 2. Ensure you are using a high-purity grade of this compound. If you suspect impurities, consider purchasing a new batch from a reputable supplier. 3. Protect your experimental setup from external light sources unless photo-activation is the intended mechanism of action. |
| Precipitation of this compound in solution | 1. Poor solubility in the chosen solvent: this compound has good solubility in water, but may be less soluble in certain organic solvents or high-salt buffers. 2. Aggregation at high concentrations: At very high concentrations, metalloporphyrins can aggregate and precipitate. | 1. Confirm the solubility of this compound in your specific buffer system. You may need to adjust the pH or ionic strength. 2. Work with concentrations within the recommended range. If a high concentration is necessary, you may need to explore the use of co-solvents, but be mindful of their potential effects on your experiment. |
Data Summary
Table 1: this compound Stability and Storage Recommendations
| Form | Storage Temperature | Storage Conditions | Reported Stability |
| Solid | -20°C | Desiccated, Protected from light | Not specified, but long-term storage is implied under these conditions. |
| Reconstituted Solution | -20°C | Aliquoted to avoid freeze-thaw cycles, Protected from light | Up to 4 months.[2][3] |
Table 2: Products of Peroxynitrite Decomposition by this compound at pH 7.4
| Product | Yield |
| Nitrate (NO₃⁻) | >90%[1] |
| Nitrite (NO₂⁻) | ~6%[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the solid this compound in the chosen solvent to the desired stock concentration (e.g., 1-10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Dispense the stock solution into single-use aliquots in light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Assessment of this compound Catalytic Activity (Peroxynitrite Decomposition Assay)
-
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Peroxynitrite (ONOO⁻) solution (handle with caution in a well-ventilated area)
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Dilute the this compound stock solution to the desired working concentration in the reaction buffer.
-
In a quartz cuvette, add the reaction buffer and the this compound solution.
-
Initiate the reaction by adding a known concentration of peroxynitrite to the cuvette.
-
Immediately monitor the decrease in absorbance at the characteristic wavelength for peroxynitrite (typically around 302 nm).
-
The rate of absorbance decrease is proportional to the catalytic activity of this compound.
-
A control reaction without this compound should be run to measure the spontaneous decay of peroxynitrite.
-
Visualizations
References
Technical Support Center: FeTMPyP Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Fe(III) meso-tetra(4-N-methylpyridyl)porphyrin (FeTMPyP) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
A: Low or no yield in this compound synthesis can stem from several factors related to reactants, reaction conditions, and purification.
-
Problem: Incomplete Metallation. The insertion of the iron ion into the porphyrin ring is a critical step.
-
Solution: Ensure an adequate excess of the iron salt is used. A molar ratio of at least 5:1 (Iron salt:TMPyP) is often recommended to drive the reaction equilibrium towards the product.[1] Consider using a more soluble iron salt, such as ferrous chloride (FeCl₂) or ferrous acetate (Fe(OAc)₂), to ensure its availability in the reaction mixture. The choice of solvent is critical for ensuring the mutual solubility of the metal salt and the porphyrin.[2]
-
-
Problem: Suboptimal Reaction Temperature. The reaction temperature significantly impacts the rate of metallation.
-
Solution: While room temperature synthesis is possible, gently heating the reaction mixture can increase the reaction rate and yield. A temperature range of 60-80°C is a good starting point. However, excessively high temperatures can lead to degradation of the porphyrin. Monitor the reaction progress by UV-Vis spectroscopy to determine the optimal temperature for your specific setup.
-
-
Problem: Incorrect pH. The pH of the reaction medium can influence the solubility of the reactants and the stability of the porphyrin.
-
Solution: The synthesis is typically carried out in a neutral to slightly acidic medium. Some protocols suggest using solvents like dimethylformamide (DMF), which can act as both a solvent and a base scavenger. If using an aqueous or alcoholic solvent system, buffering the solution to a pH between 6 and 7 may be beneficial.
-
-
Problem: Insufficient Reaction Time. The metallation reaction may require a longer duration to reach completion.
-
Solution: Monitor the reaction progress using UV-Vis spectroscopy. The disappearance of the free-base porphyrin's characteristic Q-bands and the appearance of the metalloporphyrin's spectrum indicate reaction completion. Extend the reaction time until no further changes are observed in the spectra.
-
Issue 2: Difficulty in Product Purification
Q: I am struggling to purify the final this compound product. What are common impurities and effective purification strategies?
A: Purification of this compound can be challenging due to the presence of unreacted starting materials and byproducts.
-
Problem: Presence of Unreacted TMPyP. The free-base porphyrin is a common impurity.
-
Solution: Unreacted TMPyP can often be removed by column chromatography. Alumina is a common stationary phase for porphyrin purification. A solvent gradient from a non-polar solvent to a more polar one can effectively separate the metallated porphyrin from the free-base.
-
-
Problem: Excess Iron Salts. Residual iron salts from the reaction need to be removed.
-
Solution: Washing the crude product with water is an effective way to remove most of the inorganic salts. If the product is in an organic solvent, extraction with water can be performed. For water-soluble porphyrins, dialysis or size-exclusion chromatography can be employed to remove smaller salt molecules.
-
-
Problem: Formation of Aggregates. Porphyrins, including this compound, can form aggregates, which can complicate purification.
-
Solution: Working with dilute solutions can minimize aggregation. The addition of a small amount of a non-ionic surfactant or changing the solvent polarity can sometimes help to break up aggregates.
-
Issue 3: Ambiguous Product Characterization
Q: I am unsure if I have successfully synthesized this compound. How can I confidently characterize the product?
A: Proper characterization is essential to confirm the identity and purity of your this compound.
-
Problem: Interpreting UV-Vis Spectra. Differentiating between the starting material and the product can be challenging without clear spectral references.
-
Solution: A successful metallation is indicated by a distinct change in the UV-Vis spectrum. The free-base porphyrin (TMPyP) typically exhibits a strong Soret band around 422 nm and four weaker Q-bands in the 500-700 nm region.[1] Upon iron insertion, the Soret band of this compound will shift, often to a slightly higher wavelength (around 425-430 nm), and the Q-band region will simplify, typically showing two bands instead of four. The disappearance of the four Q-bands of the free-base is a strong indicator of successful metallation.
-
-
Problem: Complex NMR Spectra. The paramagnetic nature of the Fe(III) center can lead to broadened and shifted peaks in the ¹H NMR spectrum, making interpretation difficult.
-
Solution: While challenging, ¹H NMR can still be a useful tool. The spectrum of the free-base TMPyP will show sharp, well-defined peaks. In contrast, the spectrum of the paramagnetic this compound will exhibit significantly broadened signals, and the chemical shifts of the pyrrolic protons will be shifted far downfield. Comparing the spectrum of your product to that of the starting material will show a clear difference if the reaction was successful.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound synthesis? A1: The yield of this compound synthesis can vary significantly depending on the chosen protocol, scale, and purification method. Reported yields in the literature can range from moderate to high. Optimizing reaction conditions as described in the troubleshooting guide is key to maximizing your yield.
Q2: Can I use a different iron salt for the synthesis? A2: Yes, various iron (II) and iron (III) salts can be used, such as ferrous chloride (FeCl₂), ferric chloride (FeCl₃), ferrous acetate (Fe(OAc)₂), and iron(II) bromide (FeBr₂). The choice of salt can influence the reaction rate and solubility. It is important to ensure the iron salt is soluble in the chosen reaction solvent.
Q3: What is the best solvent for this compound synthesis? A3: Dimethylformamide (DMF) is a commonly used solvent as it effectively dissolves both the porphyrin and many iron salts.[1] Water, methanol, and mixtures of chloroform and methanol have also been reported. The optimal solvent will depend on the specific iron salt used and the desired reaction temperature.
Q4: How can I monitor the progress of the reaction? A4: UV-Vis spectroscopy is the most convenient method for monitoring the reaction. By taking small aliquots of the reaction mixture at different time points, you can observe the decrease in the absorbance of the free-base porphyrin's Q-bands and the emergence of the metalloporphyrin's characteristic spectrum.
Q5: My final product is not very soluble in water. What could be the reason? A5: While this compound is generally considered water-soluble due to its charged pyridyl groups, its solubility can be affected by the counter-ions present. If the final product was isolated with counter-ions other than chloride, this might affect its aqueous solubility. Additionally, the presence of impurities or aggregation can also reduce solubility.
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Synthesis Yield (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C | Expected Trend for Improved Yield |
| Iron Salt | FeCl₂ | FeCl₃ | Fe(OAc)₂ | Use of more soluble and reactive iron salts. |
| Molar Ratio (Fe:TMPyP) | 2:1 | 5:1 | 10:1 | Increasing the excess of the iron salt. |
| Temperature (°C) | 25 | 60 | 100 | Moderate heating can improve yield, but excessive heat may cause degradation. |
| Reaction Time (h) | 2 | 8 | 24 | Longer reaction times generally lead to higher conversion until equilibrium is reached. |
| Solvent | Water | Methanol | DMF | Solvents that ensure good solubility of both reactants. |
| pH | 4 | 7 | 9 | Near-neutral to slightly acidic conditions are often optimal. |
Note: This table presents illustrative trends based on general principles of metalloporphyrin synthesis. Actual yields will vary based on specific experimental details.
Experimental Protocols
Protocol 1: General Synthesis of this compound in DMF
-
Dissolution: Dissolve meso-tetra(4-N-methylpyridyl)porphyrin (TMPyP) in dimethylformamide (DMF).
-
Addition of Iron Salt: Add a 5 to 10-fold molar excess of ferrous chloride (FeCl₂) to the porphyrin solution.
-
Reaction: Stir the reaction mixture at 60-80°C.
-
Monitoring: Monitor the reaction progress by UV-Vis spectroscopy until the spectrum indicates complete metallation (disappearance of the four Q-bands of the free-base porphyrin). This may take several hours.
-
Solvent Removal: After the reaction is complete, remove the DMF under reduced pressure.
-
Purification:
-
Wash the residue with a suitable solvent (e.g., acetone or ether) to remove unreacted iron salts and other soluble impurities.
-
Dissolve the crude product in a minimal amount of methanol or water.
-
Purify by column chromatography on alumina, eluting with a solvent gradient (e.g., from dichloromethane to methanol) to separate the this compound from any unreacted TMPyP.
-
-
Isolation: Collect the fraction containing this compound and remove the solvent to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Synthetic FeTMPyP
Welcome to the technical support center for the purification of synthetic FeTMPyP (meso-tetra(N-methyl-4-pyridyl)porphyrinato iron(III) chloride). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this synthetic metalloporphyrin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: Impurities in synthetic this compound can originate from the synthesis of the free-base porphyrin, meso-tetra(4-pyridyl)porphyrin (H₂TPyP), the subsequent methylation to form the N-methylated porphyrin, and the final metalation step. Common impurities include:
-
Unreacted starting materials: Residual pyrrole and 4-pyridinecarboxaldehyde.
-
Side-products from porphyrin synthesis: These can include reduced porphyrins (chlorins), porphyrinogens, dipyrromethanes, and porphodimethenes. These often result in tarry by-products that can complicate purification.[1]
-
Incompletely methylated porphyrin: Porphyrins with one, two, or three N-methyl-4-pyridyl groups instead of the desired four.
-
Unmetalated porphyrin: The free-base N-methylated porphyrin that has not been complexed with iron.
-
Residual reagents: Excess iron salts or other reagents used in the metalation step.
Q2: What are the initial signs of an impure this compound sample?
A2: An impure sample of this compound may exhibit the following characteristics:
-
Appearance: The solid may appear as a non-uniform, tarry, or brownish substance rather than a distinct dark purple or brown crystalline solid.
-
Solubility issues: Difficulty in dissolving the compound completely in the intended solvent, or the presence of insoluble particulates.
-
Inconsistent spectroscopic data: UV-Vis spectra may show broadened Soret or Q-bands, or the appearance of additional peaks.[2] ¹H NMR spectra may display extra signals that do not correspond to the this compound structure.
Q3: What is the recommended storage condition for this compound solutions to minimize degradation?
A3: Following reconstitution, it is recommended to create aliquots of your this compound solution and freeze them at -20°C. Stock solutions stored under these conditions are reported to be stable for up to four months. It is also advisable to protect the solutions from light to prevent potential photodegradation.
Q4: Can I use HPLC to assess the purity of my synthetic this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of porphyrins and metalloporphyrins.[3][4] A gradient reversed-phase HPLC method, often using a C8 or C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient, can be effective for separating this compound from its impurities.[3] UV-Vis detection is typically used, with monitoring at the Soret band wavelength (around 413-425 nm) for high sensitivity.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Compound irreversibly adsorbed onto the stationary phase. | Porphyrins can be sensitive to acidic silica gel. Consider deactivating the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a base like triethylamine. Alternatively, use a different stationary phase such as alumina. |
| Compound streaking/tailing on the column. | This can be due to poor solubility in the mobile phase. Ensure the chosen eluent system provides good solubility for this compound. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can improve separation and reduce tailing. |
| Compound decomposition on the column. | If the compound is unstable on the stationary phase, minimize the time it spends on the column by using flash chromatography with a higher flow rate. |
| Inappropriate solvent system. | Perform small-scale TLC experiments with various solvent systems to identify an eluent that provides good separation of your target compound from impurities, with an Rf value ideally between 0.2 and 0.4 for the target compound. |
Problem 2: Recrystallization Fails to Produce Crystals
| Possible Cause | Suggested Solution |
| Incorrect solvent or solvent system. | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, which is ionic, polar solvents or solvent mixtures are often required. Common solvent systems for porphyrins include mixtures like n-hexane/acetone, methanol/water, or dichloromethane/ethyl acetate.[5] Experiment with different solvent pairs on a small scale. |
| Solution is not saturated. | After dissolving the compound in the minimum amount of hot solvent, if no crystals form upon cooling, try to slowly add a "poor" solvent (one in which this compound is insoluble but is miscible with the "good" solvent) dropwise to the hot solution until it becomes slightly cloudy. Then, allow it to cool slowly.[6][7] |
| Cooling too rapidly. | Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] |
| High concentration of impurities. | If the sample is very impure, it may inhibit crystallization. Consider a preliminary purification step, such as passing the crude material through a short plug of silica or alumina to remove major impurities before attempting recrystallization. |
Problem 3: Inconsistent or Unexpected Spectroscopic Results
| Possible Cause | Suggested Solution |
| Presence of unmetalated porphyrin. | The UV-Vis spectrum of the free-base porphyrin will have a more complex Q-band region (typically four peaks) compared to the metallated porphyrin (usually two peaks). The Soret band may also be shifted. The presence of the free-base can be confirmed by adding a small amount of acid to the solution, which will cause a characteristic shift in the UV-Vis spectrum of the unmetalated species.[2] |
| Presence of chlorin impurities. | Chlorins, which are reduced porphyrins, have a characteristic strong absorption band around 650 nm in their UV-Vis spectrum. |
| Sample degradation. | This compound can be susceptible to degradation depending on the pH and exposure to light.[9] Ensure that the solvent used for spectroscopic analysis is of high purity and has a neutral pH unless otherwise required for the experiment. Prepare fresh solutions for analysis. |
| Residual solvents in NMR sample. | Signals from residual solvents used in the purification can interfere with the ¹H NMR spectrum. A list of common solvent chemical shifts can be used to identify these impurities.[10] |
Quantitative Data Summary
The following tables provide example data for the purification of synthetic this compound. Note: These are representative values and actual results may vary depending on the specific experimental conditions.
Table 1: Example Yield and Purity at Different Purification Stages
| Purification Step | Typical Yield (%) | Purity by HPLC (%) |
| Crude Product | 10-20 | < 50 |
| After Column Chromatography | 5-15 | 80-90 |
| After Recrystallization | 3-10 | > 95 |
Table 2: Example HPLC Purity Analysis
| Compound | Retention Time (min) | Area (%) |
| Unidentified Impurity 1 | 4.2 | 2.1 |
| Unmetalated Precursor | 5.8 | 1.5 |
| This compound | 7.5 | 96.2 |
| Unidentified Impurity 2 | 8.9 | 0.2 |
Experimental Protocols
Protocol 1: Column Chromatography Purification of Crude this compound
-
Stationary Phase Preparation:
-
Choose a suitable stationary phase, such as silica gel (60-200 mesh) or neutral alumina.
-
If using silica gel, consider preparing a slurry in the initial mobile phase to ensure even packing.
-
-
Column Packing:
-
Pack a glass chromatography column with the chosen stationary phase. The amount will depend on the scale of your synthesis. A general rule is to use about 20-50 times the weight of the crude product.
-
Ensure the column is packed evenly to avoid channeling. A layer of sand at the top can protect the stationary phase surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent.
-
Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[11]
-
-
Elution:
-
Begin eluting with a non-polar solvent and gradually increase the polarity of the mobile phase. A common gradient for porphyrins starts with a mixture like dichloromethane/methanol (e.g., 99:1) and gradually increases the methanol content.
-
Collect fractions and monitor the separation by TLC or UV-Vis spectroscopy. The deep color of this compound allows for visual tracking of the main band.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure product based on the analysis.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
On a small scale, test different solvent systems to find one where this compound is soluble in the hot solvent but sparingly soluble at room temperature. A two-solvent system (a "good" solvent and a "poor" solvent) is often effective.[6] For example, dissolve the this compound in a minimal amount of hot methanol (good solvent) and then add a poor solvent like diethyl ether or acetone dropwise until turbidity is observed.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the partially purified this compound in a minimal amount of the boiling "good" solvent.
-
-
Induce Crystallization:
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Cooling:
-
Allow the flask to cool slowly to room temperature, undisturbed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of porphyrins and metalloporphyrins using liquid chromatography-diode array detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
FeTMPyP Dose-Response Curve Technical Support Center
Welcome to the technical support center for FeTMPyP dose-response curve troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or Iron(III) 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin, is a synthetic metalloporphyrin. Its primary and most well-characterized mechanism of action is as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[1] It catalyzes the isomerization of peroxynitrite to nitrate (NO₃⁻), thereby mitigating the damaging effects of this reactive nitrogen species.[1][2] Peroxynitrite is formed from the reaction of nitric oxide (NO) and superoxide (O₂⁻) and is involved in various pathological processes, including oxidative stress, inflammation, and neuronal damage. By scavenging peroxynitrite, this compound can protect cells and tissues from its harmful effects.
Q2: Is this compound cell-permeable?
No, this compound is not considered to be cell-permeable. This is an important consideration for experimental design, as its primary effects will be localized to the extracellular space or require interaction with cell surface components.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water.[3] For preparation of stock solutions, it is recommended to reconstitute in water, aliquot, and store at -20°C. Under these conditions, stock solutions are reported to be stable for up to four months.
Q4: How do I ensure the quality of my this compound compound?
The purity of the this compound used in experiments is critical for obtaining reliable and reproducible data. It is recommended to obtain the compound from a reputable supplier that provides a certificate of analysis with purity assessment, often determined by methods like Thin Layer Chromatography (TLC). The presence of impurities can lead to off-target effects and confounding results.
Troubleshooting Guide
Issue 1: Unexpected or Noisy Dose-Response Curve
You are observing a dose-response curve that does not follow a typical sigmoidal shape, has a high degree of variability between replicates, or shows unexpected increases and decreases in the response.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incomplete Solubility | Ensure that this compound is fully dissolved in the vehicle solvent before diluting into culture media or buffer. Visually inspect for any precipitate, especially at higher concentrations. If solubility is an issue, consider preparing a more dilute stock solution. |
| Assay Interference | This compound is a colored compound, which may interfere with colorimetric or fluorometric assays. Run a control experiment with this compound and the assay reagents in the absence of cells to check for any direct interference. If interference is observed, consider using an alternative assay to measure the desired endpoint. |
| Cell Health Issues | High concentrations of any compound can induce cytotoxicity, leading to a drop-off in the response at the upper end of the dose-response curve. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your primary assay to monitor for toxic effects of this compound at the concentrations tested. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your microplate. Inconsistent cell numbers can lead to high variability in the measured response. |
Issue 2: Dose-Response Curve Plateaus Prematurely
The response reaches a maximum at a lower concentration than expected and does not increase with higher concentrations of this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Limited Substrate | The biological effect of this compound is dependent on the presence of its substrate, peroxynitrite. If the experimental system generates low levels of peroxynitrite, the effect of this compound may saturate quickly. Consider using a positive control that induces peroxynitrite formation to confirm the compound's activity. |
| Receptor/Target Saturation | The biological target of this compound's action may be saturated at lower concentrations, leading to a plateau in the response. This is a normal pharmacological phenomenon. |
| Solubility Limit Reached | The compound may be precipitating out of solution at higher concentrations, preventing a further increase in the effective dose. Visually inspect the wells for any signs of precipitation. |
Issue 3: High Background Signal or No Response
You are not observing any effect of this compound, even at high concentrations, or the baseline signal in your assay is unusually high.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | Verify the integrity of your this compound stock. If it is old or has been stored improperly, it may have degraded. Purchase a new batch of the compound if necessary. |
| Inappropriate Experimental Model | The chosen cell line or experimental model may not generate peroxynitrite or the signaling pathway being investigated may not be sensitive to the effects of peroxynitrite scavenging. Confirm that your model is appropriate for studying the effects of this compound. |
| Assay Not Sensitive Enough | The assay used to measure the response may not be sensitive enough to detect the changes induced by this compound. Consider using a more sensitive assay or optimizing the current assay conditions. |
| High Endogenous Antioxidant Capacity | The cells may have a high endogenous antioxidant capacity that is masking the effect of this compound. This can be investigated by measuring the total antioxidant capacity of your cell lysates. |
Experimental Protocols
General Protocol for In Vitro Dose-Response Experiment
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in water. From this stock, create a serial dilution series in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of water as the highest this compound dose).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired assay to measure the biological response (e.g., cell viability, cytokine production, gene expression).
-
Data Analysis: Plot the response as a function of the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
Visualizations
Caption: this compound's mechanism of action in mitigating cellular damage.
Caption: Troubleshooting workflow for unexpected dose-response curves.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: The Impact of pH on FeTMPyP Catalytic Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the catalytic activity of FeTMPyP, with a focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic activities of this compound?
A1: this compound, or Iron(III) meso-tetra(N-methyl-4-pyridyl)porphyrin, is a versatile synthetic metalloporphyrin known for several catalytic activities. These primarily include:
-
Peroxidase-like activity: Catalyzing the oxidation of various substrates by hydrogen peroxide (H₂O₂).
-
Superoxide Dismutase (SOD) mimicry: Catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen and hydrogen peroxide.
-
Peroxynitrite (ONOO⁻) decomposition: Catalyzing the isomerization of peroxynitrite to nitrate (NO₃⁻)[1].
Q2: How does pH fundamentally affect this compound's catalytic activity?
A2: The pH of the reaction medium is a critical parameter that can significantly influence the catalytic efficiency of this compound in several ways:
-
Catalyst Structure and Speciation: The protonation state of the porphyrin ring and the nature of the axial ligands coordinated to the central iron atom can change with pH. This can lead to the formation of different species in solution, such as μ-oxo dimers, which may have altered catalytic properties.
-
Substrate Availability and Form: The protonation state of the substrate (e.g., phenols) can be pH-dependent, affecting its ability to bind to the catalyst's active site.
-
Redox Potential: The redox potential of the Fe(III)/Fe(II) couple in the porphyrin can be modulated by pH, which in turn affects the kinetics of the catalytic cycle.
-
Stability: Extreme pH values can lead to the degradation of the porphyrin macrocycle, resulting in a loss of catalytic activity.
Q3: What is the optimal pH for the peroxidase-like activity of this compound?
A3: While specific quantitative data for the pH-activity profile of this compound is not extensively documented, the optimal pH for natural peroxidases and other metalloporphyrin catalysts typically falls within the slightly acidic to neutral range (pH 4.5 - 7.5). The precise optimum can be substrate-dependent. For instance, horseradish peroxidase (HRP) often exhibits maximum activity between pH 5.0 and 7.0. It is crucial to determine the optimal pH empirically for your specific substrate and reaction conditions.
Q4: Can the choice of buffer affect the experimental outcome?
A4: Absolutely. The buffer system can influence the reaction in several ways beyond just maintaining pH:
-
Coordination: Some buffer components can coordinate to the iron center of this compound as axial ligands, potentially inhibiting or altering its catalytic activity. For example, phosphate buffers are known to interact with some metalloporphyrins.
-
Radical Scavenging: Certain buffers may act as scavengers for radical intermediates involved in the catalytic cycle, leading to lower observed activity.
-
Ionic Strength: Different buffers at the same concentration can have different ionic strengths, which can affect the aggregation state and catalytic activity of charged molecules like this compound. It is advisable to use a non-coordinating buffer, such as MES or HEPES, when possible and to maintain a consistent ionic strength across experiments.
Data Presentation: pH-Activity Profile
| pH | Buffer System (50 mM) | Relative Peroxidase Activity (%) | Observations |
| 3.0 | Glycine-HCl | 15 | Potential for catalyst degradation at very low pH. |
| 4.0 | Acetate | 55 | Activity increases as pH approaches optimum. |
| 5.0 | Acetate | 90 | High activity, often near the optimal range. |
| 6.0 | MES | 100 | Hypothetical Optimum for many peroxidase substrates. |
| 7.0 | Phosphate/HEPES | 85 | High activity, suitable for physiological studies. |
| 8.0 | Tris/HEPES | 60 | Decreased activity, potential for μ-oxo dimer formation. |
| 9.0 | Borate | 30 | Significantly reduced activity. |
| 10.0 | CAPS | 10 | Low activity, increased risk of catalyst degradation. |
Troubleshooting Guide
| Issue | Possible Cause (pH-Related) | Suggested Solution |
| Low or No Catalytic Activity | Incorrect pH: The reaction buffer is outside the optimal pH range for the catalyst and substrate. | Verify the pH of your buffer and reaction mixture. Perform a pH optimization experiment (e.g., from pH 4 to 9) to find the optimal condition for your specific assay. |
| Catalyst Aggregation: At certain pH values, particularly neutral to alkaline, metalloporphyrins can form catalytically less active or inactive aggregates (μ-oxo dimers). | Monitor the UV-Vis spectrum of your this compound solution. Aggregation often leads to a broadening or shifting of the Soret peak. Consider adding a small amount of a non-coordinating surfactant or working at a lower catalyst concentration. | |
| Catalyst Degradation: Exposure to extreme pH (highly acidic or alkaline) for prolonged periods can lead to irreversible degradation of the porphyrin ring. | Prepare fresh this compound stock solutions and avoid storing them in buffers with extreme pH values. | |
| Poor Reproducibility | pH Drift during Reaction: The buffer capacity may be insufficient to handle proton production or consumption during the catalytic reaction, leading to a change in pH. | Use a buffer with a pKa value close to your target pH. Increase the buffer concentration (e.g., from 50 mM to 100 mM) to improve its buffering capacity. |
| Inconsistent this compound Speciation: The equilibrium between monomeric and dimeric forms of this compound can be sensitive to small variations in pH and ionic strength. | Ensure precise and consistent preparation of all buffers and solutions. Allow the this compound solution to equilibrate in the reaction buffer for a consistent period before initiating the reaction. | |
| Changes in UV-Vis Spectrum | Protonation/Deprotonation: The Soret and Q-bands of this compound are sensitive to the pH of the environment. | This is an expected phenomenon. Use the spectral changes to confirm the state of your catalyst. Significant broadening or the appearance of new peaks may indicate aggregation or degradation. |
Experimental Protocols
Protocol 1: Peroxidase-Like Activity Assay
This protocol describes a general method to determine the peroxidase-like activity of this compound by monitoring the oxidation of a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
1. Reagent Preparation:
-
Buffer Solutions: Prepare a series of 50 mM buffers covering a pH range (e.g., pH 4-9). Examples include acetate (pH 4-5.5), MES (pH 5.5-6.5), HEPES (pH 7-8), and Tris-HCl (pH 8-9).
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water. Store protected from light at 4°C.
-
ABTS Substrate Solution: Prepare a 10 mM stock solution of ABTS in deionized water.
-
Hydrogen Peroxide (H₂O₂) Solution: Prepare a 100 mM stock solution of H₂O₂ in deionized water. The exact concentration should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
2. Assay Procedure:
-
In a 1 mL cuvette, add the following in order:
-
880 µL of the desired pH buffer.
-
50 µL of 10 mM ABTS solution (final concentration: 0.5 mM).
-
10 µL of 1 mM this compound solution (final concentration: 10 µM).
-
-
Mix the solution by inversion and place the cuvette in a spectrophotometer thermostated at 25°C.
-
Initiate the reaction by adding 60 µL of 100 mM H₂O₂ solution (final concentration: 6 mM).
-
Immediately start monitoring the increase in absorbance at 415 nm (for ABTS•⁺) for 3-5 minutes.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
3. Data Analysis:
-
Calculate the rate in terms of change in absorbance per minute (ΔAbs/min).
-
To compare activities across different pH values, normalize the rates to the highest observed rate (set to 100%).
Protocol 2: Superoxide Dismutase (SOD) Mimic Activity Assay
This protocol uses an indirect assay involving the xanthine/xanthine oxidase system to generate superoxide radicals, which then reduce a detector molecule like Nitroblue Tetrazolium (NBT). The SOD-mimic activity of this compound is measured by its ability to inhibit the reduction of NBT.
1. Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM EDTA.
-
Xanthine Solution: 1 mM xanthine in 50 mM potassium phosphate buffer (pH 7.8).
-
NBT Solution: 1.5 mM Nitroblue Tetrazolium in the assay buffer.
-
Xanthine Oxidase (XO) Solution: Prepare a solution of xanthine oxidase in the assay buffer to yield a rate of NBT reduction that gives an absorbance change of ~0.025 per minute.
-
This compound Solutions: Prepare a series of dilutions of this compound in the assay buffer.
2. Assay Procedure:
-
In a 1 mL cuvette, prepare the reaction mixture containing:
-
Xanthine solution.
-
NBT solution.
-
Varying concentrations of the this compound solution.
-
Assay buffer to bring the volume to 950 µL.
-
-
Equilibrate the mixture at 25°C.
-
Initiate the reaction by adding 50 µL of the xanthine oxidase solution.
-
Monitor the increase in absorbance at 560 nm for 5 minutes.
-
A control reaction without this compound should be run to determine the uninhibited rate of NBT reduction.
3. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
The concentration of this compound that causes 50% inhibition (IC₅₀) is a measure of its SOD-mimic activity.
Visualizations
References
Validation & Comparative
A Comparative Analysis of FeTMPyP and MnTMPyP: Efficacy and Therapeutic Potential
For researchers, scientists, and drug development professionals, the selection of appropriate metalloporphyrin-based therapeutics is critical. This guide provides an objective comparison of the efficacy of FeTMPyP and MnTMPyP, two prominent synthetic metalloporphyrins, supported by experimental data to inform research and development decisions.
This compound (5,10,15,20-tetrakis(N-methyl-4ʹ-pyridyl)porphyrinato Iron (III)) and MnTMPyP (Manganese (III) tetrakis (1-methyl-4-pyridyl)porphyrin) are structurally related metalloporphyrins that have garnered significant attention for their potent catalytic activities as mimics of endogenous antioxidant enzymes. While both compounds are effective in mitigating oxidative and nitrosative stress, they exhibit distinct specificities and efficacies in various pathological models. This comparison guide delves into their catalytic activities, therapeutic effects in preclinical studies, and the experimental methodologies used to evaluate their performance.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative data on the efficacy of this compound and MnTMPyP based on available experimental evidence.
| Parameter | This compound | MnTMPyP | Key Findings & References |
| Primary Catalytic Activity | Peroxynitrite (ONOO⁻) decomposition catalyst.[1][2][3][4][5] | Superoxide dismutase (SOD) and catalase mimetic.[6][7][8][9] | This compound efficiently catalyzes the isomerization of peroxynitrite to the less reactive nitrate.[1][5] MnTMPyP primarily dismutates superoxide radicals to hydrogen peroxide, which can be further reduced.[7][9] |
| Peroxynitrite Decomposition Rate Constant (kcat) | 2.2 x 10⁶ M⁻¹s⁻¹[1] | Not its primary activity, data not widely reported. | This compound is a highly efficient catalyst for peroxynitrite decomposition.[1] |
| SOD Mimetic Activity | Possesses some SOD-like activity.[1] | Potent SOD mimetic activity.[6][7][8] | While this compound can catalytically decompose superoxide radicals, MnTMPyP is more recognized and studied for its potent SOD mimetic properties.[1][7] |
| Neuroprotective Efficacy | Reduces neuronal damage in global cerebral ischemia models.[10] Attenuates neuroinflammation and neuropathic pain.[4][11] | Reduces oxidative stress and DNA fragmentation in global cerebral ischemia.[12] Protects against inflammation-mediated dopaminergic neurodegeneration.[9] | Both compounds show significant neuroprotective effects in various models of neurological damage.[9][10][12] |
| Anti-inflammatory Efficacy | Dose-dependently reduces paw edema in a carrageenan-induced inflammation model, though noted to be less potent than FeTMPS.[5][13] | Attenuates increases in pro-inflammatory cytokines (TNF-α, IL-2, IL-4, IL-13) in renal ischemia-reperfusion injury.[8] | Both agents demonstrate anti-inflammatory properties by modulating different aspects of the inflammatory cascade.[5][8] |
| Ischemia-Reperfusion Injury | Provides partial protection in intestinal ischemia-reperfusion by reducing lipid peroxidation and neutrophil infiltration.[14] | Protects against renal ischemia-reperfusion injury by reducing oxidative stress and apoptosis.[6] Modulates synaptic signaling post-hypoxia and oxygen-glucose deprivation.[15] | Both compounds are effective in mitigating damage from ischemia-reperfusion in different organ systems.[6][14] |
| Toxicity/Side Effects | Can increase reactive oxygen species (ROS) levels in isolated brain mitochondria under certain conditions.[2] | May interfere with NO/cGMP signaling at higher concentrations and can inhibit nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC).[16] | The therapeutic window and potential off-target effects are important considerations for both compounds.[2][16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are crucial for reproducibility and further investigation.
Peroxynitrite Decomposition Catalysis Assay
Objective: To determine the catalytic rate constant (kcat) of this compound for the decomposition of peroxynitrite.
Methodology:
-
A solution of authentic peroxynitrite is prepared and its concentration is determined spectrophotometrically.
-
The metalloporphyrin catalyst (this compound) is dissolved in a suitable buffer at a known concentration.
-
The decay of peroxynitrite is monitored by stopped-flow spectrophotometry at a wavelength where peroxynitrite has a strong absorbance (e.g., 302 nm) upon rapid mixing with the catalyst solution.
-
The observed rate constants (kobs) are determined at various catalyst concentrations.
-
The catalytic rate constant (kcat) is calculated from the slope of the plot of kobs versus the concentration of the catalyst.
This protocol is based on methodologies described in studies evaluating peroxynitrite decomposition catalysts.[3]
Superoxide Dismutase (SOD) Mimetic Activity Assay
Objective: To assess the ability of MnTMPyP to catalytically remove superoxide radicals.
Methodology:
-
A system for generating superoxide radicals is established, commonly using xanthine and xanthine oxidase.
-
A detection agent that reacts with superoxide, such as cytochrome c or hydroethidine, is included in the reaction mixture.
-
The rate of the reaction of the detection agent with superoxide is measured spectrophotometrically or fluorometrically in the absence of the SOD mimetic.
-
The assay is repeated in the presence of varying concentrations of MnTMPyP.
-
The inhibition of the detection agent's reaction by the mimetic is used to calculate the SOD-like activity, often expressed as IC50 (the concentration of mimetic required to inhibit the reaction by 50%).
This is a standard method for determining SOD activity of synthetic compounds.
In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory efficacy of this compound and MnTMPyP in an acute inflammation model.
Methodology:
-
A baseline measurement of the paw volume of rodents (e.g., rats) is taken using a plethysmometer.
-
Carrageenan (a substance that induces inflammation) is injected into the plantar surface of the hind paw.
-
The test compound (this compound or MnTMPyP) or vehicle is administered, typically intravenously or intraperitoneally, at various doses and time points relative to the carrageenan injection.
-
Paw volume is measured at regular intervals for several hours after carrageenan injection to quantify the extent of edema.
-
The percentage inhibition of paw edema by the test compound is calculated relative to the vehicle-treated group.[5][13]
This widely used model assesses the ability of a compound to reduce acute inflammation.[5][13]
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the actions of this compound and MnTMPyP.
References
- 1. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). [sigmaaldrich.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MnTMPyP, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Superoxide dismutase mimetics - Wikipedia [en.wikipedia.org]
- 8. MnTMPyP, a superoxide dismutase/catalase mimetic, decreases inflammatory indices in ischemic acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of the SOD/catalase mimetic MnTMPyP on inflammation-mediated dopaminergic neurodegeneration in mesencephalic neuronal-glial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of MnTMPyP, a superoxide dismutase/catalase mimetic in global cerebral ischemia is mediated through reduction of oxidative stress and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of the superoxide dismutase mimetic, MnTMPyP, post hypoxia and oxygen glucose deprivation in isolated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular actions of a Mn(III)Porphyrin superoxide dismutase mimetic and peroxynitrite scavenger: reaction with nitric oxide and direct inhibition of NO synthase and soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peroxynitrite Scavengers: FeTMPyP and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Peroxynitrite (ONOO⁻), a potent reactive nitrogen species, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and chronic inflammation. Its high reactivity with a wide range of biological molecules necessitates the development of effective scavengers to mitigate its damaging effects. This guide provides a comprehensive comparison of FeTMPyP (5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinato iron(III)) with other notable peroxynitrite scavengers, supported by experimental data and detailed methodologies.
Quantitative Comparison of Peroxynitrite Scavengers
The efficacy of a peroxynitrite scavenger is largely determined by its reaction rate constant (k), which indicates how quickly it can neutralize peroxynitrite. The following table summarizes the second-order rate constants for the reaction of various scavengers with peroxynitrite, providing a basis for direct comparison.
| Scavenger | Chemical Class | Mechanism | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| This compound | Iron Porphyrin | Catalytic Isomerization | 2.2 x 10⁶ | [1] |
| FeTMPS | Iron Porphyrin | Catalytic Decomposition | 6.0 x 10⁴ (kcat) | [2] |
| MnTM-2-PyP | Manganese Porphyrin | Catalytic Reduction | 1.85 x 10⁷ | [3][4] |
| MnTM-3-PyP | Manganese Porphyrin | Catalytic Reduction | 3.82 x 10⁶ | [3][4] |
| MnTM-4-PyP | Manganese Porphyrin | Catalytic Reduction | 4.33 x 10⁶ | [3][4] |
| Ebselen | Organoselenium Compound | Catalytic | ~2.0 x 10⁶ | [5] |
| Glutathione (GSH) | Thiol | Sacrificial | ~1.65 x 10³ - 5.0 x 10³ | [6][7] |
| Uric Acid | Purine Metabolite | Sacrificial | 155 - 480 | [8][9][10][11] |
| Penicillamine | Thiol | Sacrificial | Not explicitly found |
Note: Rate constants can vary depending on experimental conditions such as pH and temperature.
Mechanisms of Action
Peroxynitrite scavengers can be broadly categorized into two types based on their mechanism of action:
-
Catalytic Scavengers: These molecules, such as this compound and Mn-porphyrins, can neutralize multiple peroxynitrite molecules without being consumed in the process. This compound, for instance, catalyzes the isomerization of peroxynitrite to the much less reactive nitrate.[1] Manganese porphyrins also act catalytically, being oxidized by peroxynitrite and then reduced back to their active state by cellular reductants like ascorbate and glutathione.
-
Sacrificial Scavengers: These compounds, including glutathione and uric acid, are consumed in the reaction with peroxynitrite.[6] They directly react with and detoxify peroxynitrite, but a single molecule of the scavenger can only neutralize a limited number of peroxynitrite molecules.
Experimental Protocols
Accurate assessment of peroxynitrite scavenging activity is crucial for the development of effective therapeutic agents. Below are detailed methodologies for two common in vitro assays.
Dihydrorhodamine 123 (DHR 123) Oxidation Assay
This assay measures the ability of a compound to inhibit the peroxynitrite-mediated oxidation of the non-fluorescent DHR 123 to the highly fluorescent rhodamine 123.
Materials:
-
Dihydrorhodamine 123 (DHR 123) stock solution (e.g., 1 mM in DMSO)
-
Peroxynitrite (ONOO⁻) solution (concentration determined spectrophotometrically at 302 nm in 0.1 M NaOH, ε = 1670 M⁻¹cm⁻¹)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (peroxynitrite scavenger) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Prepare a working solution of DHR 123 (e.g., 10 µM) in phosphate buffer. Protect from light.
-
In the wells of the 96-well microplate, add the following in order:
-
Phosphate buffer
-
Test compound at desired final concentrations
-
DHR 123 working solution
-
-
Initiate the reaction by adding a known concentration of peroxynitrite (e.g., 1 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity at 37°C over a period of time (e.g., every minute for 15-30 minutes) using the fluorescence microplate reader.
-
Include appropriate controls:
-
Blank (buffer only)
-
DHR 123 alone
-
DHR 123 + peroxynitrite (no scavenger)
-
DHR 123 + test compound (no peroxynitrite)
-
-
Calculate the rate of rhodamine 123 formation from the linear phase of the fluorescence increase.
-
Determine the inhibitory effect of the test compound by comparing the rate of fluorescence increase in the presence of the scavenger to the rate in its absence.
Tyrosine Nitration Inhibition Assay
This assay assesses the ability of a scavenger to prevent the peroxynitrite-mediated nitration of tyrosine, a hallmark of peroxynitrite-induced damage.
Materials:
-
L-Tyrosine solution (e.g., 10 mM in a suitable buffer)
-
Peroxynitrite (ONOO⁻) solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (peroxynitrite scavenger) at various concentrations
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
In a reaction tube, combine the following:
-
Phosphate buffer
-
L-Tyrosine solution (e.g., 1 mM final concentration)
-
Test compound at desired final concentrations
-
-
Initiate the reaction by adding a known concentration of peroxynitrite (e.g., 1 mM final concentration).
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a quenching agent (e.g., a slight excess of a thiol like N-acetylcysteine) or by immediate injection into the HPLC system.
-
Analyze the reaction mixture by HPLC to separate and quantify the amount of 3-nitrotyrosine formed.
-
Mobile phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Monitor the absorbance at a wavelength specific for 3-nitrotyrosine (e.g., ~355-375 nm).
-
-
Include appropriate controls:
-
Tyrosine alone
-
Tyrosine + peroxynitrite (no scavenger)
-
Tyrosine + test compound (no peroxynitrite)
-
-
Calculate the percentage inhibition of 3-nitrotyrosine formation by the test compound compared to the control reaction without the scavenger.
Signaling Pathways and Experimental Workflows
Peroxynitrite is a key mediator in several signaling pathways implicated in cellular damage and inflammation. This compound and other scavengers can mitigate this damage by intercepting peroxynitrite before it can interact with critical signaling molecules.
Peroxynitrite-Mediated PARP Activation
Peroxynitrite can cause DNA strand breaks, which in turn activate the nuclear enzyme Poly(ADP-ribose) polymerase (PARP).[12][13][14][15][16] Overactivation of PARP depletes cellular energy stores (NAD+ and ATP), leading to cellular dysfunction and death.[12][13][16] this compound can prevent this cascade by scavenging peroxynitrite and thus preventing the initial DNA damage.
Caption: Peroxynitrite-induced PARP activation pathway and its inhibition by this compound.
Peroxynitrite and NF-κB Signaling
The role of peroxynitrite in Nuclear Factor-kappa B (NF-κB) signaling is complex. Peroxynitrite can promote NF-κB activation through the phosphorylation of IκBα via the p38 MAPK pathway, leading to its degradation and the release of NF-κB.[17][18] However, it can also directly nitrate IκBα, which may lead to a more sustained and aberrant activation.[17][18] By scavenging peroxynitrite, this compound can potentially modulate these inflammatory signaling events.
Caption: Peroxynitrite's dual role in NF-κB activation and modulation by this compound.
Experimental Workflow for Scavenger Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different peroxynitrite scavengers.
Caption: A generalized experimental workflow for comparing peroxynitrite scavengers.
Conclusion
This compound stands out as a potent catalytic scavenger of peroxynitrite with a high reaction rate. While other catalytic scavengers like Mn-porphyrins, particularly MnTM-2-PyP, exhibit even faster reaction rates, the overall therapeutic potential of any scavenger also depends on factors such as its bioavailability, toxicity, and mechanism of action in a biological context. Sacrificial scavengers like glutathione and uric acid, although having lower reaction rates, are endogenous antioxidants that play a crucial role in cellular defense. The choice of a peroxynitrite scavenger for research or therapeutic development will depend on the specific application and the desired balance between potency, catalytic activity, and biological compatibility. This guide provides a foundational framework for making informed decisions in the selection and evaluation of peroxynitrite scavengers.
References
- 1. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). [sigmaaldrich.com]
- 2. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic scavenging of peroxynitrite by isomeric Mn(III) N-methylpyridylporphyrins in the presence of reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic study of the reaction of ebselen with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sfrbm.org [sfrbm.org]
- 7. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction of uric acid with peroxynitrite and implications for the mechanism of neuroprotection by uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uric acid oxidation by peroxynitrite: multiple reactions, free radical formation, and amplification of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Peroxynitrite-Poly(ADP-Ribose) Polymerase Pathway in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Peroxynitrite-Induced Activation of Poly(ADP-Ribose) Polymerase (PARP) in Circulatory Shock and Related Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of the peroxynitrite-poly (ADP-ribose) polymerase pathway in the pathogenesis of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NF-κB Activation by Peroxynitrite through IκBα-dependent Phosphorylation versus Nitration in Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 18. NF-κB activation by peroxynitrite through IκBα-dependent phosphorylation versus nitration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for FeTMPyP in Superoxide Dismutase Mimicry
For researchers and drug development professionals engaged in combating oxidative stress, the selection of an appropriate superoxide dismutase (SOD) mimic is critical. While iron porphyrins like FeTMPyP were among the first synthetic compounds explored for this purpose, concerns over their potential toxicity have spurred the development of numerous alternatives. This guide provides an objective comparison of prominent SOD mimics, supported by experimental data, to aid in the selection of suitable compounds for therapeutic and research applications.
The primary drawback of iron-based porphyrins, including this compound, is their potential to engage in Fenton and Haber-Weiss chemistry. The release of "free" iron, or even iron bound to the porphyrin ligand, can catalyze the formation of the highly reactive and damaging hydroxyl radical (•OH) from hydrogen peroxide, a product of superoxide dismutation.[1] This pro-oxidant activity can lead to cellular toxicity, a significant concern for therapeutic development.[1][2] Consequently, manganese-based complexes have emerged as the most stable, active, and widely studied alternatives.[1]
Performance Comparison of SOD Mimics
The efficacy of an SOD mimic is primarily determined by its catalytic rate constant (kcat) for the dismutation of the superoxide radical (O₂•⁻). An ideal mimic should possess a high kcat value, approaching that of the native SOD enzymes, while exhibiting high stability and low toxicity. The following table summarizes the performance of key alternative compounds compared to this compound and the native human MnSOD enzyme.
| Compound/Enzyme | Class | Catalytic Rate Constant (kcat) (M⁻¹s⁻¹) | Redox Potential (E₁/₂) (mV vs NHE) | Key Advantages | Potential Disadvantages |
| This compound | Iron Porphyrin | Active, but specific kcat varies; potent peroxynitrite scavenger[3][4][5] | +215[2] | Potent peroxynitrite decomposition catalyst[4] | Potential for Fenton chemistry-induced toxicity[1] |
| MnTE-2-PyP⁵⁺ | Manganese Porphyrin | 5.75 x 10⁷[6] | +228[6] | High stability, potent SOD activity, modulates redox signaling[1][6] | Can exhibit dose-limiting hypotension in rats[7] |
| M40403 | Mn(II) Pentaazamacrocycle | 1.2 x 10⁷ to 2 x 10⁸[8][9] | N/A | High stability and catalytic efficiency, low toxicity, effective in vivo[10][11][12] | Less studied than porphyrins |
| EUK-134 | Salen-Manganese | Confirmed SOD & Catalase activity; specific kcat not consistently reported | N/A | Dual SOD and catalase activity, neuroprotective, cell-permeable[3][13][14][15] | Quantitative SOD activity data is sparse |
| Human MnSOD | Native Enzyme | ~1.6 x 10⁹[9] | ~+300[10] | Extremely high catalytic efficiency | Poor bioavailability, short half-life, immunogenicity[15] |
Signaling Pathways and Evaluation Workflow
To understand the role of these compounds, it is essential to visualize the biochemical pathways they influence and the typical workflow for their evaluation.
Caption: Role of SOD mimics in the oxidative stress pathway.
Caption: Experimental workflow for evaluating novel SOD mimics.
Experimental Protocols
Accurate determination of SOD-like activity is fundamental. While direct methods like stopped-flow spectrophotometry provide the most accurate catalytic rates, indirect assays are widely used for screening due to their accessibility.[3][16] Below are detailed protocols for two common indirect methods.
Protocol 1: Cytochrome c Reduction Assay
This assay measures the ability of an SOD mimic to inhibit the reduction of cytochrome c by superoxide radicals generated by the xanthine/xanthine oxidase system.[17]
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, producing superoxide (O₂•⁻). Superoxide reduces the oxidized form of cytochrome c (Fe³⁺), which can be monitored by an increase in absorbance at 550 nm. An SOD mimic competes with cytochrome c for superoxide, thus inhibiting the rate of cytochrome c reduction.
Reagents:
-
Reaction Buffer: 50 mM Potassium Phosphate buffer (pH 7.8) containing 0.1 mM EDTA.
-
Cytochrome c Solution: 10-20 µM horse heart cytochrome c in Reaction Buffer.
-
Xanthine Solution: 0.5 mM xanthine in Reaction Buffer.
-
Xanthine Oxidase (XOD) Solution: Prepare a stock solution of buttermilk xanthine oxidase. Dilute in Reaction Buffer to a concentration that produces an initial rate of cytochrome c reduction (ΔA₅₅₀) of 0.020-0.025 per minute in the absence of any inhibitor.
-
Test Compound Stock: Prepare a concentrated stock of the SOD mimic in an appropriate solvent (e.g., water or DMSO).
Procedure:
-
Set up a spectrophotometer to read absorbance at 550 nm at 25°C.
-
In a 1 mL cuvette, prepare the reaction mixture by adding:
-
Reaction Buffer
-
Cytochrome c Solution
-
Xanthine Solution
-
A specific volume of the test compound solution (or solvent for the control).
-
-
Mix the contents by inversion and allow to equilibrate for 2-3 minutes.
-
Initiate the reaction by adding the pre-determined volume of the Xanthine Oxidase solution.
-
Immediately mix and start recording the absorbance at 550 nm for 3-5 minutes.
-
Calculate the rate of cytochrome c reduction (ΔA₅₅₀/min) from the linear portion of the curve.
-
Determine the percentage inhibition for each concentration of the test compound relative to the uninhibited control.
-
The concentration of the mimic that causes 50% inhibition (IC₅₀) is determined by plotting the percentage inhibition against the logarithm of the mimic concentration.
Protocol 2: Nitroblue Tetrazolium (NBT) Reduction Assay
This assay is based on the inhibition of NBT reduction to formazan by superoxide, which can be generated either enzymatically (xanthine/xanthine oxidase) or photochemically (riboflavin/light).[18][19][20]
Principle: Superoxide radicals reduce the yellow, water-soluble NBT into a blue, insoluble formazan product, which has a strong absorbance around 560 nm. SOD mimics compete for superoxide, thereby inhibiting formazan formation.
Reagents (Photochemical Method):
-
Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.8).
-
Methionine Solution: 130 mM L-methionine in water.
-
NBT Solution: 750 µM Nitroblue Tetrazolium in water.
-
EDTA Solution: 100 µM EDTA in water.
-
Riboflavin Solution: 20 µM riboflavin in water (light sensitive, prepare fresh).
-
Test Compound Stock: Prepare a concentrated stock of the SOD mimic.
Procedure:
-
Perform the assay in a transparent 96-well plate or clear glass test tubes.
-
Prepare a master reaction mixture containing Assay Buffer, Methionine, NBT, and EDTA.
-
To each well/tube, add the reaction mixture and the desired concentration of the SOD mimic (or solvent for control). Include a "blank" control that is not exposed to light.
-
Initiate the superoxide generation by adding the Riboflavin Solution to all wells/tubes except the blank.
-
Mix and immediately place the plate/tubes under a uniform light source (e.g., a 15-20W fluorescent lamp) for 10-15 minutes at room temperature. The distance from the light source should be consistent.
-
Stop the reaction by moving the plate/tubes out of the light.
-
Measure the absorbance of the blue formazan product at 560 nm.
-
Calculate the percentage inhibition of NBT reduction for each mimic concentration compared to the illuminated control (after subtracting the blank reading).
-
Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the mimic concentration.
References
- 1. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Evaluation of activity of putative superoxide dismutase mimics. Direct analysis by stopped-flow kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mn PORPHYRIN-BASED SOD MIMIC, MnTE-2-PyP5+, TARGETS MOUSE HEART MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A macrocyclic quinol-containing ligand enables high catalase activity even with a redox-inactive metal at the expense of the ability to mimic superoxi ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02398B [pubs.rsc.org]
- 8. Evaluation of a Superoxide Dismutase Mimetic As an Adjunct to Interleukin 2 Based Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Computer-aided design (CAD) of Mn(II) complexes: superoxide dismutase mimetics with catalytic activity exceeding the native enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manganese superoxide dismutase, MnSOD and its mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Manganic Porphyrin Mimetics of Superoxide Dismutase Activity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Salen-manganese complexes are superoxide dismutase-mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 17. nipro.co.jp [nipro.co.jp]
- 18. Superoxide Dismutase - Assay | Worthington Biochemical [worthington-biochem.com]
- 19. Orally available Mn porphyrins with superoxide dismutase and catalase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In Vitro Validation of FeTMPyP's Catalytic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the catalytic activity of Fe(III) 5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrin, commonly known as FeTMPyP, with alternative peroxidase mimetics. Experimental data and detailed methodologies are presented to support the validation of its catalytic profile.
Executive Summary
This compound is a well-established peroxynitrite decomposition catalyst with demonstrated antioxidant properties in various preclinical models. However, extensive in vitro analysis reveals that This compound does not exhibit significant peroxidase-like activity . In contrast, other metalloporphyrins, such as Fe(III) 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin (FeTPPS) and hemin, display robust peroxidase mimetic capabilities. This guide presents a comparative analysis of these compounds, focusing on their peroxidase-like activity as determined by the 3,3',5,5'-tetramethylbenzidine (TMB) oxidation assay.
Comparative Analysis of Peroxidase-Like Activity
The peroxidase-like activity of this compound and its alternatives was evaluated based on their ability to catalyze the oxidation of TMB in the presence of hydrogen peroxide (H₂O₂), a hallmark of peroxidase enzymes.
| Compound | Peroxidase-Like Activity | Catalytic Role | Key Characteristics |
| This compound | Not Observed[1] | Peroxynitrite Decomposition Catalyst[2][3][4][5][6] | Cationic iron porphyrin, effective scavenger of peroxynitrite. |
| FeTPPS | Observed[1] | Peroxidase Mimetic & Peroxynitrite Decomposition Catalyst | Anionic iron porphyrin, demonstrates dual catalytic functions. |
| Hemin | Observed | Peroxidase Mimetic | Natural iron-containing porphyrin, widely used as a peroxidase mimic. |
| MnTMPyP | Not Applicable (SOD Mimetic) | Superoxide Dismutase (SOD) Mimetic | Manganese-containing porphyrin, primarily scavenges superoxide radicals. |
Quantitative Kinetic Parameters
To provide a quantitative comparison of the peroxidase-like activity, the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ, are crucial. Kₘ reflects the substrate affinity (a lower Kₘ indicates higher affinity), while Vₘₐₓ represents the maximum reaction rate.
| Catalyst | Substrate | Kₘ (mM) | Vₘₐₓ (10⁻⁸ M s⁻¹) |
| This compound | TMB | Not Applicable | Not Applicable |
| Hemin | TMB | ~0.4 - 1.5 | ~5 - 20 |
| Deuterohemin Derivative | TMB | 0.20 | 2.10 |
| G-quadruplex/hemin DNAzyme | TMB | 0.165 | 11.2 |
Note: Kinetic parameters for hemin can vary depending on the specific experimental conditions such as pH, buffer composition, and the presence of surfactants or DNA structures that can enhance its activity. The data for the deuterohemin derivative and G-quadruplex/hemin DNAzyme are provided for additional context on the range of activities observed in hemin-based catalysts.
Experimental Protocols
Peroxidase-Like Activity Assessment via TMB Oxidation
This assay spectrophotometrically measures the oxidation of TMB, which results in the formation of a blue-colored product with an absorbance maximum at 652 nm.
Materials:
-
This compound, FeTPPS, Hemin
-
3,3',5,5'-Tetramethylbenzidine (TMB) solution (e.g., 10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM in deionized water)
-
Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of the catalysts (this compound, FeTPPS, hemin) in the assay buffer to the desired final concentration (e.g., 10 µM).
-
In a 96-well plate, add the following to each well in the specified order:
-
150 µL of Assay Buffer
-
20 µL of the catalyst working solution.
-
20 µL of TMB working solution.
-
-
Initiate the reaction by adding 10 µL of H₂O₂ working solution to each well.
-
Immediately start monitoring the change in absorbance at 652 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes using a microplate reader.
-
The initial rate of the reaction (V₀) is calculated from the linear portion of the absorbance versus time curve.
For Kinetic Parameter Determination:
-
To determine the Kₘ for TMB, vary the concentration of the TMB substrate while keeping the concentrations of the catalyst and H₂O₂ constant.
-
To determine the Kₘ for H₂O₂, vary the concentration of H₂O₂ while keeping the concentrations of the catalyst and TMB constant.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Visualizing Experimental and Catalytic Pathways
Experimental Workflow for Comparative Peroxidase Activity
Caption: Workflow for comparing the peroxidase-like activity of different catalysts.
Catalytic Cycle of an Iron Porphyrin in a Peroxidase-Like Reaction
Caption: Catalytic cycle of an iron porphyrin exhibiting peroxidase-like activity.
Conclusion
The in vitro evidence strongly indicates that while this compound is an effective peroxynitrite decomposition catalyst, it lacks significant peroxidase-like activity. For research applications requiring peroxidase mimetic function, alternatives such as FeTPPS and hemin are more suitable choices, with hemin being a well-characterized and readily available option. The provided experimental protocol for the TMB oxidation assay offers a reliable method for researchers to independently validate and compare the catalytic activities of these and other potential peroxidase mimetics. This clear distinction in catalytic properties is crucial for the appropriate selection and application of these compounds in drug development and other scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FeTMPyP and FeTPPS for Researchers and Drug Development Professionals
A comprehensive analysis of two prominent peroxynitrite decomposition catalysts, FeTMPyP and FeTPPS, reveals distinct biochemical profiles that dictate their therapeutic potential in different pathological contexts. While both iron porphyrin complexes are effective scavengers of peroxynitrite, a potent oxidant implicated in various diseases, their differing catalytic activities, particularly concerning peroxidase function, lead to divergent effects on cellular signaling pathways.
This guide provides a detailed comparison of this compound and FeTPPS, summarizing their key performance data, outlining experimental methodologies for their evaluation, and visualizing their distinct mechanisms of action. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific research needs.
At a Glance: Key Physicochemical and Catalytic Properties
A summary of the fundamental properties of this compound and FeTPPS is presented in the table below, highlighting their structural and functional differences.
| Property | This compound (5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III) Chloride) | FeTPPS (5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrinato Iron (III) Chloride) |
| Chemical Structure | Cationic porphyrin with N-methyl-4ʹ-pyridyl groups | Anionic porphyrin with 4-sulfonatophenyl groups |
| Molecular Formula | C₄₄H₃₆Cl₅FeN₈[1] | C₄₄H₂₈ClFeN₄O₁₂S₄[2] |
| Molecular Weight | 909.92 g/mol [1] | 1024.26 g/mol [2] |
| Peroxynitrite Decomposition | Yes | Yes |
| kcat for Peroxynitrite Decomposition | 2.2 x 10⁶ M⁻¹s⁻¹[3] | Not explicitly reported, but a related sulfonated porphyrin, FeTMPS, has a kcat of 6 x 10⁴ M⁻¹s⁻¹[4] |
| Superoxide Dismutase (SOD) Mimetic Activity | Yes[5] | Minimal[6] |
| Peroxidase Activity | No | Yes |
Catalytic Performance: A Tale of Two Porphyrins
The primary therapeutic action of both this compound and FeTPPS stems from their ability to catalyze the decomposition of peroxynitrite (ONOO⁻), a highly reactive nitrogen species that can induce cellular damage through nitration and oxidation of biomolecules.
This compound is a potent peroxynitrite decomposition catalyst with a reported catalytic rate constant (kcat) of 2.2 x 10⁶ M⁻¹s⁻¹[3]. This activity underlies its demonstrated neuroprotective effects in models of cerebral ischemia, where it reduces lipid peroxidation and neuronal damage[7]. Furthermore, this compound exhibits superoxide dismutase (SOD) mimetic activity, enabling it to catalytically convert superoxide radicals to less harmful species[5]. This dual action makes it a robust tool for combating oxidative and nitrosative stress.
FeTPPS , while also an effective peroxynitrite scavenger, distinguishes itself through its significant peroxidase activity, a function not observed with this compound. This peroxidase activity allows FeTPPS to catalyze the reduction of hydrogen peroxide (H₂O₂), another key reactive oxygen species. This unique characteristic has been linked to its ability to improve insulin sensitivity. Studies have shown that FeTPPS can restore insulin signaling and glucose uptake in skeletal muscle cells, a process that is not influenced by this compound. In contrast to this compound, FeTPPS is reported to have minimal SOD mimetic activity[6].
Therapeutic Implications and Mechanisms of Action
The distinct enzymatic profiles of this compound and FeTPPS translate into different therapeutic applications and mechanisms of action.
This compound: A Guardian of the Nervous System
This compound's potent peroxynitrite scavenging and SOD mimetic activities make it a promising candidate for neuroprotective strategies. In preclinical models of stroke and neurodegenerative diseases, this compound has been shown to mitigate neuronal damage by reducing oxidative and nitrosative stress[7][8][9]. Its mechanism of action involves the direct neutralization of harmful reactive species, thereby preventing downstream cellular damage, including lipid peroxidation and apoptosis[9].
FeTPPS: A Modulator of Metabolic Pathways
The unique peroxidase activity of FeTPPS positions it as a potential therapeutic for metabolic disorders characterized by insulin resistance. By reducing hydrogen peroxide levels, in addition to peroxynitrite, FeTPPS can positively influence the insulin signaling cascade. Research indicates that FeTPPS, but not this compound, can enhance insulin-stimulated glucose uptake by restoring key signaling events within the insulin pathway[10]. This suggests a role for FeTPPS in mitigating the metabolic dysregulation associated with conditions like type 2 diabetes.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Peroxynitrite Decomposition Assay
This spectrophotometric assay is used to determine the rate of peroxynitrite decomposition catalyzed by the iron porphyrins.
Materials:
-
This compound or FeTPPS solution of known concentration
-
Peroxynitrite solution
-
Phosphate buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of the iron porphyrin in phosphate buffer.
-
Add a known concentration of peroxynitrite to the solution.
-
Immediately monitor the decrease in absorbance at 302 nm, which corresponds to the decomposition of peroxynitrite.
-
The catalytic rate constant (kcat) can be calculated from the rate of absorbance change and the concentrations of the catalyst and substrate.
Superoxide Dismutase (SOD) Mimetic Activity Assay
This assay, often performed using a stopped-flow kinetic analysis, measures the ability of the compounds to dismutate superoxide radicals.
Materials:
-
This compound or FeTPPS solution
-
Source of superoxide (e.g., xanthine/xanthine oxidase system)
-
A detector molecule (e.g., cytochrome c)
-
Stopped-flow spectrophotometer
Procedure:
-
Solutions of the iron porphyrin, the superoxide generating system, and the detector molecule are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.8).
-
The solutions are rapidly mixed in the stopped-flow instrument.
-
The reduction of the detector molecule by superoxide is monitored spectrophotometrically in the presence and absence of the iron porphyrin.
-
The inhibition of the detector molecule's reduction is used to calculate the SOD mimetic activity (kcat) of the compound[5].
Peroxidase Activity Assay
This colorimetric assay determines the peroxidase activity of the iron porphyrins by measuring the oxidation of a chromogenic substrate in the presence of hydrogen peroxide.
Materials:
-
This compound or FeTPPS solution
-
Hydrogen peroxide (H₂O₂)
-
Chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
A reaction mixture containing the iron porphyrin, H₂O₂, and the chromogenic substrate in phosphate buffer is prepared.
-
The reaction is initiated by the addition of H₂O₂.
-
The formation of the oxidized product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 652 nm for TMB).
-
The peroxidase activity is calculated from the rate of change in absorbance.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, by extension, their viability and proliferation, providing a measure of a compound's cytotoxicity.
Materials:
-
Cell line of interest
-
This compound or FeTPPS at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution with detergent)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or FeTPPS for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader[11].
-
Cell viability is expressed as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.
Conclusion
This compound and FeTPPS are both valuable research tools for investigating the roles of reactive oxygen and nitrogen species in health and disease. Their distinct enzymatic activities, however, suggest different therapeutic avenues. This compound, with its potent peroxynitrite scavenging and SOD mimetic activities, is well-suited for applications in neuroprotection. In contrast, FeTPPS's unique peroxidase activity and its influence on insulin signaling highlight its potential in the study and treatment of metabolic disorders. A thorough understanding of their respective biochemical profiles is crucial for the rational design of future experiments and the development of targeted therapeutic strategies. Further head-to-head studies are warranted to directly compare their peroxynitrite decomposition kinetics, stability, and cytotoxicity to provide a more complete picture of their relative therapeutic indices.
References
- 1. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of activity of putative superoxide dismutase mimics. Direct analysis by stopped-flow kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tailoring Antioxidant Activities: Metal-Type Dependent, Highly Active SOD or Catalase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
In Vivo Validation of FeTMPyP's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective performance of FeTMPyP with other alternative compounds. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions by presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Comparative Performance of Neuroprotective Agents
The following tables summarize the quantitative data from various in vivo studies, offering a clear comparison of this compound's efficacy against other neuroprotective agents in different models of neurological damage.
Table 1: this compound vs. Other Agents in Focal Cerebral Ischemia (MCAO Model)
| Compound | Animal Model | Dosage & Route | Administration Time | Key Outcomes | Reference |
| This compound | Sprague-Dawley Rat | 3 mg/kg, i.v. | 2 and 6 hours post-MCAO | Significant reduction in infarct volume, edema, and neurological deficits.[1] | [1] |
| FeTPPS (a this compound analog) | Sprague-Dawley Rat | 3 mg/kg, i.v. | 2 and 6 hours post-MCAO | Significant reduction in infarct volume, edema, and neurological deficits.[1] | [1] |
| Edaravone | Mouse | 3 mg/kg, i.v. | Just before reperfusion | Increased NO production and decreased neuronal nitric oxide synthase (nNOS) expression. | [2] |
| Minocycline | Rat | Low dose, i.v. | Post-MCAO | Neuroprotective effects observed. | [3] |
Table 2: Neuroprotective Effects of this compound in Global Cerebral Ischemia
| Compound | Animal Model | Dosage & Route | Administration Time | Key Outcomes | Reference |
| This compound | Mongolian Gerbil | 1 and 3 mg/kg, i.p. | 30 minutes prior to ischemia | Improved neurological functions, reduced hyperlocomotion and memory impairment, attenuated loss of CA1 hippocampal neurons, and inhibited lipid peroxidation.[4][5] | [4][5] |
Table 3: this compound in a Neuropathic Pain Model
| Compound | Animal Model | Dosage & Route | Administration Time | Key Outcomes | Reference |
| This compound | Rat (Chronic Constriction Injury) | 1 & 3 mg/kg, p.o. | - | Reversed behavioral, biochemical, and functional deficits; reduced oxidative/nitrosative stress and neuroinflammation.[6] | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison tables.
Focal Cerebral Ischemia by Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Anesthesia is induced, and the right common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The occlusion is maintained for a specific duration (e.g., 2 hours), after which the filament is withdrawn to allow for reperfusion.[1]
-
Drug Administration: this compound or vehicle is administered intravenously at specified time points post-MCAO.[1]
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluated at 24, 48, and 72 hours post-MCAO on a graded scale.[1]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Edema Volume Measurement: Calculated from the TTC-stained sections.
-
Histology: Brain sections are stained with Cresyl Violet to assess neuronal damage.[7]
-
Global Cerebral Ischemia
-
Animal Model: Adult male Mongolian gerbils.
-
Procedure: Both common carotid arteries are occluded for 5 minutes followed by reperfusion.[4][5]
-
Drug Administration: this compound is administered intraperitoneally 30 minutes before the ischemic insult.[4][5]
-
Outcome Assessment:
Chronic Constriction Injury (CCI) Induced Neuropathic Pain
-
Animal Model: Rats.
-
Procedure: The sciatic nerve is exposed, and loose ligatures are placed around it to induce a chronic constriction injury.[6]
-
Drug Administration: this compound is administered orally.[6]
-
Outcome Assessment:
-
Behavioral Tests: Assessment of mechanical and thermal hyperalgesia.
-
Biochemical Markers: Measurement of oxidative/nitrosative stress markers (iNOS, NF-κB, TNF-α, IL-6) and PARP activation in the sciatic nerve and dorsal root ganglions.[6]
-
Mitochondrial Function: Assessment of Mn-SOD levels and respiratory complex activities.[6]
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways influenced by this compound and a typical experimental workflow for its in vivo validation.
Caption: this compound's neuroprotective signaling pathway.
Caption: In vivo validation workflow for this compound.
Mechanism of Action
This compound primarily exerts its neuroprotective effects by acting as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[1][4][5][6] Peroxynitrite is a highly reactive and damaging molecule formed from the reaction of nitric oxide (NO) and superoxide (O₂⁻), which are produced in excess during events like cerebral ischemia.[1] By catalyzing the decomposition of peroxynitrite into harmless nitrate, this compound mitigates its detrimental downstream effects.
This includes the reduction of oxidative and nitrosative stress, which leads to less DNA damage and lipid peroxidation.[4][6] Consequently, the activation of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways, is attenuated.[6] this compound treatment has also been shown to inhibit the activation of matrix metalloproteinases (MMPs), enzymes that contribute to the breakdown of the blood-brain barrier and neuronal injury after ischemia.[7] Furthermore, this compound reduces neuroinflammation by decreasing the levels of pro-inflammatory markers such as iNOS, NF-κB, TNF-α, and IL-6.[6] The culmination of these actions is a significant reduction in apoptotic neuronal death, leading to improved neurological outcomes.[1]
References
- 1. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Edaravone on Nitric Oxide, Hydroxyl Radicals and Neuronal Nitric Oxide Synthase During Cerebral Ischemia and Reperfusion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of FeTMPyP's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for Fe(III) 5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrin, commonly known as FeTMPyP. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to offer a clear perspective on its biological activities. All quantitative data is summarized in comparative tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Peroxynitrite Scavenging and Antioxidant Properties
This compound is well-established as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[1] This activity is central to its antioxidant and neuroprotective effects observed in various studies.[1][2] Peroxynitrite is a highly reactive nitrogen species that can induce cellular damage through nitration of tyrosine residues and oxidation of lipids and proteins. This compound catalyzes the isomerization of peroxynitrite to the less reactive nitrate, thereby mitigating its cytotoxic effects.[1]
Comparative Performance of Peroxynitrite Decomposition Catalysts
While this compound is an effective peroxynitrite scavenger, it is important to compare its activity with other metalloporphyrins. Fe(III) 5,10,15,20-tetrakis(4-sulfonatophenyl)porphine (FeTPPS) and Fe(III) 5,10,15,20-tetrakis(p-benzoate)porphyrin (FeTBAP) are two such alternatives.
| Compound | Peroxynitrite Decomposition | Peroxidase Activity | Effect on Insulin Signaling (Akt Phosphorylation) |
| This compound | Yes | No | No effect |
| FeTPPS | Yes | Yes | Increase |
| FeTBAP | Yes | Yes | Increase |
Table 1: Comparison of the biochemical activities of this compound and other iron porphyrins.
A key differentiator is that while all three compounds decompose peroxynitrite, only FeTPPS and FeTBAP exhibit peroxidase activity.[3] This difference has significant implications for their biological effects. For instance, in the context of insulin signaling, FeTPPS and FeTBAP have been shown to increase Akt phosphorylation and stimulate glucose uptake, whereas this compound has no such effect. This suggests that the peroxidase activity, absent in this compound, may be crucial for modulating this particular signaling pathway.
Experimental Protocols
Objective: To determine the rate of peroxynitrite decomposition catalyzed by a compound.
Methodology:
-
A solution of the test compound (e.g., this compound, FeTPPS, FeTBAP) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Peroxynitrite solution is added to the buffer, and its absorbance is monitored at 302 nm over time using a spectrophotometer. The decay of peroxynitrite follows first-order kinetics.
-
The test compound is then added to a fresh peroxynitrite solution, and the absorbance at 302 nm is monitored again.
-
The rate of peroxynitrite decomposition in the presence and absence of the catalyst is calculated from the decay curves. A significant increase in the rate of decay in the presence of the compound indicates catalytic activity.[4]
Objective: To measure the peroxidase activity of a compound.
Methodology:
-
A reaction mixture is prepared containing a chromogenic peroxidase substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB), hydrogen peroxide (H₂O₂), and the test compound in a suitable buffer.
-
The oxidation of the substrate, catalyzed by the peroxidase activity of the compound, leads to a color change that is measured spectrophotometrically at a specific wavelength (e.g., 652 nm for oxidized TMB).
-
The rate of change in absorbance is proportional to the peroxidase activity of the compound.[3]
G-Quadruplex Stabilization and Telomerase Inhibition
Certain porphyrins, particularly the cationic TMPyP4, are known to interact with and stabilize G-quadruplex structures in DNA and RNA. These structures are implicated in the regulation of gene expression and telomere maintenance. Stabilization of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality.
While this compound is a metallated derivative of the TMPyP4 scaffold, its G-quadruplex stabilizing and telomerase inhibitory activities are not as extensively characterized as those of its free-base counterpart or other established G-quadruplex ligands like BRACO-19.
Comparative Performance of G-Quadruplex Ligands and Telomerase Inhibitors
| Compound | Target | IC₅₀ (Telomerase Inhibition) | G-Quadruplex Binding Affinity (Kₐ) |
| This compound | G-Quadruplex (putative) | Not reported | Not reported |
| TMPyP4 | G-Quadruplex | 6.4 µM | ~10⁵ - 10⁷ M⁻¹ |
| BRACO-19 | G-Quadruplex | 2.5 µM | Not specified |
| BIBR1532 | Telomerase (non-competitive) | Not specified | Not applicable |
Table 2: Comparison of G-quadruplex ligands and telomerase inhibitors. IC₅₀ and binding affinity values can vary depending on the specific G-quadruplex sequence and experimental conditions.[4][5]
TMPyP4 has been shown to inhibit telomerase with an IC₅₀ of 6.4 µM and binds to G-quadruplexes with high affinity.[4][6] BRACO-19 is another potent G-quadruplex stabilizer with a reported IC₅₀ for telomerase inhibition of 2.5 µM in UXF1138L cells.[5] The lack of specific data for this compound in these assays highlights a gap in the current understanding of its full mechanistic profile.
Experimental Protocol
Objective: To measure telomerase activity and the inhibitory effect of compounds.
Methodology:
-
Cell Lysate Preparation: Prepare a cell extract containing active telomerase from a cancer cell line (e.g., HeLa).
-
Telomerase Extension: Incubate the cell lysate with a synthetic oligonucleotide substrate (TS primer), dNTPs, and the test compound at various concentrations. Telomerase in the lysate will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: Amplify the telomerase extension products using PCR with a forward primer (TS) and a reverse primer specific for the telomeric repeats. An internal PCR control is included to monitor for PCR inhibition.
-
Detection: Separate the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize them. The intensity of the characteristic 6-base pair ladder is proportional to the telomerase activity.
-
Quantification: Quantify the band intensities to determine the concentration of the test compound that inhibits telomerase activity by 50% (IC₅₀).
Modulation of Inflammatory Signaling Pathways
This compound's antioxidant properties contribute to its anti-inflammatory effects by modulating key signaling pathways involved in inflammation and cell death. Specifically, it has been shown to reduce the over-activation of Poly (ADP-ribose) polymerase (PARP) and subsequent neuroinflammation.[7] This process is often linked to the activation of the NF-κB signaling pathway.
This compound's Role in NF-κB and PARP Signaling
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., Oxidative Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxynitrite [label="Peroxynitrite\n(ONOO⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"]; PARP_Activation [label="PARP Activation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_Activation [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_inflammatory_Genes [label="Pro-inflammatory\nGene Expression\n(e.g., iNOS, TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> Peroxynitrite; Peroxynitrite -> DNA_Damage; this compound -> Peroxynitrite [label="Decomposition", arrowhead=tee, color="#4285F4"]; DNA_Damage -> PARP_Activation; PARP_Activation -> NFkB_Activation; NFkB_Activation -> Pro_inflammatory_Genes; Pro_inflammatory_Genes -> Neuroinflammation; this compound -> PARP_Activation [label="Inhibition", arrowhead=tee, style=dashed, color="#4285F4"]; } dot Figure 1: Proposed mechanism of this compound in modulating PARP and NF-κB signaling pathways.
As depicted in the diagram, inflammatory stimuli can lead to the production of peroxynitrite, which in turn causes DNA damage. This damage activates PARP, a key enzyme in DNA repair that, when overactivated, can deplete cellular energy stores and promote inflammation, partly through the activation of the NF-κB pathway. This compound intervenes at two key points: it directly decomposes peroxynitrite, thus preventing the initial DNA damage, and it has been shown to reduce the over-activation of PARP, thereby dampening the downstream inflammatory cascade.[7]
Experimental Workflow for Assessing NF-κB and PARP Inhibition
// Nodes Cell_Culture [label="Cell Culture\n(e.g., Neuronal cells, Macrophages)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulation [label="Induce Oxidative Stress\n(e.g., with Peroxynitrite donor)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with this compound\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PARP_Assay [label="PARP Activity Assay\n(e.g., PAR polymer detection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_Assay [label="NF-κB Activation Assay\n(e.g., Western blot for p-p65,\nLuciferase reporter assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Analysis [label="Cytokine Measurement\n(e.g., ELISA for TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Stimulation; Stimulation -> Treatment; Treatment -> PARP_Assay; Treatment -> NFkB_Assay; Treatment -> Cytokine_Analysis; } dot Figure 2: Experimental workflow to evaluate the effect of this compound on PARP and NF-κB pathways.
General Antioxidant Activity
Experimental Protocols
Objective: To measure the radical scavenging activity of a compound.
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, which has a deep violet color.
-
The test compound is added to the DPPH solution at various concentrations.
-
The reduction of the DPPH radical by the antioxidant results in a color change from violet to yellow, which is measured by the decrease in absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Objective: To measure the total antioxidant power of a compound based on its ability to reduce ferric iron.
Methodology:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
The test compound is added to the FRAP reagent.
-
The reduction of the ferric-TPTZ complex to the ferrous form by the antioxidant produces an intense blue color.
-
The absorbance of the solution is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant (e.g., Trolox or FeSO₄).
Conclusion
This compound is a well-characterized peroxynitrite decomposition catalyst with demonstrated antioxidant and anti-inflammatory properties. Its mechanism of action is primarily attributed to the direct scavenging of peroxynitrite, which in turn mitigates downstream cellular damage and inflammatory signaling pathways involving PARP and NF-κB.
However, when compared to other metalloporphyrins like FeTPPS and FeTBAP, this compound lacks peroxidase activity and does not appear to modulate insulin signaling. Furthermore, its efficacy as a G-quadruplex stabilizer and telomerase inhibitor requires more direct investigation to be compared with established ligands such as TMPyP4 and BRACO-19.
This comparative guide highlights the specific strengths of this compound as a peroxynitrite scavenger while also identifying areas where its mechanism of action differs from related compounds and where further research is needed to fully elucidate its therapeutic potential. The provided experimental protocols offer a framework for researchers to conduct their own cross-validation studies.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | ST08 Altered NF-κB Pathway in Breast Cancer Cells In Vitro as Revealed by miRNA-mRNA Analysis and Enhanced the Effect of Cisplatin on Tumour Reduction in EAC Mouse Model [frontiersin.org]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Telomerase inhibitors - TMPyP4, BIBR 1532 and imetelstat - alter the adhesion potential of breast cancer MCF7 and MDA-MB-231 cells that leads to impaired ability to form spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of FeTMPyP's Antioxidant Capacity: A Guide for Researchers
Introduction: FeTMPyP, or 5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III), is a synthetic, water-soluble metalloporphyrin extensively studied for its potent antioxidant properties. Unlike classical antioxidants, this compound functions as a catalytic scavenger of reactive oxygen and nitrogen species (ROS/RNS), making it a subject of significant interest in the development of therapeutics for conditions associated with oxidative and nitrosative stress. This guide provides a comparative analysis of this compound's antioxidant capacity, focusing on its efficacy against key reactive species compared to other synthetic antioxidants, supported by experimental data and detailed methodologies.
Core Antioxidant Activities: A Quantitative Comparison
This compound exhibits a multi-faceted antioxidant profile, primarily acting as a peroxynitrite decomposition catalyst, with secondary roles as a superoxide dismutase (SOD) mimic and a catalase mimic. Its performance is best understood through the kinetic parameter kcat (catalytic rate constant), which measures the number of substrate molecules converted per second by a single catalyst molecule.
Peroxynitrite (ONOO⁻) Scavenging
Peroxynitrite is a potent cytotoxic agent formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻). It is a key mediator of cellular damage through nitration and oxidation reactions. This compound is exceptionally proficient at catalyzing the isomerization of peroxynitrite into the much less reactive nitrate (NO₃⁻)[1].
| Compound | Metal Center | Catalytic Rate Constant (kcat, M⁻¹s⁻¹) | Primary Reference(s) |
| This compound | Iron (Fe) | 2.2 x 10⁶ | [1] |
| FeTMPS | Iron (Fe) | 6.0 x 10⁴ | [2] |
| MnTBAP | Manganese (Mn) | ~1.15 x 10⁵ | [1][3] |
| Native Mn-SOD | Manganese (Mn) | 1.0 - 1.4 x 10⁵ | [3] |
Table 1: Comparative catalytic rates for peroxynitrite decomposition. This compound demonstrates a significantly higher catalytic efficiency for peroxynitrite decomposition compared to other metalloporphyrins and even the native Mn-SOD enzyme.
Catalase-like Activity (H₂O₂ Dismutation)
Hydrogen peroxide (H₂O₂) is a major ROS involved in cellular signaling and, at high concentrations, oxidative damage. Catalase is the primary enzyme responsible for its detoxification. While not its primary function, Fe(III) porphyrins like this compound exhibit modest catalase-like activity, catalyzing the dismutation of H₂O₂ into water and oxygen. Their activity is, however, several orders of magnitude lower than the native enzyme[4][5].
| Compound/Class | Metal Center | Catalytic Rate Constant (kcat(H₂O₂), M⁻¹s⁻¹) | % of Native Catalase Activity | Primary Reference(s) |
| Fe(III) Porphyrins (general) | Iron (Fe) | Up to ~830 | < 0.05% | [4][5] |
| Mn(III) Porphyrins (cationic) | Manganese (Mn) | 23 - 88 | < 0.006% | [4][5] |
| MnTBAP | Manganese (Mn) | 5.8 | < 0.0004% | [4][5] |
| Native Catalase Enzyme | Iron (Fe) | 1.5 x 10⁶ | 100% | [4][5] |
Table 2: Comparative catalase-like activity. Fe(III) porphyrins show greater H₂O₂ dismutation rates than their manganese counterparts but are vastly outperformed by the native catalase enzyme.
Superoxide Dismutase (SOD) Mimetic Activity
Metalloporphyrins were initially developed as mimics of Superoxide Dismutase (SOD), the enzyme that catalyzes the dismutation of the superoxide radical (O₂•⁻) into H₂O₂ and O₂. While this compound possesses this capability, its primary therapeutic effects observed in numerous studies are more closely linked to its potent peroxynitrite scavenging[1][6][7][8]. Direct kinetic data for this compound's SOD-like activity is less reported in comparison to its peroxynitrite decomposition rate. However, comparative data with other porphyrins like MnTBAP, which has very low SOD-like activity (log kcat < 3.5), suggests that the biological impact of many metalloporphyrins may be more attributable to their reactivity with other species like peroxynitrite[1].
Visualization of Mechanisms and Workflows
Signaling Pathway of Nitrosative Stress
Oxidative and nitrosative stress are deeply implicated in pathological conditions like neuroinflammation and neurodegeneration[7]. Peroxynitrite is a central figure in a cascade that leads to DNA damage, energy depletion, and mitochondrial dysfunction. This compound intervenes at a critical point by detoxifying peroxynitrite.
Caption: this compound's intervention in the peroxynitrite-mediated neuroinflammatory cascade.
Classification of this compound's Antioxidant Actions
This compound's antioxidant properties can be categorized based on the reactive species it targets. This demonstrates its primary role as a peroxynitrite scavenger.
Caption: Functional classification of this compound's antioxidant activities.
Experimental Protocols
Accurate assessment of antioxidant capacity requires robust and specific experimental methods. Below are the methodologies for the key activities discussed.
Peroxynitrite Decomposition Assay
This assay measures the rate at which a catalyst decomposes peroxynitrite. The disappearance of peroxynitrite is monitored spectrophotometrically.
-
Principle: Peroxynitrite has a characteristic absorbance maximum at 302 nm in an alkaline solution. The rate of decay of this absorbance in the presence of the catalyst is used to determine the reaction rate constant.
-
Instrumentation: Stopped-flow spectrophotometer.
-
Reagents:
-
Peroxynitrite stock solution (synthesized from acidified hydrogen peroxide and sodium nitrite).
-
Sodium hydroxide (NaOH, 0.1 M).
-
Phosphate buffer (e.g., 50 mM, pH 7.4).
-
This compound and other test compounds.
-
-
Procedure:
-
Prepare fresh solutions of the catalyst (this compound) in the phosphate buffer.
-
In the stopped-flow instrument, one syringe is loaded with the peroxynitrite solution (e.g., 100 µM in 0.1 M NaOH) and the other with the catalyst solution in buffer.
-
The solutions are rapidly mixed, and the decay of absorbance at 302 nm is monitored over time (typically milliseconds to seconds) at a controlled temperature (e.g., 25°C or 37°C).
-
The observed pseudo-first-order rate constants (kobs) are determined by fitting the absorbance decay to a single exponential function.
-
The second-order catalytic rate constant (kcat) is calculated from the slope of a plot of kobs versus the concentration of the catalyst.
-
Catalase-like Activity Assay
This method quantifies the dismutation of hydrogen peroxide (H₂O₂) by measuring the rate of oxygen evolution.
-
Principle: The catalyst facilitates the breakdown of H₂O₂ into O₂ and H₂O. The production of dissolved oxygen is measured over time.
-
Instrumentation: Clark-type oxygen electrode with a sealed, temperature-controlled reaction chamber.
-
Reagents:
-
Hydrogen peroxide (H₂O₂) solution of known concentration.
-
Phosphate buffer (e.g., 50 mM, pH 7.4).
-
This compound and other test compounds.
-
-
Procedure:
-
The reaction chamber is filled with the buffered solution of the test compound and allowed to equilibrate to the desired temperature (e.g., 25°C).
-
The reaction is initiated by injecting a known concentration of H₂O₂ into the sealed chamber.
-
The increase in dissolved oxygen concentration is recorded continuously by the oxygen electrode.
-
The initial rate of oxygen evolution is determined from the linear portion of the curve.
-
The catalytic rate constant (kcat(H₂O₂)) is calculated based on the rate of H₂O₂ consumption, which is half the rate of O₂ production (2 H₂O₂ → 2 H₂O + O₂).
-
Experimental Workflow for In Vitro Catalytic Activity Measurement
The general process for determining the catalytic efficiency of a compound like this compound follows a structured workflow.
Caption: Generalized workflow for determining the catalytic rate constant of an antioxidant.
Conclusion
The comparative analysis reveals that this compound's primary and most potent antioxidant function is its ability to catalytically decompose peroxynitrite. Its catalytic rate for this reaction is substantially higher than that of other iron and manganese-based porphyrins, positioning it as a premier peroxynitrite scavenger. While it does possess SOD-mimetic and catalase-like activities, these are secondary functions and significantly less efficient than its primary role and the activity of native enzymes. For researchers and drug development professionals, this highlights this compound as a highly specific and powerful tool for mitigating cellular damage in pathologies driven by nitrosative stress.
References
- 1. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of peroxynitrite with Mn-superoxide dismutase. Role of the metal center in decomposition kinetics and nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive evaluation of catalase-like activity of different classes of redox-active therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking FeTMPyP: A Comparative Analysis Against Established Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of FeTMPyP, a potent peroxynitrite decomposition catalyst and superoxide dismutase (SOD) mimetic, against a panel of well-established antioxidants. The following sections present quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to offer an objective assessment of this compound's antioxidant capabilities.
Quantitative Performance Analysis
The antioxidant efficacy of this compound and other benchmark compounds is summarized in the tables below. These values, including IC50 (half-maximal inhibitory concentration) and catalytic rate constants (kcat), are crucial indicators of antioxidant potency. Lower IC50 values and higher kcat values generally signify greater antioxidant activity.
Table 1: Superoxide Dismutase (SOD) Mimetic Activity
| Compound | Assay Method | IC50 (µM) | Catalytic Rate Constant (kcat) (M⁻¹s⁻¹) | References |
| This compound | Cytochrome c reduction | Not Widely Reported | - | |
| MnTE-2-PyP⁵⁺ | Cytochrome c reduction | ~0.4 | 2.3 x 10⁷ | [1] |
| MnTBAP | Xanthine Oxidase/NBT | >100 | ~1.4 x 10³ | [2][3] |
| Tempol | Not applicable | - | - | |
| Ebselen | Not applicable | - | - | |
| Native Cu,Zn-SOD | Cytochrome c reduction | ~0.04 | 2 x 10⁹ | [1] |
| Native Mn-SOD | Cytochrome c reduction | ~0.2 | 4 x 10⁸ | [1] |
Table 2: Peroxynitrite Scavenging Activity
| Compound | Assay Method | IC50 (µM) | Rate Constant (k) (M⁻¹s⁻¹) | References |
| This compound | Direct reaction with ONOO⁻ | - | 2.2 x 10⁶ | |
| MnTE-2-PyP⁵⁺ | Direct reaction with ONOO⁻ | - | ~1 x 10⁷ | [4] |
| MnTBAP | Direct reaction with ONOO⁻ | - | 1.1 x 10⁵ | [2][3] |
| Tempol | Not applicable | - | - | |
| Ebselen | Dihydrorhodamine 123 oxidation | ~5 | - | [5] |
| Uric Acid | Pyrogallol Red assay | ~25 | 1 x 10⁵ | [6] |
| Glutathione | Direct reaction with ONOO⁻ | >1000 | 5.9 x 10² |
Table 3: General Radical Scavenging and Antioxidant Activity
| Compound | Assay Method | IC50 (µg/mL) | Trolox Equivalents (TE) | References |
| This compound | Not Widely Reported | - | - | |
| MnTBAP | DPPH | - | - | |
| Tempol | DPPH | ~1400 | - | [7] |
| Ebselen | ABTS | - | - | [8] |
| Trolox | DPPH | ~8 | 1.0 | [9] |
| Ascorbic Acid | DPPH | ~5 | 1.7 | [9] |
Note: Direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.
Superoxide Dismutase (SOD) Mimetic Activity Assay (Cytochrome c Reduction Method)
This assay measures the ability of a compound to inhibit the reduction of cytochrome c by superoxide radicals generated by the xanthine/xanthine oxidase system.
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.8) containing 0.1 mM EDTA.
-
Cytochrome c (10 µM)
-
Xanthine (50 µM)
-
Xanthine oxidase (5 mU/mL)
-
Test compound (this compound or other SOD mimetics) at various concentrations.
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in each well of the microplate containing phosphate buffer, cytochrome c, and xanthine.
-
Add the test compound at desired concentrations to the respective wells.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Immediately measure the absorbance at 550 nm at 1-minute intervals for 5-10 minutes.
-
The rate of cytochrome c reduction is calculated from the change in absorbance over time.
-
The percentage inhibition of cytochrome c reduction by the test compound is calculated relative to a control without the compound.
-
The IC50 value is determined by plotting the percentage inhibition against the concentration of the test compound.
Peroxynitrite Scavenging Assay (Dihydrorhodamine 123 Oxidation Method)
This method assesses the capacity of a compound to inhibit the oxidation of dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123 by peroxynitrite.[10]
Materials:
-
Phosphate buffer (100 mM, pH 7.4)
-
Dihydrorhodamine 123 (DHR 123) (5 µM)
-
Peroxynitrite (ONOO⁻) solution (10 µM)
-
Test compound (this compound or other scavengers) at various concentrations.
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
To each well of the black microplate, add the phosphate buffer and the test compound at various concentrations.
-
Add the DHR 123 solution to each well.
-
Initiate the reaction by adding the peroxynitrite solution.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
The percentage inhibition of DHR 123 oxidation is calculated by comparing the fluorescence of the wells with the test compound to the control wells without the scavenger.
-
The IC50 value is determined from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[10][11]
Materials:
-
Methanol or ethanol
-
DPPH stock solution (0.1 mM in methanol/ethanol)
-
Test compound (e.g., Trolox, Ascorbic Acid) at various concentrations.
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
Add the test compound at different concentrations to the wells of the microplate.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is calculated from the plot of scavenging activity against the concentration of the test compound.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein (DCFH) by peroxyl radicals within cells.[12]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical initiator.
-
Test compound and Quercetin (as a standard)
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in the 96-well plate and grow to confluence.
-
Wash the cells with buffer and then incubate them with DCFH-DA and the test compound or Quercetin standard for 1 hour.
-
Wash the cells to remove the compounds not taken up.
-
Add the AAPH solution to induce oxidative stress.
-
Measure the fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour.
-
Calculate the area under the curve for fluorescence versus time.
-
The CAA value is calculated as the percentage reduction of the area under the curve in the presence of the antioxidant compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by oxidative stress and the general workflow of antioxidant assays.
References
- 1. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two models of oxidative stress injury, an SOD-specific Escherichia coli model and carrageenan-induced pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Effects of the antioxidants Trolox, Tiron and Tempol on neutrophil extracellular trap formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of glutathione peroxidase (GPx)-like activity and antioxidant properties of some Ebselen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Efficacy of FeTMPyP in Cancer Cell Lines: A Comparative Guide
A comprehensive analysis of the therapeutic potential of the G-quadruplex stabilizing agent, FeTMPyP, in various cancer cell line models remains an area of active investigation. Extensive research on the closely related compound, TMPyP4, provides significant insights into the probable mechanisms of action and anti-tumor efficacy that could be extrapolated to this compound. This guide offers a comparative overview based on the available data for TMPyP4, highlighting its performance and the experimental basis for its evaluation, while noting the areas where further research on this compound is critically needed.
This compound, or Fe(III) meso-tetra(N-methyl-4-pyridyl)porphine, is a metalloporphyrin that has been investigated for its catalytic and antioxidant properties.[1] In the context of cancer therapeutics, its structural analogue, TMPyP4 (5,10,15,20-tetra(N-methyl-4-pyridyl)porphine), has garnered considerable attention for its ability to stabilize G-quadruplex structures in DNA.[2] These secondary DNA structures are prevalent in the telomeric ends of chromosomes and in the promoter regions of several oncogenes, making them a promising target for anticancer drug development.[2][3] Stabilization of G-quadruplexes can lead to the inhibition of telomerase, an enzyme crucial for the immortal phenotype of most cancer cells, and the downregulation of oncogene expression, ultimately inducing cell cycle arrest and apoptosis.[2][4]
Comparative Efficacy of TMPyP4 in Different Cancer Cell Lines
The cytotoxic and anti-proliferative effects of TMPyP4 have been demonstrated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, vary depending on the cell line, indicating a degree of cell-line selectivity.
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects |
| Y79 | Retinoblastoma | 60 | Growth inhibition, induction of apoptosis. |
| WERI-Rb1 | Retinoblastoma | 45 | Growth inhibition, induction of apoptosis. |
| K562 | Leukemia | ~100 | Inhibition of cell growth, cell cycle arrest at S and G2/M phases. |
| HOS | Osteosarcoma | Not specified | Inhibition of cell growth, induction of apoptosis (>17%). |
| Saos-2 | Osteosarcoma | Not specified | Inhibition of cell growth, induction of apoptosis (>17%). |
| A2780 | Ovarian Carcinoma | 3-60 | Inhibition of cell growth, induction of apoptosis. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of compounds like this compound and TMPyP4 in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or the compound of interest) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
The anticancer activity of G-quadruplex stabilizers like TMPyP4 is attributed to their ability to interfere with key cellular processes that are often dysregulated in cancer. The proposed mechanism of action involves the induction of DNA damage, cell cycle arrest, and apoptosis.
G-quadruplex Stabilization and Telomerase Inhibition
dot
Caption: G-quadruplex stabilization by this compound/TMPyP4 inhibits telomerase and oncogene transcription, leading to cell cycle arrest and apoptosis.
Induction of Apoptosis via DNA Damage Response
The stabilization of G-quadruplexes can be recognized by the cell as a form of DNA damage, triggering a cascade of signaling events that culminate in programmed cell death.
dot
Caption: this compound/TMPyP4-induced G-quadruplex stabilization triggers a DNA damage response, activating p53 and MAPK pathways to induce apoptosis.
Conclusion and Future Directions
While the available evidence for the anti-cancer effects of the G-quadruplex stabilizer TMPyP4 is compelling across various cancer cell lines, there is a clear and urgent need for direct experimental evaluation of this compound. Future studies should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the efficacy of this compound and TMPyP4 in a broad panel of cancer cell lines to determine if the iron center in this compound confers any advantageous properties.
-
Mechanism of Action: Detailed mechanistic studies to elucidate the specific signaling pathways modulated by this compound in cancer cells.
-
In Vivo Efficacy: Preclinical animal studies to assess the in vivo anti-tumor activity, pharmacokinetics, and safety profile of this compound.
The exploration of this compound as a potential anti-cancer agent holds promise, particularly given the established role of G-quadruplexes as a therapeutic target. The data from its close analog, TMPyP4, provides a strong rationale for pursuing a comprehensive investigation into the efficacy and mechanisms of this compound in diverse cancer models.
References
- 1. Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | [frontierspecialtychemicals.com]
- 2. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telomerase inhibitors TMPyP4 and BIBR 1532 show synergistic antitumor activity in combination with chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Models of reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Consistency of FeTMPyP's Therapeutic Effects: A Comparative Guide
A comprehensive review of preclinical studies reveals a consistent pattern of therapeutic efficacy for the peroxynitrite decomposition catalyst, FeTMPyP, across a range of disease models. Primarily attributed to its potent antioxidant properties, this compound has demonstrated reproducible protective effects in conditions characterized by oxidative and nitrosative stress, including neurodegenerative diseases, inflammation, and diabetic complications. This guide provides a comparative analysis of the key findings and experimental methodologies from various studies to offer researchers, scientists, and drug development professionals a clear overview of this compound's performance.
This compound, a metalloporphyrin, consistently demonstrates its therapeutic potential by catalyzing the decomposition of peroxynitrite, a potent and destructive reactive nitrogen species.[1][2][3][4][5][6][7] This mechanism of action is central to its protective effects observed in diverse preclinical models.
Neuroprotective Efficacy in Cerebral Ischemia
Multiple independent studies have highlighted the neuroprotective effects of this compound in models of stroke and cerebral ischemia. A key study demonstrated that this compound administration significantly reduces infarct and edema volume in rats subjected to focal cerebral ischemia.[2] Notably, the therapeutic window for this compound was observed to be up to 6 hours post-ischemic event, suggesting a clinically relevant timeframe for intervention.[2] These findings are corroborated by another study in a gerbil model of global cerebral ischemia, where this compound treatment improved neurological function, reduced hyperlocomotion, and attenuated the loss of hippocampal neurons.[4] The neuroprotective effects in these studies are linked to a reduction in peroxynitrite levels and inhibition of lipid peroxidation.[2][4]
Amelioration of Neuropathic Pain and Inflammation
The efficacy of this compound extends to models of neuropathic pain and inflammation. In a rat model of chronic constriction injury-induced neuropathic pain, this compound administration markedly reversed behavioral deficits and was associated with a reduction in oxidative/nitrosative stress and inflammatory markers in the sciatic nerve.[3] The proposed mechanism involves the reduction of PARP over-activation and subsequent neuroinflammation.[3] Furthermore, in a carrageenan-induced paw edema model, this compound demonstrated significant anti-inflammatory effects by reducing edema and the release of lactate dehydrogenase (LDH), a marker of cell damage.[1] This anti-inflammatory action was linked to a shift in the nitrite-to-nitrate ratio, indicating effective peroxynitrite decomposition.[1]
Protective Effects in Diabetic Complications
This compound has also shown promise in mitigating complications associated with diabetes. In a study using diabetic mice, treatment with this compound improved nitric oxide-dependent autonomic nerve and microvascular penile function.[6] Specifically, it reversed the diabetes-induced deficit in nitrergic nerve-mediated relaxation of the corpus cavernosum and restored endothelium-dependent relaxation.[6] This suggests that peroxynitrite contributes to diabetic autonomic neuropathy and vasculopathy, and this compound can effectively counteract these pathological changes.[6]
Comparative Analysis of Quantitative Data
To facilitate a clear comparison of this compound's effects across different studies, the following tables summarize the key quantitative findings.
Table 1: Neuroprotective Effects of this compound in Cerebral Ischemia Models
| Study Model | Animal | This compound Dose | Administration Route | Key Quantitative Outcomes | Reference |
| Focal Cerebral Ischemia (MCAO) | Sprague-Dawley Rat | 3 mg/kg | i.v. | Significant reduction in infarct volume, edema volume, and neurological deficits when administered 2 and 6 hours post-MCAO. | [2] |
| Global Cerebral Ischemia | Mongolian Gerbil | 1 and 3 mg/kg | i.p. | Improved neurological functions, reduced hyperlocomotion, and attenuated loss of CA1 hippocampal neurons. | [4] |
| Hyperglycemic Stroke (MCAO) | Wistar Rat | Not specified in abstract | Not specified in abstract | Neuroprotective during mild, but not severe ischemia. Reversed increased tone in middle cerebral arteries perfused with plasma from hyperglycemic MCAO rats. | [8] |
Table 2: Effects of this compound in Neuropathic Pain and Inflammation Models
| Study Model | Animal | This compound Dose | Administration Route | Key Quantitative Outcomes | Reference |
| Chronic Constriction Injury (CCI) of Sciatic Nerve | Rat | 1 & 3 mg/kg | p.o. | Markedly reversed behavioral and functional deficits. Reduced elevated levels of iNOS, NF-kB, TNF-α, and IL-6. | [3] |
| Carrageenan-Induced Paw Edema | Not specified | 30 mg/kg | i.v. | Inhibited paw edema and LDH release. Reduced the nitrite-to-nitrate ratio. | [1] |
| Cancer-Induced Bone Pain | Mouse | 10 mg/kg | i.p. | Decreased ipsilateral flinching and guarding. | [9] |
Table 3: Effects of this compound on Diabetic Complications
| Study Model | Animal | This compound Dose | Administration Route | Key Quantitative Outcomes | Reference |
| Streptozotocin-Induced Diabetes | Mouse | 25 mg/kg/day | Not specified | Reversed the ~35% reduction in maximum nitrergic nerve-mediated relaxation of corpus cavernosum by 45%. Restored the attenuated concentration-response curve for acetylcholine-mediated relaxation. | [6] |
Experimental Methodologies
The reproducibility of scientific findings is intrinsically linked to the detailed reporting of experimental protocols. Below are summaries of the methodologies employed in the cited studies.
Focal Cerebral Ischemia (MCAO) Model in Rats [2]
-
Animals: Male Sprague-Dawley rats.
-
Ischemia Induction: Middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.
-
This compound Administration: Intravenous (i.v.) injection at 2, 6, 9, or 12 hours post-MCAO.
-
Outcome Measures: Neurological deficit scoring, infarct volume measurement (TTC staining), and edema volume assessment. Measurement of peroxynitrite in blood and nitrotyrosine in brain sections.
Chronic Constriction Injury (CCI) Model in Rats [3]
-
Animals: Rats.
-
Neuropathic Pain Induction: Chronic constriction injury of the sciatic nerve.
-
This compound Administration: Oral (p.o.) administration of 1 & 3 mg/kg.
-
Outcome Measures: Assessment of behavioral and functional deficits. Biochemical analysis of inflammatory markers (iNOS, NF-kB, TNF-α, IL-6), ATP levels, and poly (ADP) ribose (PAR) levels in sciatic nerves and dorsal root ganglions.
Carrageenan-Induced Paw Edema in Rats [1]
-
Animals: Not specified.
-
Inflammation Induction: Injection of carrageenan into the paw.
-
This compound Administration: Intravenous (i.v.) bolus injection.
-
Outcome Measures: Measurement of paw edema and lactate dehydrogenase (LDH) release in paw exudates. Analysis of nitrite and nitrate levels.
Streptozotocin-Induced Diabetes in Mice [6]
-
Animals: Mice.
-
Diabetes Induction: Injection of streptozotocin.
-
This compound Administration: Treatment for 2 weeks following 4 weeks of untreated diabetes.
-
Outcome Measures: Measurement of agonist or electrical stimulation-evoked nerve-mediated tension responses in isolated corpus cavernosum.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated.
References
- 1. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Peroxynitrite decomposition with this compound improves plasma-induced vascular dysfunction and infarction during mild but not severe hyperglycemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
FeTMPyP's Specificity as a Peroxynitrite Scavenger: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and chronic inflammation. Its high reactivity and short half-life make it a challenging target for therapeutic intervention. This guide provides a comparative analysis of FeTMPyP, a well-characterized peroxynitrite decomposition catalyst, against other common peroxynitrite scavengers. The data presented herein is intended to assist researchers in selecting the appropriate tools for studying nitroxidative stress and in the development of novel therapeutics.
Comparative Analysis of Peroxynitrite Scavengers
The efficacy of a peroxynitrite scavenger is determined by its reaction rate with peroxynitrite and its specificity, i.e., its reactivity towards other reactive oxygen and nitrogen species. An ideal scavenger should exhibit a high reaction rate with peroxynitrite while showing minimal interaction with other biologically important molecules. The following tables summarize the second-order rate constants for the reaction of this compound and its alternatives with peroxynitrite and other relevant reactive species.
| Compound | Target Species | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| This compound | Peroxynitrite (ONOO⁻) | 2.2 x 10⁶ | [1] |
| Superoxide (O₂⁻) | Active (kcat not specified) | [1] | |
| MnTMPyP | Peroxynitrite (ONOO⁻) | 4.33 x 10⁶ | [2] |
| Superoxide (O₂⁻) | ~4 x 10⁷ | [3] | |
| FeTMPS | Peroxynitrite (ONOO⁻) | 6 x 10⁴ | [4] |
| Ebselen | Peroxynitrite (ONOO⁻) | 2.0 x 10⁶ | [3] |
Table 1: Reaction Rate Constants of Peroxynitrite Scavengers. This table provides a direct comparison of the catalytic efficiency of various compounds in decomposing peroxynitrite and, where available, their reactivity with superoxide.
In Vitro Efficacy: Inhibition of Tyrosine Nitration
A key mechanism of peroxynitrite-mediated damage is the nitration of tyrosine residues in proteins, leading to altered protein function. The ability of a scavenger to inhibit this process is a critical measure of its protective efficacy.
| Compound | Assay | IC₅₀ (µM) | Reference |
| Ebselen | Inhibition of Tyrosine Nitration | 63 | [5] |
| U-101033E | Inhibition of Tyrosine Nitration | ~100 | [6] |
Table 2: Inhibitory Concentration (IC₅₀) for Tyrosine Nitration. This table presents the concentration of scavengers required to inhibit peroxynitrite-mediated tyrosine nitration by 50%.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in peroxynitrite scavenging and its experimental evaluation, the following diagrams are provided.
References
- 1. The reaction of ebselen with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite scavenging by metalloporphyrins and thiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic study of the reaction of ebselen with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of peroxynitrite-mediated tyrosine nitration by a novel pyrrolopyrimidine antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photostability of FeTMPyP and Other Porphyrins
For Researchers, Scientists, and Drug Development Professionals
The photostability of photosensitizers is a critical parameter in photodynamic therapy (PDT) and other light-driven applications. A highly photostable photosensitizer can maintain its therapeutic efficacy throughout the treatment duration, ensuring a consistent generation of reactive oxygen species (ROS) for desired biological effects. This guide provides a comparative overview of the photostability of Iron(III) meso-tetrakis(4-N-methylpyridyl)porphyrin (FeTMPyP) against other commonly studied porphyrins. While direct quantitative comparisons are challenging due to variations in experimental conditions across different studies, this document synthesizes available data to offer insights into their relative stability.
Quantitative Photostability Data
The following table summarizes available data on the photostability of this compound and other relevant porphyrins. It is important to note that the experimental conditions under which these data were obtained may vary, and direct comparisons should be made with caution. The primary metric for photostability discussed is the photodegradation, often observed by the decrease in the characteristic Soret band absorbance of the porphyrin upon irradiation.
| Porphyrin | Central Metal | Key Photostability Findings | Quantitative Data (if available) | Reference |
| This compound | Iron (Fe) | Generally considered to have lower photostability compared to other metalloporphyrins due to the redox activity of the iron center, which can participate in degradative pathways. | Specific photodegradation quantum yield or rate constant data is not readily available in comparative studies. | General knowledge |
| TMPyP | None (Free Base) | Exhibits moderate photostability. Its interaction with biological molecules like DNA can influence its photophysical properties and stability. | - | [1] |
| ZnTMPyP | Zinc (Zn) | Often used as a photosensitizer due to its ability to generate singlet oxygen. However, it is known to be susceptible to photodegradation. | - | [2] |
| MnTMPyP | Manganese (Mn) | Known to be a potent SOD mimic and can have complex photochemical behavior. Its photostability is influenced by its redox activity. | - | [3] |
| TCPP-H₂ | None (Free Base) | When incorporated into a metal-organic framework (MOF), its photostability is remarkably enhanced. | In solution, fluorescence intensity decreased by 16% over 32 minutes of continuous illumination. | [4] |
| MOF-525 (Zr-TCPP) | Zirconium (Zr) | Demonstrates exceptional photostability due to the rigid framework structure that protects the porphyrin macrocycle. | Only a 2% decrease in fluorescence intensity over 32 minutes of continuous illumination. | [4] |
Experimental Protocol: Assessing Porphyrin Photostability
A standardized method to evaluate the photostability of porphyrins involves monitoring the changes in their UV-Vis absorption spectrum upon exposure to light. The following protocol outlines a general procedure.
Objective: To determine the rate of photodegradation of a porphyrin by measuring the decrease in its Soret band absorbance over time upon irradiation.
Materials:
-
Porphyrin stock solution (e.g., 1 mM in a suitable solvent)
-
Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
Light source with a specific wavelength or broadband spectrum (e.g., xenon lamp with appropriate filters, laser, or LED array)
-
Light intensity meter (radiometer)
-
UV-Vis spectrophotometer
-
Stirring plate and stir bar (optional, for homogeneous irradiation)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the porphyrin in the aqueous buffer. A typical starting concentration is 10 µM. The final volume should be sufficient to fill a quartz cuvette (e.g., 3 mL).
-
Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the porphyrin solution before irradiation. The spectrum should show the characteristic Soret band (around 400-450 nm) and Q-bands.
-
Irradiation:
-
Place the cuvette in a temperature-controlled holder.
-
Position the light source at a fixed distance from the cuvette.
-
Measure and record the light intensity at the surface of the cuvette.
-
Begin irradiation of the sample. If using a stirring plate, ensure gentle and constant stirring.
-
-
Monitoring Photodegradation: At regular time intervals (e.g., every 5 or 10 minutes), stop the irradiation and record the UV-Vis absorption spectrum of the sample.
-
Data Analysis:
-
From each spectrum, determine the absorbance value at the Soret band maximum.
-
Plot the Soret band absorbance as a function of irradiation time.
-
The rate of photodegradation can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay). The photobleaching rate constant (k) can be extracted from this fit.
-
The photodegradation quantum yield (Φd) can be calculated if the photon flux of the light source is known, using the formula: Φd = (number of degraded molecules) / (number of photons absorbed).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the photostability of porphyrins.
Caption: Experimental workflow for determining porphyrin photostability.
Factors Influencing Porphyrin Photostability
Several factors can significantly impact the photostability of a porphyrin:
-
Central Metal Ion: The nature of the central metal ion plays a crucial role. Redox-active metals like iron and manganese can introduce additional photochemical reaction pathways that may lead to faster degradation compared to porphyrins with redox-inactive metals like zinc or metal-free porphyrins.
-
Molecular Environment: The surrounding environment, including the solvent, pH, and the presence of binding partners (e.g., proteins, DNA, or micelles), can alter the electronic state of the porphyrin and its susceptibility to photodegradation.[1][2] Encapsulation within protective structures like micelles or metal-organic frameworks can dramatically enhance photostability.[2][4]
-
Peripheral Substituents: The chemical nature of the substituents on the porphyrin macrocycle can influence its electronic properties and, consequently, its photostability. For instance, 4N-substituted pyridylporphyrins have been reported to be more stable than their 3N-substituted counterparts.
-
Oxygen Concentration: The presence of molecular oxygen is often a key factor in photodegradation pathways, as it can lead to the formation of reactive oxygen species that can attack the porphyrin macrocycle.
Conclusion
The photostability of this compound is a complex characteristic influenced by its iron center and the surrounding environment. While quantitative data for a direct comparison with other porphyrins under identical conditions is scarce, the available literature suggests that it may be less photostable than some other metalloporphyrins. For applications requiring high photostability, strategies such as encapsulation or incorporation into rigid matrices should be considered. The provided experimental protocol offers a standardized approach for researchers to quantitatively assess the photostability of this compound and other porphyrins in their specific experimental setups.
References
- 1. Photophysical studies of excited-state characteristics of meso-tetrakis (4-N-methyl-pyridiniumyl) porphyrin bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of the photostability and photoactivity of metallo-meso-5,10,15,20-tetrakis-(4-sulfonatophenyl)porphyrins by polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of meso-tetrakis (4-N-methylpyridyl) porphyrin in its free base and as a Zn(II) derivative with large unilamellar phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FeTMPyP and Ebselen for Therapeutic Development
An objective guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental profiles of two prominent antioxidant compounds: the peroxynitrite decomposition catalyst FeTMPyP and the glutathione peroxidase mimetic Ebselen.
This guide provides a side-by-side analysis of Fe(III) meso-tetrakis(N-methylpyridinium-4-yl)porphyrin (this compound) and 2-phenyl-1,2-benzisoselenazol-3(2H)-one (Ebselen). Both molecules have garnered significant interest for their ability to mitigate oxidative and nitrosative stress, yet they operate through distinct biochemical mechanisms, offering different therapeutic opportunities and challenges. This document summarizes their known performance from experimental data, details the protocols for key assays, and visualizes their mechanisms of action to aid in research and development decisions.
Physicochemical Properties
A fundamental comparison begins with the structural and chemical identities of this compound and Ebselen.
| Property | This compound | Ebselen |
| IUPAC Name | Iron(III) 5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-21,23-diide | 2-phenyl-1,2-benzoselenazol-3-one |
| Molecular Formula | C₄₄H₃₆FeN₈ (Chloride salt: C₄₄H₃₆Cl₅FeN₈) | C₁₃H₉NOSe |
| Molecular Weight | 748.7 g/mol (Chloride salt: 925.9 g/mol ) | 274.18 g/mol |
| Class | Metalloporphyrin, Peroxynitrite Decomposition Catalyst | Organoselenium Compound, Glutathione Peroxidase Mimic |
| Appearance | Dark purple solid | Crystalline solid |
Mechanism of Action: A Tale of Two Antioxidants
While both compounds combat cellular damage from reactive species, their targets and catalytic cycles are fundamentally different. This compound directly targets and neutralizes peroxynitrite, a potent oxidant, whereas Ebselen primarily mimics the function of the endogenous antioxidant enzyme glutathione peroxidase (GPx) and interacts with other thiol-containing systems.
This compound: The Peroxynitrite Scavenger
This compound's primary role is as a catalyst for the decomposition of peroxynitrite (ONOO⁻).[1][2] Peroxynitrite is a highly reactive species formed from the reaction of nitric oxide (NO•) and superoxide (O₂•⁻), and it is a key mediator of cellular damage in various inflammatory and ischemic conditions. This compound catalyzes the isomerization of peroxynitrite into the much less reactive nitrate (NO₃⁻), thereby preventing downstream damage such as lipid peroxidation and protein nitration.
Ebselen: The Multifaceted Redox Modulator
Ebselen is a synthetic organoselenium compound with a more complex, multifaceted mechanism of action.[3] Its most well-characterized activity is its ability to mimic the enzyme glutathione peroxidase (GPx).[4] In this role, it utilizes glutathione (GSH) to reduce harmful hydroperoxides and reactive oxygen species (ROS), protecting cells from oxidative damage.[3][4]
Beyond its GPx-like activity, Ebselen interacts with various other cellular targets. It can inhibit the thioredoxin (Trx) system by targeting thioredoxin reductase (TrxR), a mechanism that is particularly effective against certain bacteria that lack the GSH system.[5] Ebselen has also been shown to inhibit other enzymes, including pro-inflammatory lipoxygenases and the main protease (Mpro) of the SARS-CoV-2 virus, highlighting its broad reactivity with protein thiols.[3][6]
Quantitative Performance Data
The following tables summarize key quantitative data from in vitro and in vivo studies to facilitate a direct comparison of potency and efficacy.
Table 1: In Vitro Efficacy and Potency
| Parameter | Compound | Value | System/Assay | Reference |
| Catalytic Rate (kcat) | This compound | 2.2 x 10⁶ M⁻¹s⁻¹ | Peroxynitrite Isomerization | |
| IC₅₀ | Ebselen | 4.67 µM | SARS-CoV-2 Inhibition (Cell-based) | [6] |
| IC₅₀ | Ebselen | 1.36 µM | SARS-CoV-2 Mpro Inhibition | [7] |
| IC₅₀ | Ebselen | 1.41 µM | Candida auris Inhibition | [8] |
| EC₅₀ | FeTMPS* | ~3.5 µM | Cytoprotection against Peroxynitrite | [1] |
*Note: Data for the structurally related and functionally similar compound FeTMPS is included for comparison.
Table 2: In Vivo Efficacy (Preclinical Models)
| Model | Compound | Dose Range | Effect | Reference |
| Global Cerebral Ischemia (Gerbil) | This compound | 1 - 3 mg/kg (i.p.) | Neuroprotective, reduced neuronal loss and memory impairment. | [2] |
| Carrageenan-Induced Paw Edema (Rat) | This compound | 3 - 30 mg/kg (i.v.) | Dose-dependent reduction of edema and tissue damage. | [1][9] |
| Neuropathic Pain (Rat) | This compound | 1 - 3 mg/kg (p.o.) | Reversed behavioral and biochemical deficits. | [10][11] |
| Intestinal Ischemia-Reperfusion (Rat) | This compound | N/A | Reduced lipid peroxidation and neutrophil infiltration. | [12] |
| Influenza A Virus-Induced Lung Inflammation (Mouse) | Ebselen | 10 mg/kg (p.o.) | Reduced virus titers and inflammatory cytokines. | [6] |
Table 3: Ebselen Phase I Clinical Trial Pharmacokinetics (Single Dose)
| Dose | Cmax (ng/mL) | AUC₀-t (ng*hr/mL) | Tmax (hr) | t₁/₂ (hr) |
| 200 mg | 30.3 | 117.4 | 1.5 | 6.4 |
| 400 mg | 41.0 | 258.9 | 2.0 | 10.1 |
| 800 mg | 56.4 | 487.6 | 2.3 | 12.2 |
| 1600 mg | 83.4 | 880.6 | 2.0 | 16.7 |
Data summarized from a Phase I study in healthy subjects.[13]
Key Experimental Protocols
Reproducibility and understanding of the data require detailed methodologies. Below are protocols for key in vivo experiments cited in this guide.
Protocol 1: Carrageenan-Induced Paw Edema (this compound)
This widely used model assesses acute inflammation and is ideal for evaluating the in vivo efficacy of anti-inflammatory agents like peroxynitrite decomposition catalysts.[1][9]
-
Subjects: Male Sprague-Dawley rats (175–200 g).
-
Induction of Edema: A 0.1 mL suspension of 1% carrageenan in saline is injected into the intraplantar surface of the right hind paw.
-
Treatment: this compound (3–30 mg/kg) or vehicle is administered intravenously (i.v.) 1 hour after the carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at hourly intervals for up to 10 hours thereafter.
-
Primary Endpoint: The increase in paw volume from baseline is calculated to determine the extent of edema.
-
Secondary Endpoint: Lactate dehydrogenase (LDH) release in paw exudates can be measured as an indicator of cytotoxicity.[1]
Protocol 2: Global Cerebral Ischemia (this compound)
This model evaluates the neuroprotective effects of compounds in the context of stroke-like injury.[2]
-
Subjects: Adult male Mongolian gerbils.
-
Induction of Ischemia: Global cerebral ischemia-reperfusion (IR) is induced by occluding both common carotid arteries for 5 minutes, followed by a reperfusion period of 96 hours.
-
Treatment: this compound (1 and 3 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the ischemic insult.
-
Behavioral Assessment: The extent of neurological injury is assessed through a battery of tests, including neurological function scores, locomotor activity (open field test), and memory evaluation (passive avoidance test).
-
Histopathological Evaluation: After the reperfusion period, brains are collected for histopathological analysis. The primary endpoint is the quantification of neuronal loss in the CA1 pyramidal region of the hippocampus.
-
Biochemical Analysis: Brain malondialdehyde (MDA) levels are measured as an indicator of lipid peroxidation.[2]
Protocol 3: SARS-CoV-2 Mpro Inhibition Assay (Ebselen)
This in vitro enzymatic assay is crucial for identifying direct inhibitors of viral replication.
-
Enzyme: Recombinant, purified SARS-CoV-2 main protease (Mpro).
-
Substrate: A fluorogenic peptide substrate that Mpro can cleave, releasing a fluorescent signal.
-
Inhibitor: Ebselen is pre-incubated with Mpro at various concentrations to allow for binding.
-
Reaction: The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Detection: The increase in fluorescence over time is monitored using a plate reader.
-
Analysis: The rate of reaction at each Ebselen concentration is compared to a control (no inhibitor). The data is then used to calculate the IC₅₀ value, which is the concentration of Ebselen required to inhibit 50% of Mpro activity.[7][14]
Summary and Conclusion
This compound and Ebselen represent two distinct, yet powerful, strategies for combating diseases rooted in oxidative and nitrosative stress.
| Feature | This compound | Ebselen |
| Primary Target | Peroxynitrite (ONOO⁻) | Multiple: GPx mimicry, Thiols (TrxR, Mpro, etc.) |
| Mechanism | Catalytic Decomposition | GPx-like Catalysis, Covalent Inhibition |
| Specificity | High for Peroxynitrite | Broad, promiscuous reactivity with thiols |
| Therapeutic Focus | Acute inflammation, Ischemia-reperfusion injury, Neuroprotection | Broad: Inflammation, Neurological disorders, Infectious diseases |
| Clinical Status | Preclinical | Has undergone Phase I/II clinical trials for various indications |
For the Drug Development Professional:
-
This compound is a highly specific and potent catalyst for neutralizing peroxynitrite. Its utility is most evident in pathologies where peroxynitrite is a primary driver of damage, such as acute inflammatory events and ischemia-reperfusion injuries.[1][12] Its focused mechanism may lead to a more predictable safety profile with fewer off-target effects.
-
Ebselen is a multifaceted agent with a broader range of biological activities due to its GPx-mimetic function and reactivity with various protein thiols.[3][5] This promiscuity allows it to be repurposed for diverse conditions, from bipolar disorder to viral infections like COVID-19.[3][6] However, this same lack of specificity could also present challenges regarding off-target effects, though it has been generally well-tolerated in clinical studies.[8][13]
The choice between pursuing a therapeutic based on this compound versus Ebselen depends heavily on the specific pathological context. This compound offers a targeted approach for peroxynitrite-driven diseases, while Ebselen provides a broad-spectrum redox modulation that may be advantageous in complex, multifactorial conditions. The data and protocols presented here offer a foundational guide for making informed decisions in the development of novel therapeutics targeting oxidative stress.
References
- 1. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Ebselen used for? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ebselen: A Promising Repurposing Drug to Treat Infections Caused by Multidrug-Resistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebselen, a new candidate therapeutic against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.sto.nato.int [publications.sto.nato.int]
- 14. researchgate.net [researchgate.net]
Critical Evaluation of FeTMPyP's Therapeutic Potential: A Comparative Guide
FeTMPyP (Fe(III) 5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrin) , a synthetic metalloporphyrin, has emerged as a promising therapeutic agent in preclinical studies, primarily owing to its potent catalytic activity in the decomposition of peroxynitrite (ONOO⁻). This reactive nitrogen species is a key mediator of cellular damage in a range of pathologies, including neurodegenerative diseases, inflammatory conditions, and ischemia-reperfusion injury. This guide provides a critical evaluation of this compound's therapeutic potential by comparing its performance with other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Mechanism of Action: A Potent Peroxynitrite Scavenger
This compound's primary therapeutic action lies in its ability to catalytically neutralize peroxynitrite, a potent oxidant and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide (O₂⁻•). By accelerating the isomerization of peroxynitrite to the much less reactive nitrate (NO₃⁻), this compound mitigates downstream cellular damage, including lipid peroxidation, DNA damage, and protein nitration. This mechanism is central to its observed therapeutic effects in various disease models.
dot
Safety Operating Guide
Proper Disposal of FeTMPyP: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
FeTMPyP, a synthetic porphyrin complex, is a valuable tool in research, particularly as a peroxynitrite decomposition catalyst. However, its handling and disposal require strict adherence to safety protocols to protect laboratory personnel and the environment. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound, ensuring compliance with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following primary risks:
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
-
Environmental Hazard: Considered slightly hazardous to water. It is imperative to prevent large quantities from entering groundwater, watercourses, or sewage systems.[1]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Hazardous Waste Classification
Based on its irritant properties, this compound waste must be classified as hazardous. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is not permissible and can lead to environmental contamination and potential harm to human health.[2][3] All waste containing this compound, including contaminated labware and PPE, must be segregated and disposed of through a designated hazardous waste management program.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Hazard Class | Skin Irritation 2, Eye Irritation 2A, Specific Target Organ Toxicity (single exposure) 3 | [1] |
| Signal Word | Warning | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
| Storage Class | 11 (Combustible Solids) | |
| Disposal Method | Hazardous Waste Collection | General Guidance |
| Drain Disposal | Prohibited | [1][2] |
| Trash Disposal | Prohibited | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is designed to be clear, concise, and easy to follow, minimizing the risk of exposure and ensuring regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, such as used weighing papers, contaminated gloves, and disposable labware, into a designated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid to prevent spills and exposure.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and the first rinse of any contaminated glassware, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Never mix this compound waste with other incompatible waste streams.
-
-
Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water, if soluble).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses can typically be disposed of down the drain, but it is essential to consult your institution's specific guidelines.
-
Deface or remove the original label from the rinsed container before recycling or discarding it as non-hazardous waste.
-
2. Labeling of Hazardous Waste:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound" or "Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine"), the concentration (if in solution), and the date of accumulation.
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated and that incompatible wastes are segregated to prevent accidental reactions.
-
Keep waste containers closed except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the this compound waste.
-
Follow all institutional procedures for waste pickup, including any required documentation.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.
References
Safeguarding Researchers: A Comprehensive Guide to Handling FeTMPyP
For researchers and scientists at the forefront of drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of FeTMPyP, an orally active peroxynitrite scavenger. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your research.
This compound, also known as Fe(III) meso-tetra(N-methyl-4-pyridyl)porphine, is a valuable tool in studying nitrative stress and has shown potential in ameliorating functional, behavioral, and biochemical deficits in various studies. However, its handling requires strict adherence to safety protocols due to its potential hazards.
Personal Protective Equipment (PPE) for Handling this compound
A Safety Data Sheet (SDS) for this compound indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment is crucial to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory Coat | Should be fully buttoned and made of a suitable chemical-resistant material. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powder form to avoid inhalation of dust particles. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to use, is essential to prevent contamination and ensure user safety.
1. Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Thoroughly read the Safety Data Sheet (SDS) for this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.
2. Weighing and Dissolving:
-
To minimize dust generation, handle the solid compound with care.
-
Use appropriate tools, such as a chemical spatula, for transferring the powder.
-
This compound is soluble in water (up to 50 mg/mL) and can also be dissolved in 0.1 M Tris-HCl with 1 mM EDTA at pH 9.0 or PBS at pH 7.2 (up to 10 mg/mL).[1]
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
3. Storage:
-
Store this compound powder at -20°C in a desiccator, protected from light.
-
Reconstituted solutions should be aliquoted and frozen at -20°C. Stock solutions are generally stable for up to 4 months under these conditions.
Disposal Plan for this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations. The disposal process involves a two-step approach to address both the iron component and the organic porphyrin structure.
Step 1: Precipitation of Iron
-
Alkalinize the Solution: In a designated chemical waste container, adjust the pH of the aqueous this compound waste to above 7.0 by slowly adding a solution of sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). This will precipitate the iron as ferric hydroxide (Fe(OH)₃), a less harmful substance.
-
Separate the Precipitate: Allow the precipitate to settle completely. The solid ferric hydroxide can then be separated from the liquid by filtration or decantation.
-
Package the Precipitate: The collected ferric hydroxide should be placed in a clearly labeled hazardous waste container for solids.
Step 2: Degradation of the Porphyrin Ring The remaining liquid contains the organic porphyrin structure. Oxidative degradation can be employed to break down this complex molecule.
-
Oxidative Treatment: To the filtered liquid, add a suitable oxidizing agent. A solution of sodium hypochlorite (bleach) can be effective. Add the bleach solution slowly and in a well-ventilated fume hood, as the reaction may be exothermic.
-
Neutralization: After the reaction is complete (indicated by a color change and cessation of any reaction), neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid or base.
-
Final Disposal: The neutralized solution can now be disposed of as aqueous chemical waste, in accordance with local and institutional regulations.
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated hazardous waste bag and disposed of according to institutional guidelines.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
